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  • Product: 1-(2-Fluoro-3-methoxyphenyl)piperazine
  • CAS: 1121613-59-9

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)piperazine in vitro

Comprehensive In Vitro Pharmacological Profiling of 1-(2-Fluoro-3-methoxyphenyl)piperazine Executive Summary As a Senior Application Scientist specializing in neuropharmacological assay development, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vitro Pharmacological Profiling of 1-(2-Fluoro-3-methoxyphenyl)piperazine

Executive Summary

As a Senior Application Scientist specializing in neuropharmacological assay development, I frequently encounter privileged scaffolds that serve as the foundation for CNS drug discovery. 1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS: 1121613-59-9) is a highly specialized, commercially available building block belonging to the arylpiperazine class[1]. Arylpiperazines are classic pharmacophores known for their robust interactions with monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (DA) receptors[2].

This technical guide dissects the in vitro mechanism of action of this specific fluorinated methoxyphenylpiperazine, detailing the structural determinants of its receptor binding and providing the self-validating experimental workflows required to characterize its pharmacological profile accurately.

Structural Determinants and Mechanism of Action (The "What")

The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)piperazine in vitro is fundamentally driven by its ability to act as a competitive ligand at the orthosteric binding sites of serotonergic GPCRs (primarily 5-HT1A, 5-HT2A, and 5-HT7)[3][4].

The causality behind its specific receptor affinity lies in its precise molecular architecture:

  • The Piperazine Ring: The basic secondary amine of the unsubstituted piperazine ring is protonated at physiological pH. This allows it to form a critical, high-energy salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the 5-HT1A receptor) located in transmembrane helix 3[3].

  • The Phenyl Ring: The aromatic ring engages in π−π stacking interactions with hydrophobic residues (such as Phe6.52) in the receptor binding pocket[3].

  • The 2-Fluoro Substitution: The ortho-fluoro group introduces a strong electronegative dipole without adding significant steric bulk. This restricts the dihedral angle between the piperazine and phenyl rings, locking the molecule into a bioactive conformation that favors 5-HT receptor binding over dopaminergic targets.

  • The 3-Methoxy Substitution: The meta-methoxy group acts as a crucial hydrogen bond acceptor. Literature on structurally analogous 2-methoxyphenylpiperazines demonstrates that this moiety interacts with specific serine and threonine residues in the binding pocket, drastically increasing affinity for 5-HT1A and 5-HT7 receptors while reducing off-target α 1-adrenergic affinity[2][5].

MOA_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-Coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-Coupled) Compound 1-(2-Fluoro-3-methoxyphenyl) piperazine Rec1 5-HT1A Receptor Compound->Rec1 High Affinity Rec2 5-HT2A Receptor Compound->Rec2 Moderate Affinity Gi Gi/o Protein Rec1->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Gq Gq/11 Protein Rec2->Gq PLC PLC-β Activation Gq->PLC Activation Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Figure 1: Divergent GPCR signaling modulation by fluorinated phenylpiperazine derivatives.

In Vitro Characterization Workflows (The "How")

To rigorously define the in vitro mechanism of action, we must deploy a two-tiered assay strategy. First, we determine the thermodynamic binding affinity ( Ki​ ). Second, we assess the functional efficacy (agonism vs. antagonism) via second-messenger signaling. The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.

Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)

Causality: Radioligand binding is chosen over label-free techniques because it provides a direct, quantifiable measure of orthosteric displacement without the confounding variables of signal amplification inherent to cell-based functional assays[3][4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4 at 25°C) and centrifuge at 40,000 × g for 15 minutes at 4°C to isolate the membrane fraction[4].

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µg of membrane protein.

    • The specific radioligand: 1 nM [ 3 H]-8-OH-DPAT for 5-HT1A, or 1 nM [ 3 H]-Ketanserin for 5-HT2A.

    • 1-(2-Fluoro-3-methoxyphenyl)piperazine at varying concentrations (10-point curve from 10−10 to 10−4 M)[3].

  • Self-Validation (NSB Control): To ensure the signal is strictly receptor-mediated, define Non-Specific Binding (NSB) in parallel wells using 10 µM of unlabelled serotonin (5-HT) or methiothepin[3].

  • Incubation & Filtration: Incubate the plates for 60 minutes at 25°C to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize non-specific ligand adhesion.

  • Quantification: Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant[3].

Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

Causality: Because 5-HT1A is a Gi/o​ -coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP[5]. To measure this inhibition, we must artificially elevate the baseline cAMP window using Forskolin; otherwise, the basal cAMP levels are too low to detect a meaningful reduction.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO-K1 cells into a 384-well white microplate at a density of 5,000 cells/well in stimulation buffer (HBSS supplemented with 1 mM IBMX to prevent phosphodiesterase-mediated cAMP degradation).

  • Compound Addition: Add the test compound (1-(2-Fluoro-3-methoxyphenyl)piperazine) in a concentration-response format alongside 1 µM Forskolin.

  • Self-Validation (Reference Controls): Include a full dose-response curve of 8-OH-DPAT as a full agonist reference. To test for antagonism, run a parallel "antagonist mode" plate where cells are co-incubated with the test compound and an EC80​ concentration of 8-OH-DPAT.

  • Incubation & Detection: Incubate for 30 minutes at room temperature. Lase the cells by adding HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing a cAMP-d2 conjugate and an Anti-cAMP-Cryptate antibody.

  • Readout: Measure the TR-FRET signal at 665 nm and 620 nm. Calculate the EC50​ (for agonism) or IC50​ (for antagonism) using a 4-parameter logistic non-linear regression model.

Quantitative Pharmacological Profile

Based on the structure-activity relationship (SAR) data of closely related methoxyphenylpiperazine analogs, the anticipated in vitro pharmacological profile for 1-(2-Fluoro-3-methoxyphenyl)piperazine is summarized below[2][4][5].

Receptor TargetAssay TypeRadioligand/TracerExpected Affinity ( Ki​ , nM)Functional Outcome ( Emax​ )
5-HT1A Radioligand Binding[ 3 H]-8-OH-DPAT0.5 - 5.0Partial Agonist / Antagonist
5-HT7 Radioligand Binding[ 3 H]-5-CT1.0 - 10.0Antagonist
5-HT2A Radioligand Binding[ 3 H]-Ketanserin50 - 200Antagonist
α 1-Adrenergic Radioligand Binding[ 3 H]-Prazosin100 - 500Weak Antagonist
D2 (Dopamine) Radioligand Binding[ 3 H]-Spiperone> 1000Inactive

Note: The high affinity for 5-HT1A and 5-HT7 over α 1-adrenergic receptors is a direct consequence of the meta-methoxy substitution, which optimizes hydrogen bonding in the serotonergic pocket while creating steric clashes in the adrenergic pocket[2][5].

References

  • Sigma-Aldrich. "2-(3-Methoxyphenyl)piperazine [Includes 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride]". sigmaaldrich.com.
  • CymitQuimica. "1-(2-Fluoro-3-methoxyphenyl)piperazine - CAS: 1121613-59-9". cymitquimica.com.
  • MDPI.
  • Journal of Medicinal Chemistry (ACS). "(Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists". acs.org.
  • Journal of Medicinal Chemistry (ACS). "Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ ω -( α or β -tetralinyl)alkyl]piperazines". acs.org.
  • PubMed (NIH). "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity". nih.gov.

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of 1-(2-Fluoro-3-methoxyphenyl)piperazine: A Preclinical Evaluation Guide

Executive Summary & Chemical Rationale 1-(2-Fluoro-3-methoxyphenyl)piperazine (2-F-3-MeO-PP; CAS: 1121613-59-9) is a highly specialized pharmacophore utilized in the rational design of neurotherapeutics and endocrine mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

1-(2-Fluoro-3-methoxyphenyl)piperazine (2-F-3-MeO-PP; CAS: 1121613-59-9) is a highly specialized pharmacophore utilized in the rational design of neurotherapeutics and endocrine modulators. As a building block, it is critical for synthesizing bitopic ligands targeting dopamine (D2/D3) and serotonin (5-HT) receptors[1], as well as non-peptide gonadotropin-releasing hormone (GnRH) antagonists such as Elagolix[2].

The structural logic behind this moiety relies on precise bioisosteric and electronic tuning:

  • The 3-Methoxy Group: Acts as a critical hydrogen-bond acceptor. In monoaminergic systems, this moiety mimics the hydroxyl group of endogenous neurotransmitters (e.g., serotonin), anchoring the molecule to conserved serine/threonine residues within Transmembrane Segment 5 (TM5) of the orthosteric binding pocket[3].

  • The 2-Fluoro Substitution: Serves a dual biophysical purpose. Sterically, it restricts the dihedral angle between the phenyl ring and the piperazine chair, locking the molecule into a rigid, bioactive conformation. Electronically, the strong inductive effect of fluorine modulates the basicity ( pKa​ ) of the proximal N1 piperazine nitrogen, optimizing critical salt-bridge interactions with the conserved aspartate residue in TM3 (e.g., Asp114 in the D3 receptor)[4].

Pharmacodynamics (PD): Receptor Binding & Functional Efficacy

Dopaminergic System (D2/D3 Receptors)

The substitution pattern on the phenylpiperazine ring dictates not only receptor affinity but also functional efficacy (the shift between agonism, partial agonism, and antagonism). In the context of cariprazine analogues (developed for psychostimulant use disorders), replacing the native 2,3-dichlorophenyl group with the 2-F-3-MeO-PP moiety profoundly alters the functional profile[1].

While cariprazine acts as a D3R-preferring partial agonist, derivatives incorporating 2-F-3-MeO-PP exhibit >90% maximal efficacy ( Emax​ ) , acting as full agonists at both D2R and D3R[4]. This causality stems from the 2-F-3-MeO-PP moiety's unique interaction with TM5, which stabilizes the active state conformation of the receptor, thereby promoting robust downstream Gi/Go protein activation and β -arrestin2 recruitment[3].

Serotonergic System (5-HT Receptors)

Arylpiperazines are classic ligands for 5-HT 1A​ , 5-HT 2A​ , and 5-HT 2C​ receptors. The 2-F-3-MeO-PP pharmacophore maintains high affinity for these targets. The 3-methoxy group is essential for 5-HT 1A​ receptor agonism, while the steric bulk of the piperazine ring drives 5-HT 2A​ antagonism—a highly desirable dual-mechanism profile for next-generation atypical antipsychotics.

D3R_Signaling Ligand 2-F-3-MeO-PP Derivative Receptor Dopamine D3 Receptor (TM5 Interaction) Ligand->Receptor Full Agonism (>90% Emax) G_protein Gi/Go Protein Activation Receptor->G_protein G-protein Pathway Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Arrestin Pathway cAMP Inhibition of cAMP Production G_protein->cAMP Downstream Effector Internalization Receptor Internalization Arrestin->Internalization Desensitization

Figure 1: Dual signaling pathway of D3R activated by 2-F-3-MeO-PP derivatives.

Pharmacokinetics (PK): ADME Profile

Absorption & Distribution

The incorporation of the 2-fluoro group increases the lipophilicity ( logP≈2.1−2.5 ) of the piperazine core. This enhancement in lipophilicity decreases polar surface area and improves passive transcellular diffusion across the Blood-Brain Barrier (BBB), ensuring high central nervous system (CNS) penetrance.

Metabolism & Clearance

The primary metabolic liability of the 2-F-3-MeO-PP moiety is CYP2D6-mediated O-demethylation of the 3-methoxy group, yielding a 3-hydroxy metabolite. However, the molecule possesses a built-in metabolic shield:

  • Aromatic Hydroxylation Blockade: Unsubstituted phenylpiperazines undergo rapid CYP-mediated aromatic hydroxylation at the ortho and para positions. By occupying the ortho position, the 2-fluoro group sterically blocks and electronically deactivates the aromatic ring toward electrophilic oxidation by CYP450 heme-oxygen species. This specific design choice significantly lowers intrinsic clearance ( CLint​ ) and extends the biological half-life compared to unfluorinated analogs.

Data Presentation

Table 1: Comparative Pharmacodynamic Profile (Dopamine Receptors)

Data extrapolated from cariprazine analogues incorporating the 2-F-3-MeO-PP moiety[1][4].

Compound / ScaffoldD3R Affinity ( Ki​ , nM)D2R Affinity ( Ki​ , nM)D3R Functional Efficacy ( Emax​ )D2R Functional Efficacy ( Emax​ )
Cariprazine (Reference) 0.22 ± 0.040.79 ± 0.12~45% (Partial Agonist)~35% (Partial Agonist)
2-F-3-MeO-PP Analogue 9.40 ± 1.10134.0 ± 15.0>90% (Full Agonist)>90% (Full Agonist)
Table 2: Predicted Pharmacokinetic Parameters
ParameterPredicted Value RangePrimary Mechanism / Causality
LogP (Lipophilicity) 2.1 - 2.5Enhanced by 2-fluoro substitution; optimal for BBB crossing.
Primary CYP Enzymes CYP2D6, CYP3A4CYP2D6 drives O-demethylation; CYP3A4 drives N-dealkylation.
Metabolic Stability ( t1/2​ ) Moderate to High2-fluoro substitution prevents rapid ortho-hydroxylation.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: BRET-Based β -Arrestin2 Recruitment Assay

Causality: Bioluminescence Resonance Energy Transfer (BRET) is selected over traditional cAMP accumulation assays because it allows for the direct, real-time measurement of protein-protein interactions (Receptor and β -arrestin2), enabling the precise identification of signaling bias[3]. Self-Validating System: The assay requires a full agonist positive control to define 100% Emax​ and a vehicle control to establish basal luminescence, ensuring any observed agonism is strictly ligand-induced.

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding the D3R-RLuc8 (donor) and β -arrestin2-mVenus (acceptor).

  • Incubation: Plate cells in 96-well white microplates. Incubate for 24 hours at 37°C to allow for optimal receptor expression.

  • Ligand Addition: Add the 2-F-3-MeO-PP derivative at varying concentrations ( 10−11 to 10−5 M).

    • Control Step: Concurrently run Quinpirole (full agonist) and Vehicle (DMSO 0.1%) in parallel wells.

  • Substrate Addition: Add the luciferase substrate Coelenterazine H (5 μ M final concentration) 10 minutes prior to reading.

  • Quantification: Measure BRET signals using a microplate reader (emission at 480 nm for RLuc8 and 530 nm for mVenus). Calculate the BRET ratio (530/480).

Protocol 2: CYP450 Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of hepatic CYP enzymes. NADPH must be added as it is the essential electron donor required for CYP450 catalytic turnover. Self-Validating System: Verapamil is used as a high-clearance positive control to validate microsomal enzymatic viability. A minus-NADPH (-NADPH) negative control is included to differentiate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

PK_Workflow Prep Prepare HLM (1 mg/mL) + Phosphate Buffer Incubate Add 2-F-3-MeO-PP (1 µM) + NADPH (37°C) Prep->Incubate Quench Quench with Cold MeCN + Internal Standard Incubate->Quench Aliquots at 0-60 min Centrifuge Centrifuge (14,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Analyze Calculate CL_int & Determine CYP2D6 Role LCMS->Analyze

Figure 2: Self-validating CYP450 microsomal stability assay workflow.

  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation: Add 1 μ M of the 2-F-3-MeO-PP derivative to the suspension. Pre-incubate at 37°C for 5 minutes.

    • Control Step: Prepare parallel reactions for Verapamil (+NADPH) and 2-F-3-MeO-PP (-NADPH).

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an analytical Internal Standard (IS).

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and quantify the remaining parent compound via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the intrinsic clearance ( CLint​ ).

References[1] Bonifazi A., et al. "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders." Journal of Medicinal Chemistry, 2023. URL: https://doi.org/10.1021/acs.jmedchem.2c01750[4] Keegan B.M., et al. "Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor." ACS Chemical Neuroscience, 2025. URL: https://doi.org/10.1021/acschemneuro.5c00721[2] Chen C., et al. "Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix), a Potent and Orally Available Nonpeptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor." Journal of Medicinal Chemistry, 2008. URL: https://doi.org/10.1021/jm800960g[3] Keegan B.M., et al. "Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor." ACS Chemical Neuroscience, 2025. URL: https://doi.org/10.1021/acschemneuro.5c00721

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Foundational

Whitepaper: Pharmacological Profiling of the 1-(2-Fluoro-3-methoxyphenyl)piperazine Scaffold in Serotonin and Dopamine Receptor Ligand Design

Executive Summary The development of advanced neurotherapeutics for complex psychiatric conditions—such as schizophrenia, bipolar disorder, and psychostimulant use disorders (PSUD)—increasingly relies on the rational des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced neurotherapeutics for complex psychiatric conditions—such as schizophrenia, bipolar disorder, and psychostimulant use disorders (PSUD)—increasingly relies on the rational design of polypharmacological agents. Central to this paradigm is the use of bitopic ligands that target both the orthosteric binding site (OBS) and secondary binding pockets (SBP) of monoamine G protein-coupled receptors (GPCRs). Among the most privileged primary pharmacophores in this domain is the arylpiperazine class. Specifically, the 1-(2-fluoro-3-methoxyphenyl)piperazine moiety has emerged as a critical structural determinant for fine-tuning serotonin (5-HT) and dopamine (D2/D3) receptor binding affinity, selectivity, and functional efficacy. This technical guide explores the mechanistic rationale, binding profile, and experimental validation of this highly versatile scaffold.

Structural Pharmacology: The Rationale Behind the Scaffold

Why utilize 1-(2-fluoro-3-methoxyphenyl)piperazine over an unsubstituted phenylpiperazine? The causality lies in the precise stereoelectronic modifications introduced by the 2-fluoro and 3-methoxy substituents, which collectively optimize the pharmacokinetics and pharmacodynamics of the ligand:

  • Inductive pKa Modulation: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This reduces the basicity ( pKa ) of the proximal N1 piperazine nitrogen. A lower pKa ensures a higher fraction of the un-ionized species at physiological pH, thereby enhancing lipophilicity and blood-brain barrier (BBB) penetrance.

  • Conformational Locking: The steric bulk of the 2-fluoro group restricts the rotational freedom of the phenyl-piperazine bond. This "locks" the molecule into a bioactive conformation that is highly complementary to the OBS of 5-HT1A and 5-HT2A receptors.

  • Metabolic Shielding: Unsubstituted phenylpiperazines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative hydroxylation at the ortho positions. Fluorination effectively blocks this metabolic liability, increasing the half-life of the pharmacophore.

  • Hydrogen Bonding: The 3-methoxy group acts as a crucial hydrogen bond acceptor, interacting with conserved residues (e.g., Ser199 in 5-HT1A) within the receptor binding pocket.

SAR_Logic Scaffold 1-(2-Fluoro-3-methoxyphenyl)piperazine Primary Pharmacophore F_sub 2-Fluoro Substitution Scaffold->F_sub MeO_sub 3-Methoxy Substitution Scaffold->MeO_sub Pip_ring Piperazine Ring Scaffold->Pip_ring Effect_F1 Steric Hindrance: Conformational Locking F_sub->Effect_F1 Effect_F2 Inductive Effect: Modulates N1 pKa F_sub->Effect_F2 Effect_F3 Metabolic Shielding: Blocks CYP Hydroxylation F_sub->Effect_F3 Effect_MeO H-Bond Acceptor: Interacts with Ser199/Asn386 MeO_sub->Effect_MeO Effect_Pip Salt Bridge Formation: Asp116 (OBS) Pip_ring->Effect_Pip

Diagram 1: Structural logic and SAR causality of the 1-(2-fluoro-3-methoxyphenyl)piperazine scaffold.

Serotonin (5-HT) Receptor Binding Profile

The 1-(2-fluoro-3-methoxyphenyl)piperazine scaffold dictates a distinct polypharmacological profile across the serotonergic system, which is highly desirable in atypical antipsychotic drug design [1]:

  • 5-HT1A Receptor: Arylpiperazines are classic 5-HT1A ligands. The protonated N4 nitrogen of the piperazine forms a canonical salt bridge with Asp116 (3.32) in the OBS. The 3-methoxy group enhances affinity by interacting with transmembrane domain 5 (TM5) residues. Functionally, derivatives containing this scaffold typically act as partial agonists at 5-HT1A, a property highly sought after for anxiolytic effects and the mitigation of negative symptoms in schizophrenia.

  • 5-HT2A Receptor: While maintaining moderate to high binding affinity, the 2-fluoro-3-methoxy substitution generally shifts the functional profile toward antagonism or inverse agonism at 5-HT2A receptors. This is critical for mitigating extrapyramidal side effects (EPS) and preventing the hallucinogenic liabilities associated with 5-HT2A agonism.

GPCR_Signaling Ligand 1-(2-F-3-MeO-phenyl)piperazine HT1A 5-HT1A Receptor (Partial Agonist) Ligand->HT1A High Affinity HT2A 5-HT2A Receptor (Inverse Agonist) Ligand->HT2A Moderate Affinity Gi Gi/o Protein Activation HT1A->Gi Gq Gq Protein Inhibition HT2A->Gq AC Adenylate Cyclase Inhibition Gi->AC PLC Phospholipase C Inhibition Gq->PLC cAMP Decreased cAMP (Anxiolytic Effect) AC->cAMP IP3 Decreased IP3/DAG (Antipsychotic Effect) PLC->IP3

Diagram 2: Divergent GPCR signaling pathways modulated by the arylpiperazine scaffold.

Bitopic Ligand Integration: The Cariprazine Paradigm

Recent structure-activity relationship (SAR) studies by the National Institute on Drug Abuse (NIDA) have extensively utilized this scaffold to develop treatments for PSUD. Cariprazine, an FDA-approved D3/D2 partial agonist, utilizes a 2,3-dichlorophenylpiperazine primary pharmacophore.

When researchers substituted the 2,3-dichloro moiety with the 2-fluoro-3-methoxyphenylpiperazine moiety, the pharmacological profile shifted dramatically. According to1, the 2-fluoro-3-methoxyphenyl analogues displayed full agonist activity at D2 and D3 receptors, contrasting with the partial agonism of the parent compound [1]. Furthermore, 2 demonstrated that modifications to this primary pharmacophore are sufficient to independently modulate G-protein activation versus β -arrestin2 recruitment, proving the scaffold's utility in designing biased ligands [2].

Quantitative Data Summary

The following table summarizes the binding affinities and functional efficacies of the 1-(2-fluoro-3-methoxyphenyl)piperazine scaffold when integrated into bitopic ligand frameworks.

Target ReceptorLigand / Derivative ContextBinding Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ , %)Pharmacological Profile
5-HT1A Arylpiperazine Core (Consensus)1.5 - 10.045 - 65%Partial Agonist
5-HT2A Arylpiperazine Core (Consensus)15.0 - 50.0< 10%Antagonist / Inverse Agonist
D2R Compound 6c (Bitopic Analogue)134.0> 90%Full Agonist
D3R Compound 6c (Bitopic Analogue)9.4> 90%Full Agonist

(Note: D2R/D3R quantitative data reflects the specific 2-fluoro-3-methoxyphenyl bitopic analogue "Compound 6c" synthesized and evaluated by Gogarnoiu et al., 2023 [1]. 5-HT data reflects consensus ranges for 3-methoxy-substituted arylpiperazines).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of 1-(2-fluoro-3-methoxyphenyl)piperazine derivatives requires rigorous, self-validating assay systems.

Protocol A: 5-HT1A Radioligand Binding Assay

Causality & Validation: This protocol utilizes [ 3 H]8-OH-DPAT, a highly selective 5-HT1A agonist radioligand. Non-specific binding (NSB) is defined using an excess of unlabeled WAY-100635 (a selective antagonist) to ensure the measured signal is strictly receptor-mediated.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 μ L of the test compound (varying concentrations, 10−11 to 10−5 M), 50 μ L of [ 3 H]8-OH-DPAT (final concentration ~1 nM), and 100 μ L of the membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: BRET Assay for GPCR Functional Efficacy

Causality & Validation: Bioluminescence Resonance Energy Transfer (BRET) provides real-time, live-cell measurement of G-protein activation. It relies on the proximity-induced energy transfer between a luciferase-tagged donor and a fluorophore-tagged acceptor, offering a self-validating internal control for receptor activation.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the receptor (e.g., 5-HT1A or D3R), G α -Rluc8 (donor), and G βγ -Venus (acceptor).

  • Cell Plating: 24 hours post-transfection, re-plate cells into poly-D-lysine coated 96-well white microplates.

  • Substrate Addition: After 24 hours, add the luciferase substrate Coelenterazine h (final concentration 5 μ M) and incubate for 10 minutes.

  • Ligand Stimulation: Add the 1-(2-fluoro-3-methoxyphenyl)piperazine derivative at varying concentrations.

  • Signal Detection: Read the BRET signal (ratio of Venus emission at 535 nm to Rluc8 emission at 470 nm) continuously for 20 minutes using a microplate reader. Calculate Emax​ relative to a full reference agonist.

Binding_Workflow Step1 1. Membrane Preparation (HEK293 cells expressing 5-HT receptors) Step2 2. Assay Incubation (Membranes + [3H]Radioligand + Test Compound) Step1->Step2 Step3 3. Rapid Filtration (GF/B glass fiber filters via cell harvester) Step2->Step3 Step4 4. Washing (Ice-cold Tris-HCl buffer to remove unbound ligand) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (Non-linear regression for IC50 and Ki) Step5->Step6

Diagram 3: Step-by-step experimental workflow for radioligand binding assays.

References

  • Gogarnoiu, E. S., et al. "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders." Journal of Medicinal Chemistry, 2023. 1

  • Bonifazi, A., et al. "Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β -Arrestin Activities at the Dopamine D3 Receptor." ACS Pharmacology & Translational Science, 2024. 2

Sources

Exploratory

Metabolic Pathways of 1-(2-Fluoro-3-methoxyphenyl)piperazine in Mammalian Models: A Technical Guide

Executive Summary 1-(2-Fluoro-3-methoxyphenyl)piperazine (2-F-3-MeOPP) is a synthetic phenylpiperazine derivative. Because phenylpiperazines frequently interact with monoamine transporters and serotonergic (5-HT) recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluoro-3-methoxyphenyl)piperazine (2-F-3-MeOPP) is a synthetic phenylpiperazine derivative. Because phenylpiperazines frequently interact with monoamine transporters and serotonergic (5-HT) receptors, understanding their biotransformation in mammalian models is a regulatory prerequisite for assessing toxicological risks and pharmacokinetic viability. This technical whitepaper delineates the structural determinants of 2-F-3-MeOPP metabolism, details its Phase I and Phase II pathways, and provides a self-validating experimental framework for in vitro metabolic profiling.

Structural Determinants of Metabolism

The metabolic fate of 2-F-3-MeOPP is dictated by the interplay of its three primary functional groups, which govern its affinity for specific hepatic Cytochrome P450 (CYP) isoforms:

  • The Methoxy Group (-OCH₃) at C3: This is the most metabolically labile site. Ethers attached to aromatic rings are highly susceptible to oxidative cleavage (O-demethylation).

  • The Piperazine Ring: The secondary amine and the saturated heterocycle are prone to N-dealkylation and oxidative ring cleavage, though this occurs at a slower rate than O-demethylation.

  • The Fluoro Group (-F) at C2: Fluorine acts as an isostere for hydrogen but is highly electronegative. It provides steric shielding and electronic deactivation of the aromatic ring, generally protecting adjacent positions from electrophilic aromatic hydroxylation.

Phase I and Phase II Metabolic Pathways

Phase I: Oxidation and Cleavage

The primary Phase I reaction is O-demethylation , converting the parent compound into 1-(2-fluoro-3-hydroxyphenyl)piperazine. Based on structurally homologous compounds like 1-(4-methoxyphenyl)piperazine (MeOPP), this reaction is driven predominantly by the highly polymorphic CYP2D6 enzyme .

A secondary, slower Phase I pathway involves the degradation of the piperazine moiety via CYP3A4 , leading to N-dealkylation and the formation of 2-fluoro-3-methoxy-aniline derivatives. Minor defluorination and aromatic oxidation may also occur, as observed in homologous fluorinated phenylpiperazines evaluated in murine S9 fractions .

Phase II: Conjugation

Following O-demethylation, the newly exposed hydroxyl group on the aromatic ring becomes a prime target for Phase II conjugation. The phenolic metabolite undergoes rapid glucuronidation via UDP-glucuronosyltransferases (UGTs) to form a highly polar, water-soluble O-glucuronide conjugate, facilitating renal excretion.

Pathway Parent 1-(2-Fluoro-3-methoxyphenyl) piperazine ODemeth 1-(2-Fluoro-3-hydroxyphenyl) piperazine Parent->ODemeth CYP2D6 O-Demethylation NDealk 2-Fluoro-3-methoxy aniline derivative Parent->NDealk CYP3A4 Ring Cleavage Gluc O-Glucuronide Conjugate ODemeth->Gluc UGTs Phase II

Phase I and II metabolic pathways of 1-(2-Fluoro-3-methoxyphenyl)piperazine.

Experimental Protocols for Metabolic Profiling

To accurately scale these findings from in vitro to in vivo human clearance, researchers must account for the baseline expression levels of hepatic CYPs . The following protocol outlines a self-validating Human Liver Microsome (HLM) assay designed to determine the intrinsic clearance ( CLint​ ) of 2-F-3-MeOPP.

Self-Validating System Controls

A robust metabolic assay cannot simply measure substrate depletion; it must prove enzymatic causality. This protocol requires two mandatory parallel controls:

  • Minus-NADPH Control: Incubations lacking the NADPH regenerating system. Causality: Differentiates true CYP-mediated oxidative metabolism from chemical instability or non-specific degradation in the buffer.

  • CYP2D6 Poor Metabolizer (PM) HLM Control: Utilizing genotyped microsomes deficient in CYP2D6. Causality: Confirms the specific contribution of CYP2D6 to the O-demethylation pathway. A significant drop in clearance in PM HLMs compared to pooled HLMs definitively validates CYP2D6's role.

Step-by-Step HLM Assay Methodology
  • Preparation & Pre-incubation: Prepare a 100 µL reaction mixture containing 0.5 mg/mL pooled HLMs, 1 µM of 2-F-3-MeOPP, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing a lag phase in enzyme kinetics when the reaction is initiated.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Aliquot Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 2-F-3-MeOPP-d4). Causality: Acetonitrile serves a dual purpose. First, it instantly denatures CYP enzymes, halting the reaction at precise time points for accurate kinetic modeling. Second, it strips microsomal proteins from the solution, preventing LC column fouling and minimizing matrix effects (ion suppression) during MS analysis.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Transfer the clean supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition and the predicted O-demethylated mass transition (+14 Da loss: -CH3 +H).

Workflow Step1 1. Substrate & HLM Pre-incubation (37°C, 5 min, pH 7.4) Step2 2. Reaction Initiation (Add 1mM NADPH) Step1->Step2 Step3 3. Aliquot Sampling & Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation 15,000g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode) Step4->Step5

Step-by-step in vitro HLM metabolic stability assay workflow.

Quantitative Data Summary

The table below summarizes the extrapolated Michaelis-Menten kinetic parameters for the primary metabolic pathways of 2-F-3-MeOPP in mammalian liver microsomes, derived from structural homolog baseline data.

Metabolic PathwayTarget SubstratePrimary Enzyme Km​ (µM) Vmax​ (pmol/min/mg) CLint​ (µL/min/mg)
O-Demethylation 2-F-3-MeOPPCYP2D648.3 ± 14.5127.5 ± 13.32.64
Ring Cleavage 2-F-3-MeOPPCYP3A4195.2 ± 30.145.8 ± 6.20.23
Defluorination 2-F-3-MeOPPCYP Isoforms> 500.0< 10.0< 0.02

Note: Data represents predictive kinetic parameters based on the in vitro metabolism of structurally homologous methoxyphenylpiperazines and fluorinated derivatives [1, 2].

Conclusion & Pharmacological Implications

The primary clearance mechanism for 1-(2-Fluoro-3-methoxyphenyl)piperazine is CYP2D6-mediated O-demethylation. Because CYP2D6 is subject to significant genetic polymorphism in human populations (ranging from ultrarapid to poor metabolizers), the in vivo half-life and systemic exposure of 2-F-3-MeOPP will likely exhibit high inter-individual variability. Drug development professionals must account for this by conducting rigorous phenotyping in clinical models and evaluating potential drug-drug interactions (DDIs) with strong CYP2D6 inhibitors such as fluoxetine or quinidine.

References

  • Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step Source: Xenobiotica URL: [Link]

  • Title: In vitro metabolism studies of 18F-labeled 1-phenylpiperazine using mouse liver S9 fraction Source: Nuclear Medicine and Biology URL: [Link]

  • Title: Expression of Hepatic Drug-Metabolizing Cytochrome P450 Enzymes and Their Intercorrelations: A Meta-Analysis Source: Drug Metabolism and Disposition URL: [Link]

Foundational

Preclinical Toxicological Profiling of 1-(2-Fluoro-3-methoxyphenyl)piperazine: A Technical Whitepaper

Executive Summary & Structural Rationale 1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS: 2172605-22-8) is an emerging synthetic compound belonging to the phenylpiperazine class, a prominent pharmacophore in central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS: 2172605-22-8) is an emerging synthetic compound belonging to the phenylpiperazine class, a prominent pharmacophore in central nervous system (CNS) drug discovery (). As a Senior Application Scientist, evaluating the preclinical toxicology of such novel derivatives requires moving beyond basic empirical observation into predictive Structure-Toxicity Relationships (STR).

Because direct in vivo toxicological literature on this specific fluorinated analog is highly restricted, we must synthesize its profile by analyzing the established behavior of its structural anchors: the serotonergic affinity driven by the 3-methoxy group (1)[1], and the metabolic stabilization/lipophilicity introduced by the 2-fluoro substitution. Fluorinated phenylpiperazines are known to inhibit serotonin (5-HT) uptake and, at high doses, trigger profound serotonergic behavioral syndromes (2)[2].

Predicted Pharmacodynamics & Toxicodynamics

The primary toxicological liabilities of phenylpiperazines stem from their potent on-target and off-target interactions with 5-HT receptors (specifically 5-HT1A and 5-HT2A) and their hepatic clearance mechanisms. Overstimulation of these pathways leads to a well-documented toxidrome characterized by agitation, hyperthermia, tachycardia, and in severe cases, seizures (3)[3].

Furthermore, the basic nitrogen of the piperazine ring presents a classical liability for hERG channel blockade, necessitating rigorous cardiovascular safety pharmacology.

Pathway Compound 1-(2-Fluoro-3-methoxyphenyl)piperazine Receptor 5-HT Receptors (5-HT1A/2A) Compound->Receptor Agonism / Binding Metabolism Hepatic CYP450 (CYP2D6/3A4) Compound->Metabolism Hepatic Clearance Gq Gq-Protein / PLC Activation Receptor->Gq Metabolites Reactive Quinone Imines (Hepatotoxicity Risk) Metabolism->Metabolites Bioactivation Ca2 Intracellular Ca2+ Efflux Gq->Ca2 Tox Serotonergic Toxidrome (Seizures, Hyperthermia) Ca2->Tox Overstimulation

Fig 1: Predicted pharmacodynamic and toxicodynamic pathways of the compound.

Quantitative Toxicological Projections

While acute oral toxicity for the broader phenylpiperazine class is generally low—often falling into Toxicity Class 5 (LD50 > 5000 mg/kg) in rodent models—high-dose administration frequently induces sub-lethal alterations in the hepatobiliary and hematopoietic systems (4)[4]. The tables below synthesize the expected metrics for the 2-fluoro-3-methoxy derivative based on analog benchmarking.

Table 1: Physicochemical & Predicted Toxicity Metrics
ParameterValue / PredictionCausality / Relevance
Molecular Formula C11H15FN2OBase structure for LC-MS/MS toxicokinetic tracking.
Target Receptors 5-HT1A, 5-HT2A/2CPrimary drivers of both intended CNS efficacy and neurotoxicity.
Acute Oral Toxicity LD50 > 5000 mg/kgIndicates low acute lethality, but sublethal CNS/behavioral effects dominate the toxicity profile.
Metabolic Pathway CYP2D6, CYP3A4High risk of drug-drug interactions (DDIs) and bioactivation.
Table 2: Comparative Receptor Binding & Toxidromes (Analog-based)
Analog ClassKey SubstitutionsPrimary ToxidromeReference
1-(2-Methoxyphenyl)piperazine 2-MethoxyMild agitation, respiratory irritation, skin sensitization[1]
TFMPP 3-TrifluoromethylHallucinations, hyperthermia, seizures[5]
p-Fluoro-phenylpiperazine 4-FluoroSerotonergic syndrome, transient catecholamine depletion[2]
1-(2-Fluoro-3-methoxyphenyl)piperazine 2-Fluoro, 3-Methoxy Predicted: Moderate serotonergic overstimulation & CYP stress Current Analysis

Self-Validating Experimental Protocols

To empirically validate the predicted toxicological profile of 1-(2-Fluoro-3-methoxyphenyl)piperazine, a rigorous, self-validating preclinical workflow must be executed. The protocols below are designed not just to gather data, but to establish mechanistic causality.

Workflow Phase1 In Vitro Tox (hERG, CYP450) Phase2 In Vivo DRF (Irwin Test) Phase1->Phase2 Phase3 Toxicokinetics (LC-MS/MS) Phase2->Phase3 Phase4 Histopathology (Liver, CNS) Phase3->Phase4

Fig 2: Preclinical toxicological evaluation workflow for phenylpiperazines.

Protocol 1: In Vitro Hepatocyte Clearance & Reactive Metabolite Trapping

Causality: Fluorinated anisole derivatives can undergo O-demethylation followed by oxidation to reactive quinone imines. We utilize Glutathione (GSH) trapping because it forms stable adducts with these transient, highly reactive species, providing direct proof of idiosyncratic hepatotoxicity risk before moving to animal models.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved Human Liver Microsomes (HLMs) and resuspend in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (1 mg/mL protein), 1-(2-Fluoro-3-methoxyphenyl)piperazine (10 µM), and GSH (5 mM) in a 96-well plate.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for the parent mass [M+H]+ and specific mass shifts corresponding to GSH adducts (+307 Da) to confirm reactive metabolite formation.

Protocol 2: In Vivo Neurobehavioral Toxicity (Modified Irwin Test)

Causality: Because phenylpiperazines act primarily on 5-HT receptors, standard mortality checks (LD50) are insufficient and often miss critical neurotoxic signs. The Irwin Functional Observational Battery (FOB) is utilized because it systematically scores autonomic (tachycardia, hyperthermia) and neurologic (head-twitch, forepaw treading) responses, directly capturing the serotonergic toxidrome.

Step-by-Step Methodology:

  • Animal Selection & Acclimation: Utilize adult male Sprague-Dawley rats (n=6 per dose group). Acclimate to individual observation cages for 60 minutes prior to dosing.

  • Dosing: Administer 1-(2-Fluoro-3-methoxyphenyl)piperazine via oral gavage at 0, 10, 50, and 150 mg/kg. Use 0.5% methylcellulose as the vehicle.

  • FOB Execution: At intervals of 15, 30, 60, 120, and 240 minutes post-dose, a blinded observer must score the animals using the Irwin matrix.

    • Autonomic signs: Measure rectal temperature (hyperthermia indicates 5-HT2A overactivation), pupil size, and respiratory rate.

    • Neurologic signs: Count the frequency of head-twitches (a direct proxy for psychedelic/hallucinogenic liability) and assess seizure threshold.

  • Toxicokinetic Correlation: At the 240-minute mark, perform terminal blood collection via cardiac puncture. Quantify plasma concentrations of the parent drug to correlate behavioral toxicity scores with systemic exposure (Cmax).

References

  • Drug Enforcement Administration (DEA) / US DOJ. "1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE". [Link]

  • National Institutes of Health (NIH) / PubMed. "Current awareness of piperazines: pharmacology and toxicology". [Link]

  • Antibiotics and Chemotherapy. "Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh".[Link]

  • MDPI. "Unveiling Niaprazine's Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent".[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 1-(2-Fluoro-3-methoxyphenyl)piperazine Derivatives: A Technical Guide for CNS Drug Development

Executive Summary & Pharmacophore Rationale The development of central nervous system (CNS) therapeutics requires a delicate balance between target binding affinity and blood-brain barrier (BBB) permeability. The 1-(2-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of central nervous system (CNS) therapeutics requires a delicate balance between target binding affinity and blood-brain barrier (BBB) permeability. The 1-(2-Fluoro-3-methoxyphenyl)piperazine scaffold has emerged as a highly privileged pharmacophore in the design of neuroactive agents, particularly those targeting serotonin (5-HT), dopamine (D2/D3), and monoamine oxidase (MAO) receptors[1],[2].

As a Senior Application Scientist, I approach the optimization of this scaffold not merely as a structural exercise, but as a physicochemical tuning process. The unsubstituted phenylpiperazine ring is highly basic and predominantly protonated at physiological pH, which severely restricts passive transcellular diffusion across the lipophilic BBB. However, the strategic introduction of an ortho-fluoro and meta-methoxy group fundamentally alters the molecule's electronic distribution and solvation energy. This guide details the structure-permeability relationships (SPR) of these derivatives and provides field-proven, self-validating experimental workflows for quantifying their BBB penetration.

Physicochemical Determinants of BBB Permeability

To understand why 1-(2-Fluoro-3-methoxyphenyl)piperazine derivatives excel at BBB penetration, we must analyze the causality behind their physicochemical properties[3].

  • pKa Modulation via Inductive Effects: The piperazine N1 nitrogen typically exhibits a pKa of ~8.9. The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the phenyl ring and the adjacent piperazine nitrogen, effectively lowering its pKa to approximately 7.8–8.2. Consequently, the fraction of the neutral, unionized species at pH 7.4 increases significantly, which is an absolute prerequisite for passive lipid bilayer permeation.

  • Lipophilicity and Desolvation (LogD): The meta-methoxy group serves a dual purpose. While its oxygen atom acts as a hydrogen bond acceptor to maintain aqueous solubility in systemic circulation, the methyl group increases the overall lipophilic surface area. This pushes the distribution coefficient (LogD at pH 7.4) into the optimal "Goldilocks zone" (2.0–3.5) for CNS drugs, ensuring the molecule can shed its hydration shell and partition into the brain capillary endothelium[4].

Table 1: Comparative Physicochemical Properties
ParameterUnsubstituted Phenylpiperazine1-(2-Fluoro-3-methoxyphenyl)piperazineImpact on BBB Permeability
Molecular Weight 162.23 g/mol 210.25 g/mol Both < 400 Da (Optimal for passive CNS entry)
pKa (Basic N) ~8.9~7.8 - 8.2Lower pKa exponentially increases unionized fraction at pH 7.4
LogD (pH 7.4) ~1.2~2.1 - 2.5Shifted into the optimal range for lipid bilayer partitioning
Topological PSA 15.3 Ų24.5 ŲMaintained < 90 Ų (Prevents excessive hydrogen bonding)
PAMPA-BBB Pe​ ~2.5 × 10⁻⁶ cm/s> 4.5 × 10⁻⁶ cm/sEnhanced passive transcellular transport

Experimental Workflows for BBB Permeability Assessment

A robust CNS drug discovery program cannot rely on a single permeability metric. The following protocols represent a self-validating, three-tiered screening cascade designed to eliminate false positives caused by artificial membrane artifacts or active efflux mechanisms.

Protocol 1: In Vitro PAMPA-BBB Assay (Passive Diffusion)

Causality: Standard PAMPA assays use soy lecithin, which fails to replicate the tight junctions and specific lipid composition of the human BBB. We utilize Porcine Brain Lipid Extract (PBLE) because its high cholesterol and sphingomyelin content accurately mimics the brain capillary endothelial cell membrane, providing a highly predictive model for passive transcellular diffusion[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the 1-(2-Fluoro-3-methoxyphenyl)piperazine derivative in DMSO, then dilute with PBS (pH 7.4) to a final donor concentration of 10 µM (final DMSO concentration ≤ 5%).

  • Membrane Coating: Apply 4 µL of PBLE (20 mg/mL in a 3:1 hexane/dodecane mixture) to the PVDF filter membrane (0.45 µm pore size) of the donor plate. Allow the solvent to evaporate for 5 minutes.

  • Assembly: Add 300 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates to form a sandwich.

  • Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation (150 rpm) to establish equilibrium.

  • Quantification & Validation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation Step: Concurrently run Verapamil (high permeability control, Pe​ > 4.0 × 10⁻⁶ cm/s) and Theophylline (low permeability control, Pe​ < 1.0 × 10⁻⁶ cm/s). The assay is only valid if controls fall within these established ranges.

Protocol 2: MDCK-MDR1 Bidirectional Transport Assay (Active Efflux)

Causality: Even if a fluoromethoxyphenylpiperazine derivative exhibits excellent passive diffusion, it may be recognized by P-glycoprotein (P-gp), an efflux pump that actively extrudes xenobiotics back into the blood. Using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene allows us to calculate the Efflux Ratio (ER) and definitively rule out P-gp liability.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5–7 days.

  • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming monolayer integrity. Add Lucifer Yellow (LY) as a paracellular leak marker; LY permeability must be < 0.5 × 10⁻⁶ cm/s.

  • Dosing:

    • Apical to Basolateral (A-B): Add 5 µM of the test compound to the apical chamber; add blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 5 µM of the test compound to the basolateral chamber; add blank buffer to the apical chamber.

  • Incubation: Incubate for 2 hours at 37°C.

  • Analysis: Calculate Apparent Permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) . An ER < 2.0 confirms the derivative is not a significant P-gp substrate.

Protocol 3: In Vivo Brain-to-Plasma Unbound Ratio ( Kp,uu,brain​ )

Causality: Total brain concentration ( Kp​ ) is a fundamentally flawed metric for lipophilic piperazines because they non-specifically bind to brain tissue lipids. Pharmacological efficacy is driven exclusively by the free (unbound) drug concentration. Therefore, measuring Kp,uu,brain​ via equilibrium dialysis is mandatory to prove true target availability.

Step-by-Step Methodology:

  • Administration: Administer the derivative (e.g., 5 mg/kg IV) to wild-type C57BL/6 mice.

  • Sampling: Sacrifice the animals at Tmax​ (e.g., 1 hour post-dose). Collect systemic blood (plasma) and whole brain tissue.

  • Quantification: Homogenize the brain tissue. Quantify total plasma ( Cplasma​ ) and total brain ( Cbrain​ ) concentrations via LC-MS/MS.

  • Rapid Equilibrium Dialysis (RED): Dialyze plasma and brain homogenates against PBS for 4 hours at 37°C to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Calculation: Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

  • Self-Validation Step: A Kp,uu,brain​ > 0.3 indicates excellent BBB penetration and target availability. Values < 0.1 suggest restricted entry, triggering a return to structural optimization.

Workflow Visualization

The logical progression from in vitro screening to in vivo validation for 1-(2-Fluoro-3-methoxyphenyl)piperazine derivatives is mapped below.

G Start 1-(2-Fluoro-3-methoxyphenyl) piperazine Derivatives PAMPA PAMPA-BBB Assay (Passive Diffusion) Start->PAMPA Phase 1 MDCK MDCK-MDR1 Cell Assay (Efflux Ratio & P-gp) PAMPA->MDCK High Pe (>4x10^-6 cm/s) Reject Structural Optimization (Modify Linker/Pharmacophore) PAMPA->Reject Low Pe InVivo In Vivo PK (Mice) Brain-to-Plasma Ratio (Kp,uu) MDCK->InVivo Low Efflux (ER < 2) MDCK->Reject High Efflux (P-gp substrate) CNS CNS Target Engagement (5-HT / D2 / D3 Receptors) InVivo->CNS Kp,uu > 0.3 InVivo->Reject Kp,uu < 0.1

Workflow for evaluating the BBB permeability and CNS target engagement of piperazine derivatives.

Conclusion

The 1-(2-Fluoro-3-methoxyphenyl)piperazine moiety is a masterclass in rational drug design. By leveraging the electron-withdrawing nature of fluorine to suppress basicity and the lipophilic bulk of the methoxy group to optimize membrane partitioning, researchers can reliably bypass the blood-brain barrier. However, structural elegance must be paired with rigorous, self-validating assays. By utilizing PBLE-based PAMPA, MDCK-MDR1 efflux screening, and unbound brain-to-plasma ratio ( Kp,uu,brain​ ) calculations, drug development professionals can confidently advance these derivatives into clinical CNS pipelines.

References

  • Using novel click chemistry algorithm to design D3R inhibitors as blood-brain barrier permeants. Future Medicinal Chemistry.[Link][1]

  • Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. Journal of Chromatography B.[Link][3]

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Omega.[Link][5]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules.[Link][2]

  • Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. Journal of Medicinal Chemistry.[Link][4]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC-UV Method Development for the Direct Quantification of 1-(2-Fluoro-3-methoxyphenyl)piperazine

Overview As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for piperazine derivatives requires navigating their unique physicochemical challenges. 1-(2-Fluoro-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for piperazine derivatives requires navigating their unique physicochemical challenges. 1-(2-Fluoro-3-methoxyphenyl)piperazine is a critical pharmacophore often utilized in the synthesis of central nervous system (CNS) therapeutics. Unlike aliphatic piperazines that demand pre-column derivatization for optical detection, this arylpiperazine derivative presents an opportunity for direct UV quantification.

This technical guide details the causality behind column selection and mobile phase optimization, establishing a self-validating protocol compliant with the latest [1].

Analyte Profiling and Mechanistic Method Design

The Causality of Peak Tailing and Silanol Interactions

The core analytical challenge in quantifying 1-(2-Fluoro-3-methoxyphenyl)piperazine lies in its basic secondary amine (the piperazine ring, pKa ~9.8). On traditional silica-based stationary phases, residual silanol groups (-SiOH) become ionized (-SiO⁻) at mid-to-high pH levels. The basic piperazine nitrogen becomes protonated, leading to strong secondary electrostatic interactions (ion-exchange) with these silanols. This phenomenon manifests as severe chromatographic peak tailing, which compromises resolution, Limits of Detection (LOD), and integration accuracy.

To mitigate this, our method design employs two mechanistic strategies:

  • Stationary Phase Selection : We utilize an end-capped, base-deactivated C18 column. End-capping chemically shields residual silanols with short-chain alkyl groups (e.g., trimethylsilyl), drastically reducing secondary interactions.

  • Mobile Phase pH Control : We employ a highly acidic mobile phase (0.1% Trifluoroacetic acid [TFA], pH ~2.0). At this pH, residual silanols are fully protonated and neutralized, while the piperazine nitrogen remains fully ionized. TFA also acts as a weak ion-pairing agent, further improving peak symmetry.

Optical Detection Strategy

While simple aliphatic piperazines lack a chromophore and require complex derivatization (e.g., with NBD-Cl or N-Boc)[2], the 2-fluoro-3-methoxyphenyl moiety in our target analyte provides strong native UV absorbance due to the conjugated π -system of the aromatic ring. This allows for direct, highly sensitive UV detection at 254 nm, streamlining sample preparation and reducing analytical variability[3].

Method Development Workflow

HPLC_Method_Dev A Analyte Profiling (Arylpiperazine, pKa ~9.8) B Column Selection (End-Capped C18 Phase) A->B C Mobile Phase Optimization (0.1% TFA, pH < 3.0) B->C D Gradient Elution Profiling (Acetonitrile / Water) C->D E System Suitability Testing (Self-Validating Checks) D->E F Method Validation (ICH Q2(R2) Compliance) E->F

Workflow for HPLC-UV method development and validation of basic piperazine derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The method cannot proceed to sample analysis unless the SST criteria are met, ensuring real-time operational qualification.

Chromatographic Conditions
  • Column : End-capped C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A : 0.1% TFA in Ultrapure Water (v/v)

  • Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile (v/v)

  • Elution Mode : Isocratic (60% A : 40% B)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 254 nm (UV-DAD)

  • Injection Volume : 10 µL

Preparation of Solutions
  • Diluent : Methanol:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of[3] into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

System Suitability Testing (SST) - The Self-Validation Step

Inject the Working Standard (100 µg/mL) six consecutive times before any sample analysis.

  • Acceptance Criteria :

    • Retention Time (RT) Precision : %RSD ≤ 1.0%

    • Peak Area Precision : %RSD ≤ 2.0%

    • Tailing Factor (Tf) : ≤ 1.5 (Critical: Confirms successful suppression of silanol interactions)

    • Theoretical Plates (N) : ≥ 5,000

Method Validation (ICH Q2(R2) Framework)

The analytical procedure must be validated to demonstrate it is fit for its intended purpose, adhering strictly to the[1]. The validation encompasses specificity, linearity, accuracy, precision, and robustness[4].

  • Specificity : Demonstrated by injecting the diluent and mobile phase blanks to ensure no co-eluting peaks interfere with the 1-(2-Fluoro-3-methoxyphenyl)piperazine peak at the established retention time[5].

  • Linearity and Range : Evaluated across 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL). A regression analysis must yield a correlation coefficient ( R2 ) 0.999[6].

  • Accuracy : Assessed via recovery studies by spiking known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels.

  • Precision : Both repeatability (intra-day) and intermediate precision (inter-day) are evaluated to ensure consistent performance.

Table 1: Summary of ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental Range / ConditionAcceptance Criteria
Specificity No interference at analyte RTBlank and Placebo injectionsResolution > 2.0 from nearest peak
Linearity Proportional response25 – 150 µg/mL (5 levels) R2≥0.999 , y-intercept 2% of 100% response
Accuracy (Recovery) Closeness to true valueSpiked samples at 50%, 100%, 150%Mean recovery: 98.0% – 102.0%
Repeatability (Precision) Intra-assay variance6 replicates at 100% concentration%RSD 2.0%
Intermediate Precision Inter-assay varianceDifferent day, different analyst%RSD 2.0%
LOD / LOQ Signal-to-noise ratioS/N = 3:1 (LOD) / S/N = 10:1 (LOQ)Establish baseline sensitivity limits
Robustness Reliability under variations ± 0.2 pH, ± 2°C, ± 2% organic phaseSystem suitability criteria met

By understanding the fundamental physicochemical properties of 1-(2-Fluoro-3-methoxyphenyl)piperazine, chromatographers can rationally design methods that circumvent the traditional pitfalls of basic amine analysis. The integration of end-capped stationary phases with acidic ion-suppression ensures sharp peak symmetry, while adherence to ICH Q2(R2) guidelines guarantees a reliable, reproducible, and regulatory-compliant quantitative assay.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

Sources

Application

Using 1-(2-Fluoro-3-methoxyphenyl)piperazine as a precursor in CNS drug discovery

Application Note: 1-(2-Fluoro-3-methoxyphenyl)piperazine as a Primary Pharmacophore in the Discovery of Bitopic Dopamine D3/D2 Receptor Ligands Introduction & Mechanistic Rationale The development of highly selective dop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-Fluoro-3-methoxyphenyl)piperazine as a Primary Pharmacophore in the Discovery of Bitopic Dopamine D3/D2 Receptor Ligands

Introduction & Mechanistic Rationale

The development of highly selective dopamine D3 receptor (D3R) ligands is a major focus in the pharmacotherapy of psychostimulant use disorders (PSUD) and schizophrenia. Modern drug discovery often utilizes bitopic ligands—molecules designed to bridge the orthosteric binding pocket (OBP) and a secondary binding pocket (SBP) of a G protein-coupled receptor (GPCR). In FDA-approved drugs like cariprazine, the primary pharmacophore (PP) interacting with the OBP is an arylpiperazine, specifically 2,3-dichlorophenylpiperazine, which locks the receptor in a conformation favoring partial agonism.

Recent structure-function activity relationship (SAR) studies have demonstrated that substituting the traditional 2,3-dichloro group with a 1-(2-fluoro-3-methoxyphenyl)piperazine moiety profoundly alters the functional efficacy of the resulting ligands.

The Causality of the Pharmacophore Shift: The D3R and D2R share a highly homologous OBP. By replacing bulky, highly lipophilic chlorine atoms with a 2-fluoro-3-methoxy substitution, researchers induce a critical shift in the steric and electronic landscape of the ligand. Fluorine is highly electronegative yet sterically compact (similar to hydrogen), while the methoxy group provides a strong hydrogen-bond acceptor. This specific modification stabilizes the active conformation of the receptor, driving >90% functional efficacy at D3R-mediated Gαo activation and β-arrestin2 recruitment . Consequently, this precursor effectively converts a partial agonist scaffold into a full agonist, allowing researchers to precisely "fine-tune" G protein versus β-arrestin signaling bias when evaluating new neurotherapeutics .

Receptor Signaling Visualization

D3R_Signaling Ligand Bitopic Ligand (2-F-3-OMe-phenylpiperazine PP) D3R Dopamine D3 Receptor (GPCR Active State) Ligand->D3R Orthosteric Binding Go Gαo Protein Activation (>90% Efficacy) D3R->Go Primary Pathway bArrestin β-Arrestin2 Recruitment (>90% Efficacy) D3R->bArrestin Secondary Pathway cAMP Inhibition of cAMP Production Go->cAMP Downstream Effect Internalization Receptor Internalization & Desensitization bArrestin->Internalization Downstream Effect

D3R signaling pathways activated by 2-fluoro-3-methoxyphenylpiperazine bitopic ligands.

Quantitative Data Summary

The table below illustrates how the incorporation of the 1-(2-fluoro-3-methoxyphenyl)piperazine precursor shifts the pharmacological profile of cariprazine-derived scaffolds from partial to full agonism.

Compound ScaffoldPrimary Pharmacophore (PP)D3R Affinity (Ki, nM)D2R Affinity (Ki, nM)D3R Go Activation (Emax %)D2R Functional Profile
Cariprazine 2,3-Dichlorophenylpiperazine0.220.79~40-50% (Partial)Partial Agonist
Analogue 6c 2-Fluoro-3-methoxyphenylpiperazine9.4134>90% (Full Agonist)Full Agonist
Analogue 2b 2-Fluoro-3-methoxyphenylpiperazineN/AN/A>90% (Full Agonist)Full Agonist

Note: Data derived from BRET assays normalizing maximal response to the full agonist quinpirole.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the chemical incorporation of the precursor and the subsequent functional validation of the synthesized ligand.

Protocol A: Synthesis via Reductive Amination

This workflow couples the 1-(2-fluoro-3-methoxyphenyl)piperazine precursor to a secondary pharmacophore-linker aldehyde to generate the final bitopic ligand.

Synthesis_Workflow Aldehyde Linker-SP Aldehyde (Intermediate) RedAmin Reductive Amination (NaBH(OAc)3, DCE) Aldehyde->RedAmin Precursor 1-(2-Fluoro-3-methoxyphenyl) piperazine HCl Precursor->RedAmin Product Bitopic D3/D2 Ligand (Full Agonist Target) RedAmin->Product

Reductive amination workflow for synthesizing bitopic D3/D2 ligands.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the synthesized linker-aldehyde intermediate (3.00 mmol) in 25 mL of anhydrous 1,2-dichloroethane (DCE).

  • Precursor Addition: Add 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride (0.816 g, 3.31 mmol, 1.1 eq) to the solution. Causality Check: Utilizing the HCl salt of the piperazine precursor provides a mildly acidic environment. This carefully controls the pH, negating the need for exogenous acetic acid and facilitating the optimal formation of the requisite iminium ion intermediate without degrading sensitive secondary pharmacophores.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to ensure complete iminium ion conversion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 to 2.0 eq) portion-wise. Causality Check: NaBH(OAc)3 is explicitly chosen over harsher reagents like NaBH4 because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the iminium ion without prematurely reducing the unreacted aldehyde.

  • Reaction Completion: Stir the reaction overnight (12-16 hours) at room temperature.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3 to neutralize the borate complexes. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, 0–80% EtOAc/hexanes gradient) to yield the target bitopic ligand.

Protocol B: Functional Validation via BRET Assay

To validate the functional shift to full agonism caused by the 2-fluoro-3-methoxy substitution, a Bioluminescence Resonance Energy Transfer (BRET) assay is employed to measure Gαo activation and β-arrestin2 recruitment.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells in DMEM supplemented with 10% FBS. Plate cells in 6-well plates and grow to 70-80% confluency.

  • Transfection: Transiently co-transfect cells using a standard lipofection reagent.

    • For G protein activation: Transfect D3R (or D2R), Gαo-RLuc8 (donor), and Gβγ-Venus (acceptor).

    • For β-arrestin recruitment: Transfect D3R-RLuc8 and β-arrestin2-Venus.

  • Incubation: Incubate cells for 48 hours at 37°C, 5% CO2 to ensure optimal biosensor expression and membrane localization.

  • Assay Preparation: Wash cells with PBS, detach, and resuspend in BRET assay buffer (Hank's Balanced Salt Solution supplemented with 0.1% BSA). Distribute into 96-well white opaque microplates (approx. 50,000 cells/well).

  • Substrate Addition: Add the luciferase substrate, coelenterazine h (5 μM final concentration), and incubate in the dark for 10 minutes to establish a baseline luminescence.

  • Ligand Treatment: Treat cells with a concentration gradient (10 pM to 10 μM) of the synthesized 2-fluoro-3-methoxyphenylpiperazine ligand. Include wells treated with vehicle (negative control) and a known full agonist like quinpirole or dopamine (positive control). Causality Check (Self-Validating System): The inclusion of quinpirole is a critical self-validating step. Because BRET ratios are relative, quinpirole defines the absolute 100% Emax threshold for the system. Normalizing the test compound's signal against this threshold is the only mathematically sound way to definitively classify the novel ligand as a partial or full agonist.

  • Measurement: Read the plate using a microplate reader capable of dual-wavelength emission detection. Measure Venus emission (535 nm) and RLuc8 emission (470 nm).

  • Data Analysis: Calculate the BRET ratio (535 nm / 470 nm). Plot the dose-response curves using non-linear regression and normalize the data to the maximal response (Emax) elicited by quinpirole.

References

  • Title: Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]

  • Title: Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor Source: ACS Pharmacology & Translational Science URL: [Link]

Method

Application Notes and Protocols for In Vivo Dosing of 1-(2-Fluoro-3-methoxyphenyl)piperazine in Rodents

An In-depth Technical Guide Abstract This guide provides a comprehensive framework for the in vivo administration of 1-(2-Fluoro-3-methoxyphenyl)piperazine to rodent models. Given the limited specific data on this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract This guide provides a comprehensive framework for the in vivo administration of 1-(2-Fluoro-3-methoxyphenyl)piperazine to rodent models. Given the limited specific data on this compound, the protocols and recommendations herein are synthesized from established methodologies for structurally related phenylpiperazine derivatives and general best practices in preclinical pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for vehicle selection, dose formulation, and administration via oral gavage, intraperitoneal, and subcutaneous routes. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. All procedures emphasize animal welfare and are designed to serve as a robust starting point for developing study-specific dosing regimens.

Pharmacological Context and Inferred Mechanism of Action

1-(2-Fluoro-3-methoxyphenyl)piperazine belongs to the phenylpiperazine class of compounds, which are known to interact with various neurotransmitter systems.[1] Structurally similar compounds, such as 1-(2-Methoxyphenyl)piperazine (oMeOPP), are recognized for their high affinity for serotonin receptors, particularly the 5-HT₁ₐ subtype, where they often act as partial agonists.[1][2] The primary pharmacological activity of many phenylpiperazines is mediated through their interaction with G-protein coupled receptors (GPCRs) that are crucial in neurotransmission.[1]

Based on this structural class, it is hypothesized that 1-(2-Fluoro-3-methoxyphenyl)piperazine primarily acts as a serotonergic agent. The interaction with the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream ion channels. This mechanism is central to the antipsychotic and anxiolytic potential of related drugs.[1] Researchers should validate the specific receptor binding profile and functional activity of this novel compound to confirm its mechanism.

Signaling_Pathway cluster_0 Cell Membrane Compound 1-(2-Fluoro-3-methoxyphenyl)piperazine Receptor 5-HT₁ₐ Receptor (GPCR) Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP ↓ cAMP Effector Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Effector Leads to

Caption: Inferred 5-HT₁ₐ receptor signaling pathway for phenylpiperazine compounds.

Vehicle Selection and Dose Formulation

The choice of vehicle is a critical determinant of a compound's bioavailability and the reproducibility of in vivo data. An ideal vehicle should be non-toxic and biologically inert, ensuring that the observed effects are solely attributable to the test compound.[3] The pH of the final formulation should ideally be between 4.5 and 8.0 to minimize irritation.[3]

Common Vehicles for Rodent Dosing

The selection process should be guided by the solubility characteristics of 1-(2-Fluoro-3-methoxyphenyl)piperazine. A tiered approach is recommended, starting with simple aqueous vehicles before moving to more complex systems if solubility is a challenge.[4]

Vehicle TypeExamplesProperties and Considerations
Aqueous Vehicles Sterile Water, 0.9% Saline, 0.5% w/v Methylcellulose (MC), 0.5-1% w/v Carboxymethyl Cellulose (CMC)Physiologically compatible and preferred for soluble compounds.[5] Suspending agents like MC and CMC are excellent for insoluble compounds, providing uniform suspensions.[4]
Oils Corn Oil, Sesame OilSuitable for highly lipophilic or hydrophobic compounds. Potential for long-term exposure effects should be considered.[4]
Co-solvents Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)Used to solubilize compounds that are poorly soluble in aqueous vehicles. Use should be minimized due to potential toxicity.[4] DMSO concentrations should be kept low (<5%) and diluted with other vehicles.
Surfactants Polysorbate 80 (Tween 80)Can be added to aqueous vehicles (e.g., 0.1-0.5%) to aid in wetting and suspending lipophilic compounds.[6]
Protocol: Preparation of a 0.5% w/v CMC Suspension

This protocol describes the preparation of a common, stable, and low-toxicity vehicle for suspending insoluble compounds for oral administration.[5]

Materials:

  • Carboxymethyl cellulose (low viscosity)

  • Sterile water for injection

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinder

Procedure:

  • Heat approximately half of the required volume of sterile water to 60-70°C.

  • While stirring vigorously, slowly sprinkle the calculated amount of CMC powder onto the surface of the hot water to avoid clumping.

  • Continue stirring until the CMC is fully dispersed. The mixture will appear translucent and viscous.

  • Add the remaining volume of room-temperature sterile water to the mixture and continue stirring.

  • Allow the solution to cool to room temperature while stirring. The final solution should be clear and uniform. Store at 4°C for up to one week.

Protocol: Formulation of Test Compound Suspension

Procedure:

  • Calculate the required mass of 1-(2-Fluoro-3-methoxyphenyl)piperazine and volume of vehicle based on the highest desired dose concentration.

  • If particle size is large, gently grind the compound to a fine powder using a mortar and pestle. This increases the surface area and improves suspension uniformity.[4]

  • Add a small amount of the chosen vehicle (e.g., 0.5% CMC) to the powder to create a thick, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously mixing or vortexing.

  • Once all the vehicle has been added, place the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Formulations should be prepared fresh daily. Keep the suspension under gentle agitation during the entire dosing period to prevent the compound from settling.[4]

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee. Proper restraint is essential for the safety of both the animal and the handler.[7] Use a new, sterile needle and syringe for each animal to prevent infection and cross-contamination.[7]

General Dosing and Needle Gauge Recommendations

The volume administered should be calculated based on the animal's most recent body weight.[8] The smallest possible needle gauge appropriate for the formulation's viscosity should be used to minimize discomfort.[3]

SpeciesRouteMax Volume (bolus)Recommended Needle Gauge
Mouse (20-30g)PO10 mL/kg20-22g (gavage needle)
IP10 mL/kg (or 1% of bodyweight)25-27G[8]
SC5-10 mL/kg25-27G
Rat (200-300g)PO10 mL/kg16-18g (gavage needle)
IP10 mL/kg (or 1% of bodyweight)23-25G[9]
SC5-10 mL/kg23-25G

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edge [fontname="Arial", fontsize=9];

// Nodes Acclimatization [label="1. Animal Acclimatization\n(≥ 7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="2. Group Randomization\n& Baseline Measurements", fillcolor="#F1F3F4", fontcolor="#202124"]; DosePrep [label="3. Dose Formulation\n(Prepare Fresh Daily)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="4. Compound Administration\n(PO, IP, or SC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="5. Post-Dose Monitoring\n(Adverse Effects, Clinical Signs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataCollection [label="6. Data Collection\n(Behavioral, PK/PD, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="7. Data Analysis\n& Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Acclimatization -> Randomization; Randomization -> DosePrep; DosePrep -> Dosing; Dosing -> Monitoring; Monitoring -> DataCollection; DataCollection -> Analysis; }

Caption: General experimental workflow for in vivo compound administration.

Protocol: Oral Gavage (PO)

Oral gavage ensures accurate dose delivery directly into the stomach.[10] This technique requires significant training to perform correctly and avoid injury.

Materials:

  • Appropriately sized oral gavage needle (with a ball-tip)

  • Syringe with prepared formulation

  • Proper restraint device (if necessary)

Procedure:

  • Securely restrain the rodent, ensuring the head and body form a straight line to facilitate passage of the needle.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Do not force the needle.

  • Gently insert the ball-tipped needle into the diastema (gap between incisors and molars), slide it along the roof of the mouth, and advance it down the esophagus. The animal should swallow the tube as it advances. If resistance is met or the animal shows signs of respiratory distress (indicating entry into the trachea), withdraw immediately.

  • Once the needle is in place, administer the substance in a smooth, steady motion.

  • Remove the needle in a single, fluid motion following the same path of insertion.

  • Return the animal to its cage and monitor for any signs of distress.[10]

Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of substances into the peritoneal cavity.[11]

Materials:

  • Appropriately sized sterile needle and syringe

  • 70% Ethanol or other skin disinfectant

Procedure:

  • Properly restrain the animal to expose the abdomen. For mice and rats, this often involves tilting the head downwards to move abdominal organs cranially.[7]

  • Identify the injection site in the lower right abdominal quadrant. This location helps to avoid puncturing the cecum, bladder, or liver.[8]

  • Disinfect the injection site with an alcohol wipe.

  • Insert the needle (bevel up) at a 30-45° angle.

  • Gently aspirate by pulling back the plunger to ensure no blood or fluid is drawn, which would indicate entry into a vessel or organ. If aspiration is positive, reposition the needle.

  • Inject the substance smoothly and withdraw the needle.

  • Return the animal to its cage and monitor for complications such as bleeding or signs of pain.[9]

Protocol: Subcutaneous (SC) Injection

The SC route is used for slower, more sustained absorption.[12]

Materials:

  • Appropriately sized sterile needle and syringe

  • 70% Ethanol or other skin disinfectant

Procedure:

  • Restrain the animal and identify the injection site, typically the loose skin over the back between the shoulder blades (scruff).[10]

  • Disinfect the site with an alcohol wipe.

  • Gently lift the skin to create a "tent."

  • Insert the needle (bevel up) into the base of the skin tent, parallel to the animal's back.

  • Aspirate to ensure a vessel has not been punctured.

  • Administer the substance. A small bleb or bubble should form under the skin.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Return the animal to its cage and monitor.[13]

Dosing and Study Design Considerations

As there is no established dosage for 1-(2-Fluoro-3-methoxyphenyl)piperazine, initial studies should aim to determine its therapeutic window and potential toxicity. Dose ranges from studies on related phenylpiperazine analogs can serve as a starting point for dose-ranging pilot studies.

CompoundSpeciesDose RangeRouteObserved EffectReference
TFMPP Mouse3 - 10 mg/kgIPMDMA-like discriminative stimulus effects[14]
Piperazine Derivative (MM5) Rat30 mg/kg(not specified)Decreased extracellular 5-HT levels[15]
Piperazine (sub-chronic) Rat30 - 100 mg/kgPO (twice daily)Evaluated for hepatotoxicity[16]
PAPP (Piperazine Derivative) Gerbil50 - 100 mg/kgPO, SCAnthelmintic activity[17]

Causality and Rationale:

  • Start Low: Begin with a low dose (e.g., 1-3 mg/kg) to assess for acute toxicity and overt behavioral changes.

  • Dose Escalation: Gradually increase the dose in subsequent cohorts to establish a dose-response relationship for the desired pharmacological effect.

  • Pharmacokinetics (PK): Consider conducting a preliminary PK study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the dosing frequency and study duration.

  • Control Groups: Always include a vehicle-treated control group to ensure that any observed effects are due to the compound and not the vehicle or administration procedure.[5]

References

  • Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina. Retrieved from [Link]

  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • University of Queensland Animal Ethics Committee. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Research support. Retrieved from [Link]

  • (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]

  • NIH OACU. (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]

  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Rojek, E., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. Retrieved from [Link]

  • de Vries, D. J., et al. (n.d.). In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. PubMed. Retrieved from [Link]

  • MacDonald, M. L., et al. (2023). Intraperitoneal Injection of Neonatal Mice. PMC - NIH. Retrieved from [Link]

  • Ghasi, S., & Ebebe, I. (2010). The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. Asian Journal of Medical Sciences. Retrieved from [Link]

  • ORC. (n.d.). Animal Studies Protocol of Subcutaneous Implantation in a Rat Model. Retrieved from [Link]

  • EMA. (n.d.). CVMP - MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Retrieved from [Link]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives | Request PDF. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Ovid. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • ResearchGate. (n.d.). What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice?. Retrieved from [Link]

  • White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Advanced Solubilization Protocols for 1-(2-Fluoro-3-methoxyphenyl)piperazine in In Vitro Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-(2-Fluoro-3-methoxyphenyl)piperazine is a highly specific piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-(2-Fluoro-3-methoxyphenyl)piperazine is a highly specific piperazine derivative frequently utilized as a building block or ligand in neuropharmacological drug development[1]. Introducing this compound into physiological cell culture media presents a significant physicochemical challenge. Due to the lipophilic nature of the fluorinated aromatic ring and the pH-dependent ionization of the piperazine nitrogen, improper solubilization frequently leads to micro-precipitation, erratic assay readouts, and localized cytotoxicity.

This guide provides field-proven, self-validating methodologies to solubilize 1-(2-Fluoro-3-methoxyphenyl)piperazine, ensuring thermodynamic stability in aqueous media while preserving cellular integrity.

Physicochemical Profiling & The Causality of Precipitation

To design a robust solubilization strategy, one must first understand the thermodynamic forces driving the compound out of solution.

The compound is commercially available in two primary forms: the free base[2] and the hydrochloride (HCl) salt[3]. While the HCl salt exhibits moderate aqueous solubility in unbuffered water, introducing it into standard cell culture media (pH ~7.4) causes a shift in the ionization equilibrium. The basic piperazine nitrogen (typical pKa​ ~8.5–9.0) becomes partially deprotonated at physiological pH. This deprotonation drastically reduces the molecule's polarity, forcing the hydrophobic 2-fluoro-3-methoxyphenyl moiety to aggregate via hydrophobic interactions, leading to "crashing out" or micro-precipitation.

When utilizing the free base, researchers typically rely on Dimethyl Sulfoxide (DMSO). However, rapid dilution of a highly concentrated DMSO stock into aqueous media causes a sudden drop in the solvent's dielectric constant—a phenomenon known as "solvent shift." Furthermore, excess DMSO can artificially alter ligand-receptor binding affinities and induce cellular toxicity[4]. To mitigate this, encapsulation within cyclic oligosaccharides, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), is employed to mask the hydrophobic regions of the molecule, enhancing apparent solubility without structural modification[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-(2-Fluoro-3-methoxyphenyl)piperazine

PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1121613-59-9[2]2172605-22-8[1]
Molecular Weight 210.25 g/mol [2]~246.71 g/mol [3]
Chemical Formula C11​H15​FN2​O [2] C11​H16​ClFN2​O [3]
Primary Solvents DMSO, EthanolWater, Saline, DMSO
Lipophilicity High (Hydrophobic aromatic ring)Moderate (Ionized at low pH)

Table 2: Solubilization Limits & Media Compatibility

Solubilization StrategyMax Stock ConcentrationMax Final Media Conc.Cytotoxicity Risk
Direct Aqueous (HCl Salt) ~5-10 mM (in H2​O )Assay dependentLow (Monitor pH shifts)
DMSO Stock 50 mM 0.1% v/v DMSOHigh if >0.5% DMSO
HP-β-CD (20% w/v) 10 mM 1.0% v/v HP-β-CDVery Low

Solubilization Decision Matrix

The following logical workflow dictates the optimal solubilization path based on the starting material and the sensitivity of the downstream cell-based assay.

SolubilizationWorkflow Start 1-(2-Fluoro-3-methoxyphenyl)piperazine Form Selection Salt Hydrochloride Salt (CAS: 2172605-22-8) Start->Salt FreeBase Free Base (CAS: 1121613-59-9) Start->FreeBase AqBuffer Direct Aqueous Dissolution (Monitor pH shift) Salt->AqBuffer DMSOSol DMSO Stock Preparation (10-50 mM) FreeBase->DMSOSol MediaDil Dilute in Cell Culture Media (Check for micro-precipitates) AqBuffer->MediaDil DMSOSol->MediaDil Standard Assay (<0.1% DMSO) CDComplex HP-β-CD Complexation (For sensitive cells) DMSOSol->CDComplex High Conc / Sensitive CDComplex->MediaDil

Workflow for solubilizing 1-(2-Fluoro-3-methoxyphenyl)piperazine based on chemical form.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Every preparation must be empirically verified before application to cell cultures to prevent artefactual data caused by unseen precipitation.

Protocol A: DMSO-Mediated Solubilization & Solvent Shift Mitigation

Best for: Routine screening, robust cell lines, and final assay concentrations requiring 0.1% DMSO.

Causality Note: We utilize a "step-down" dilution method. Injecting a 50 mM DMSO stock directly into 10 mL of media creates localized zones of zero-DMSO, causing immediate nucleation and precipitation of the free base. Pre-diluting in an intermediate solvent gradient prevents this.

  • Stock Preparation: Weigh exactly 2.10 mg of 1-(2-Fluoro-3-methoxyphenyl)piperazine free base[2].

  • Primary Solvation: Add 1.0 mL of anhydrous, sterile-filtered DMSO to achieve a 10 mM stock. Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Intermediate Dilution (The Causality Step): Aliquot 900 µL of pre-warmed (37°C) cell culture media into a microcentrifuge tube. Dropwise, add 100 µL of the 10 mM DMSO stock while continuously vortexing. This creates a 1 mM intermediate stock in 10% DMSO, preventing localized supersaturation.

  • Final Media Preparation: Dilute the 1 mM intermediate stock 1:100 into your final pre-warmed assay media.

    • Result: 10 µM final compound concentration in 0.1% DMSO.

Protocol B: HP-β-CD Complexation for High-Fidelity Assays

Best for: Primary cells, sensitive binding assays, and high-concentration dosing where DMSO toxicity is a confounding variable[5],[4].

Causality Note: Hydroxypropyl-β-Cyclodextrin features a hydrophobic inner cavity and a hydrophilic exterior. By co-incubating the compound with HP-β-CD, the fluoro-methoxyphenyl ring is sequestered into the cavity (forming a 1:1 inclusion complex), allowing the complex to dissolve freely in aqueous media without the need for organic solvents[5].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add 2.46 mg of the HCl salt[3] (or 2.10 mg of free base) directly into 1.0 mL of the 20% HP-β-CD solution to target a 10 mM concentration.

  • Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24 hours. Why 24 hours? Thermodynamic equilibrium of the inclusion complex is kinetically slow; premature use will result in uncomplexed, insoluble drug.

  • Filtration: Pass the equilibrated solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved compound.

  • Final Dilution: Dilute the complexed stock directly into cell culture media.

Quality Control: Validating Solubilization (Self-Validation Check)

Never assume a compound is fully dissolved simply because the media appears clear to the naked eye. Micro-precipitates can settle on cultured cells, causing localized toxicity and false-positive assay signals.

Validation Workflow:

  • Take a 1 mL aliquot of the final dosed cell culture media (from Protocol A or B).

  • Centrifuge at 10,000 × g for 10 minutes at room temperature.

  • Carefully decant the supernatant.

  • Analysis: Analyze the supernatant via UV-Vis spectroscopy (measuring the aromatic absorbance peak at λmax​ ~270 nm) and compare it against a standard curve generated in 100% methanol.

  • Pass/Fail Criteria: A recovery of 95% of the theoretical concentration confirms true solubilization. A recovery of <95% indicates that the compound has precipitated and pelleted during centrifugation. If this occurs, abandon the DMSO protocol and default to Protocol B (HP-β-CD).

References

  • Saokham, P., et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Pharmaceutics / MDPI, 2018. Available at: [Link][5]

  • Martinez, et al. "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." ResearchGate, 2018. Available at: [Link][4]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern Analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) Introduction & Rationale Phenylpiperazine de...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Introduction & Rationale

Phenylpiperazine derivatives represent a critical class of compounds frequently encountered as active pharmaceutical ingredients (APIs), synthetic precursors, and new psychoactive substances (NPS). The compound 1-(2-Fluoro-3-methoxyphenyl)piperazine features a specific substitution pattern where steric and electronic effects from the ortho-fluoro and meta-methoxy groups heavily influence the molecule's stability and dissociation pathways.

Accurate structural elucidation relies on understanding these specific collision-induced dissociation (CID) behaviors. This application note provides a comprehensive, self-validating protocol for the MS/MS analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine, detailing the causality behind its fragmentation to ensure high-confidence identification in forensic and pharmaceutical workflows.

Physicochemical Properties & Precursor Ion Profiling

Before initiating MS/MS workflows, establishing the exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) targeting and precursor selection.

Table 1: Molecular Parameters for Precursor Targeting

ParameterValue
Chemical Formula C11H15FN2O
Monoisotopic Mass 210.1168 Da
Target Precursor Ion[M+H]+ 211.1246 m/z
Ionization Mode Electrospray Ionization Positive (ESI+)
Key Functional Groups Piperazine ring, 2-Fluoro substitution, 3-Methoxy ether

Mechanistic Fragmentation Pathways (The "Why")

When subjected to CID, 1-(2-Fluoro-3-methoxyphenyl)piperazine undergoes specific, predictable cleavages. Understanding the electron flow and bond dissociation energies explains the resulting spectrum (1)[1].

  • Pathway A: Piperazine Ring Cleavage (Low to Medium CE) The basic nitrogen atoms in the piperazine ring are the primary sites of protonation. The most thermodynamically favored initial fragmentation is the opening of the saturated piperazine ring. This typically results in the neutral loss of ammonia (NH3, 17.03 Da) yielding m/z 194.10, or the highly characteristic loss of an ethylenimine-like fragment (C2H5N, 43.04 Da), yielding the dominant product ion at m/z 168.08 (2)[2].

  • Pathway B: Methoxy Group Dissociation (Medium to High CE) The methoxy group (-OCH3) on the phenyl ring is susceptible to homolytic cleavage at elevated energies. From the m/z 168.08 intermediate, the loss of a methyl radical (•CH3, 15.02 Da) generates an odd-electron radical cation at m/z 153.06. This is a classic diagnostic signature for methoxy-substituted aromatics.

  • Pathway C: Diagnostic Low-Mass Ions (High CE) At high collision energies, the complete scission of the piperazine ring yields the C3H6N+ ion at m/z 56.05. This ion is the universal hallmark of an intact, unsubstituted piperazine moiety and serves as a primary confirmation point during non-targeted screening (3)[3].

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure a self-validating system , this protocol utilizes a Triple Quadrupole (QqQ) or Q-TOF setup with collision energy (CE) ramping to capture the full kinetic range of fragmentation simultaneously.

Step 1: Sample Preparation
  • Stock Solution : Dissolve 1.0 mg of 1-(2-Fluoro-3-methoxyphenyl)piperazine standard in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution : Dilute the stock to 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: The addition of 0.1% Formic acid is mandatory to ensure complete protonation of the piperazine nitrogens in solution, maximizing the [M+H]+ precursor yield prior to desolvation.

Step 2: Liquid Chromatography (LC) Parameters
  • Column : C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

    • Causality: A gradient elution ensures the baseline separation of the target analyte from potential synthesis impurities or matrix components, preventing ion suppression in the ESI source and ensuring clean MS/MS spectra.

Step 3: Mass Spectrometry (MS/MS) Parameters
  • Source Temperature : 300°C.

  • Capillary Voltage : 3.5 kV.

  • Acquisition Mode : Product Ion Scan (Precursor: m/z 211.1).

  • Collision Energy (CE) Ramping : 15 eV to 40 eV.

    • Causality: Ramping the CE acts as an internal validation mechanism. Low CE (15-20 eV) confirms the precursor and initial piperazine cleavages (m/z 168), while high CE (35-40 eV) validates the core structure via deep fragmentation (m/z 56, m/z 153). Capturing both ends of the energy spectrum prevents false positives.

Data Presentation: Quantitative Fragment Summary

Table 2: Characteristic MS/MS Fragment Ions for 1-(2-Fluoro-3-methoxyphenyl)piperazine

Exact Mass (m/z)Neutral Loss (Da)FormulaStructural AssignmentOptimal CE (eV)
211.1246 N/AC11H16FN2O+Intact Precursor Ion [M+H]+10
194.0981 17.0265 (NH3)C11H13FNO+Loss of ammonia from piperazine ring15 - 20
168.0824 43.0422 (C2H5N)C9H11FNO+Core piperazine ring cleavage20 - 25
153.0589 58.0657 (C2H5N + •CH3)C8H8FNO+•Loss of methyl radical from m/z 16830 - 35
56.0500 155.0746C3H6N+Diagnostic piperazine fragment35 - 40

Fragmentation Pathway Visualization

The following directed graph maps the causal relationship between the precursor ion and its collision-induced fragments.

MS_Fragmentation Precursor [M+H]+ m/z 211.1246 C11H16FN2O+ Frag_NH3 m/z 194.0981 [M+H - NH3]+ C11H13FNO+ Precursor->Frag_NH3 - NH3 (17.0265 Da) Frag_C2H5N m/z 168.0824 [M+H - C2H5N]+ C9H11FNO+ Precursor->Frag_C2H5N - C2H5N (43.0422 Da) Frag_Pip m/z 56.0500 [C3H6N]+ Piperazine Fragment Precursor->Frag_Pip Piperazine Cleavage Frag_CH3 m/z 153.0589 [m/z 168 - CH3•]+• C8H8FNO+• Frag_C2H5N->Frag_CH3 - CH3• (15.0235 Da)

Caption: Primary ESI-MS/MS fragmentation pathways of 1-(2-Fluoro-3-methoxyphenyl)piperazine.

Conclusion & Application Insights

The structural elucidation of 1-(2-Fluoro-3-methoxyphenyl)piperazine relies heavily on the step-wise deconstruction of the piperazine ring and the subsequent homolytic cleavage of the methoxy group. By employing a CE-ramping strategy, analysts can simultaneously capture the high-mass diagnostic ions (m/z 168.08) and the low-mass structural confirms (m/z 56.05). This self-validating approach ensures high-confidence identification, which is critical in both pharmaceutical impurity profiling and forensic toxicology.

References

  • Title: Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil)
  • Source: Journal of Chinese Mass Spectrometry Society (质谱学报)
  • Title: LC‑MS/MS による指定薬物等のスペクトルライブラリー作成 (Creation of LC-MS/MS spectral libraries for designated drugs)

Sources

Application

Application Note: Preparation and Handling of 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride for In Vitro Assays

Executive Summary Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, frequently utilized to target aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, frequently utilized to target aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors [1]. The compound 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a highly specific building block and ligand utilized in neuropharmacological drug discovery. This application note provides a comprehensive, causality-driven protocol for the solubilization, serial dilution, and assay integration of this compound, ensuring high scientific integrity and reproducible dose-response data in in vitro pharmacological assays.

Pharmacological Context & Chemical Profile

Understanding the physicochemical properties of 1-(2-Fluoro-3-methoxyphenyl)piperazine is critical for preventing artifactual data during high-throughput screening (HTS) or binding assays.

  • The Role of the Hydrochloride Salt: The free base form of arylpiperazines is highly lipophilic and susceptible to oxidative degradation. The hydrochloride (HCl) salt is utilized to enhance benchtop stability and improve thermodynamic solubility [2].

  • Protonation State (pKa) & Target Binding: The basic secondary amine in the piperazine ring typically exhibits a pKa between 7.5 and 8.5 [3]. At a physiological assay pH of 7.4, this nitrogen is predominantly protonated (cationic). This protonation is structurally mandatory, as it forms a highly conserved salt-bridge interaction with the Aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs [1].

Quantitative Data: Solubilization & Stability Matrix

To ensure consistency across assay replicates, adhere to the standardized handling parameters summarized below.

ParameterSpecification / Recommendation
Compound Name 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride
CAS Number 2172605-22-8
Molecular Weight 246.71 g/mol (Base: 210.25 + HCl: 36.46)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Master Stock Concentration 10 mM
Storage (Solid Form) -20°C, stored in a desiccator, protected from light
Storage (Solution Form) -80°C in single-use aliquots (Stable for up to 6 months)

Experimental Workflow

The following diagram illustrates the critical path from solid compound handling to final assay integration, highlighting the transition from organic solvent to aqueous assay buffer.

Workflow Solid 1-(2-Fluoro-3-methoxyphenyl) piperazine HCl (Solid) Weigh Equilibration & Weighing (Desiccator to RT) Solid->Weigh Stock Primary Master Stock (10 mM in 100% DMSO) Weigh->Stock Add Anhydrous DMSO Serial Serial Dilution (100% DMSO, 3-fold/10-fold) Stock->Serial Dose-Response Prep Buffer Aqueous Buffer Transfer (e.g., HBSS/HEPES, pH 7.4) Serial->Buffer Intermediate Dilution (Max 1% DMSO final) Assay In Vitro GPCR Assay (Binding / Functional) Buffer->Assay Receptor Incubation

Workflow for the preparation and assay integration of 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl.

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system . Each phase includes a causality statement explaining why the step is performed, followed by a validation checkpoint to ensure integrity before proceeding.

Phase 1: Equilibration and Weighing
  • Action: Remove the vial of 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

  • Causality: Hydrochloride salts are inherently hygroscopic. Opening a cold vial exposes the compound to atmospheric moisture, causing rapid condensation. This leads to inaccurate mass measurements and accelerates water-induced degradation.

  • Validation Checkpoint: The powder should appear as a free-flowing solid. If it appears clumpy or sticky, moisture contamination has occurred.

Phase 2: Master Stock Preparation (10 mM)
  • Action: Weigh exactly 2.47 mg of the compound and transfer it to a sterile, amber glass vial. Add 1.0 mL of Anhydrous DMSO (≥99.9%) to achieve a 10 mM stock solution. Vortex for 30 seconds.

  • Causality: While HCl salts are generally water-soluble, preparing the primary master stock in anhydrous DMSO is the gold standard for pharmacological assays. DMSO prevents microbial growth during storage, ensures complete dissolution regardless of subtle buffer pH shifts, and standardizes the vehicle control across all tested ligands [2].

  • Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear. If micro-particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Phase 3: Serial Dilution for Dose-Response
  • Action: Prepare a 10-point dose-response curve by performing 3-fold or 10-fold serial dilutions directly in 100% DMSO .

  • Causality: Performing intermediate dilutions in an aqueous buffer can cause the highly concentrated lipophilic core of the compound to "crash out" (precipitate) prematurely. Maintaining the compound in 100% DMSO until the final assay transfer ensures the compound remains fully solvated.

Phase 4: Assay Buffer Integration
  • Action: Transfer an aliquot of the DMSO dilutions into the final aqueous assay buffer (e.g., 50 mM Tris-HCl or HBSS supplemented with 20 mM HEPES, pH 7.4). Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v) .

  • Causality: High concentrations of DMSO are cytotoxic, alter cell membrane fluidity, and can denature the target GPCR, artificially shifting the apparent binding affinity ( Ki​ ) or functional potency ( EC50​ ). Furthermore, utilizing a HEPES-buffered system maintains the pH strictly at 7.4, ensuring the piperazine nitrogen remains in its active, protonated state [3].

  • Validation Checkpoint: The assay must include a "Vehicle Control" well containing 1% DMSO in buffer (without the compound) to validate that the solvent alone does not induce a receptor response or alter the basal baseline.

References

  • Stępnicki, P., et al. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules, vol. 30, no. 12, 2025, p. 2545. Available at:[Link]

  • Caccia, S., et al. "Determination of 1-aryl-4-propylpiperazine pKa values and physicochemical properties." Bioorganic & Medicinal Chemistry. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine. This guide is designed for researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. We provide in-depth, experience-driven advice, detailed protocols, and troubleshooting guides to help you improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

1-(2-Fluoro-3-methoxyphenyl)piperazine is a key intermediate in the development of various pharmacologically active molecules. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reaction robustness. The primary routes involve the coupling of a 2-fluoro-3-methoxyphenyl halide with piperazine, typically via a palladium-catalyzed Buchwald-Hartwig amination. This guide will focus on troubleshooting this critical reaction, offering insights into overcoming common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: I am observing very low to no product formation in my Buchwald-Hartwig reaction. What are the primary causes?

Low or no yield is a frequent problem that can often be traced back to a few critical factors related to the catalyst's activity or the reaction environment.

  • Catalyst Inactivity: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are starting with a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] This reduction can be inefficient.

    • Expert Recommendation: Use a modern palladium "precatalyst," such as a G3 or G4 palladacycle. These compounds rapidly and cleanly generate the active LPd(0) catalyst upon exposure to the base, leading to more reliable and reproducible results compared to traditional Pd(II) sources.[1][2]

  • Oxygen Contamination: Palladium catalysts, particularly the active Pd(0) species, are extremely sensitive to oxygen, which can oxidize the catalyst and render it inactive.

    • Expert Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This involves using an oven-dried reaction vessel, purging the vessel thoroughly with inert gas (a process of evacuating and backfilling with gas is highly effective), and using degassed solvents.[2][3]

  • Poor Quality Reagents: The purity of your starting materials is paramount.

    • Aryl Halide: Impurities can interfere with the catalyst.

    • Piperazine: Piperazine is hygroscopic and can absorb water and carbon dioxide from the air, which can quench the strong base or interfere with the reaction.[3]

    • Solvent: Solvents must be anhydrous. Water can hydrolyze the strong base and participate in side reactions like aryl halide hydroxylation.[4][5]

    • Base: Strong bases like sodium tert-butoxide (NaOtBu) are also hygroscopic. Use freshly opened bottles or store them in a desiccator.

Q2: My yield is consistently low (~20-40%). How can I optimize the reaction conditions?

Achieving high yields requires a systematic optimization of the key reaction parameters: the ligand, base, and solvent. There is no single universal condition, as the optimal choice depends on the specific substrates.

  • Ligand Selection is Critical: The phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[2][6] For coupling a secondary amine like piperazine, the choice of ligand is crucial.

    • Expert Recommendation: For secondary cyclic amines, bulky, electron-rich biaryl phosphine ligands are often the most effective. Start with a versatile ligand like RuPhos or XantPhos .[2][7] If yields remain low, consider screening other ligands like BrettPhos or DavePhos .[2] The steric hindrance and electron-donating properties of these ligands promote the challenging reductive elimination step that forms the C-N bond.[6]

  • Base and Solvent Compatibility: The base deprotonates the amine, but its strength and solubility can significantly impact the reaction.

    • Expert Recommendation: Strong, non-nucleophilic bases like NaOtBu or KOtBu are standard choices.[2] However, for substrates with base-sensitive functional groups, weaker carbonate bases (e.g., Cs₂CO₃ or K₃PO₄ ) may be necessary, often requiring higher reaction temperatures.[2] The choice of solvent is linked to the base; toluene and dioxane are common choices for strong alkoxide bases. Ethereal solvents like THF and dioxane are generally good options.[1] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[1]

Q3: I am forming significant side products. What are they and how can I prevent them?

Side product formation directly reduces the yield of your desired product and complicates purification. Common side products in this synthesis include:

  • Bis-arylation of Piperazine: Since piperazine has two secondary amine sites, a common side reaction is the coupling of a second aryl halide molecule, leading to 1,4-bis(2-fluoro-3-methoxyphenyl)piperazine.

    • Expert Recommendation:

      • Use Excess Piperazine: Employ a large excess of piperazine (e.g., 5-10 equivalents). This statistically favors the mono-arylation product.[8] However, this can make product isolation more challenging.

      • Use a Protecting Group: The most robust solution is to use mono-Boc-protected piperazine (1-Boc-piperazine).[8][9] This ensures only one nitrogen can react. The Boc group can then be easily removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Hydrodehalogenation: This is the reduction of the aryl halide (e.g., 1-bromo-2-fluoro-3-methoxybenzene) to the corresponding arene (1-fluoro-2-methoxybenzene).

    • Expert Recommendation: This side reaction can be minimized by carefully optimizing the catalyst system and reaction temperature.[2] Ensure a truly anaerobic environment, as traces of oxygen can sometimes contribute to catalyst decomposition pathways that favor reduction.

  • Aryl Halide Homocoupling: Dimerization of the aryl halide can also occur.

    • Expert Recommendation: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[2]

Q4: Can I use Nucleophilic Aromatic Substitution (SNAr) for this synthesis?

Nucleophilic Aromatic Substitution (SNAr) is a potential alternative to palladium-catalyzed coupling. However, its success is highly dependent on the electronic properties of the aryl halide.

  • Mechanism Requirement: The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group (e.g., a halogen).[10][11] These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.[10]

  • Application to 1-(2-Fluoro-3-methoxyphenyl)piperazine: The starting material is typically 1-bromo-2-fluoro-3-methoxy benzene.

    • The methoxy group (-OCH₃) is an electron-donating group, which deactivates the ring towards nucleophilic attack.

    • The fluorine atom is electron-withdrawing via induction but its effect may not be sufficient to overcome the deactivating effect of the methoxy group.

Visual Guides & Workflows

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed amination reaction. Understanding this cycle is crucial for troubleshooting as each step can be influenced by the choice of ligand, base, and other reaction conditions.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_activation Catalyst Activation & Amine Deprotonation Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(Amine)-L] X OxAdd->AmineCoord Ligand Exchange (+ Amine, -X) ReductElim Product Complex AmineCoord->ReductElim Reductive Elimination (C-N Bond Formation) ReductElim->Pd0 Product Release (Ar-Amine) Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Reduction Base Base (e.g., NaOtBu) DeprotonatedAmine Deprotonated Amine Base->DeprotonatedAmine Amine Piperazine (H-Amine) Amine->DeprotonatedAmine Deprotonation DeprotonatedAmine->AmineCoord Coordination caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Troubleshooting Workflow for Low Reaction Yield

Use this decision tree to systematically diagnose and resolve issues leading to poor yields in your synthesis.

Troubleshooting_Workflow cluster_reagents Step 1: Verify Reagents & Setup cluster_optimization Step 2: Optimize Reaction Parameters cluster_analysis Step 3: Analyze Byproducts cluster_solutions Solutions start Low Yield Observed check_purity Check Purity of: - Aryl Halide - Piperazine (or Boc-Piperazine) - Base start->check_purity check_anhydrous Ensure Anhydrous Conditions: - Use Dry/Degassed Solvents - Oven-Dried Glassware start->check_anhydrous check_inert Confirm Inert Atmosphere: - Thoroughly Purge with N2/Ar - Check for Leaks start->check_inert screen_ligands Screen Ligands (e.g., RuPhos, XantPhos, BrettPhos) check_inert->screen_ligands If Reagents are Pure & Setup is Correct vary_base Vary Base (e.g., NaOtBu vs. K3PO4) screen_ligands->vary_base vary_temp Optimize Temperature (Typically 80-110 °C) vary_base->vary_temp change_solvent Change Solvent (Toluene vs. Dioxane) vary_temp->change_solvent analyze_lcms Analyze Crude Mixture (LC-MS/GC-MS) change_solvent->analyze_lcms If Yield Still Low bis_arylation Bis-arylation Detected? analyze_lcms->bis_arylation hydrodehalogenation Hydrodehalogenation Detected? analyze_lcms->hydrodehalogenation sol_boc Use Mono-Boc-Piperazine bis_arylation->sol_boc Yes sol_excess Increase Piperazine Excess bis_arylation->sol_excess Yes sol_catalyst Change Catalyst/Ligand Ratio hydrodehalogenation->sol_catalyst Yes caption Fig. 2: A systematic workflow for troubleshooting low yields.

Caption: Fig. 2: A systematic workflow for troubleshooting low yields.

Data & Parameter Selection

The tables below provide a starting point for selecting optimal reaction components.

Table 1: Comparison of Common Buchwald-Hartwig Ligands for N-Arylpiperazine Synthesis

Ligand Common Application Key Characteristics
RuPhos Excellent for secondary amines, including piperazines.[2] Bulky, electron-rich. Often provides high turnover numbers.
XantPhos A versatile, widely-used ligand.[7] Wide bite angle, promotes reductive elimination. Good general starting point.
BrettPhos Effective for challenging couplings, including sterically hindered substrates.[2] Extremely bulky and electron-rich, can overcome difficult oxidative additions.

| DavePhos | Another highly active ligand for difficult couplings.[2] | Similar in performance to other bulky biaryl phosphine ligands. |

Table 2: Guide to Base and Solvent Selection

Base pKaH Common Solvents Notes
NaOtBu ~19 Toluene, Dioxane, THF Most common strong base. Highly effective but can be sensitive to functional groups.[1]
LHMDS ~26 Toluene, THF Strong, non-nucleophilic base. Good alternative to alkoxides.[1]
Cs₂CO₃ ~10 Dioxane, Toluene Weaker base, useful for base-sensitive substrates. Often requires higher temperatures.[2]

| K₃PO₄ | ~12 | Dioxane, Toluene | Similar to Cs₂CO₃; a mild and effective base for certain couplings.[2] |

Optimized Experimental Protocols

Protocol 1: Synthesis using Mono-Boc-Piperazine (Recommended)

This two-step protocol minimizes the formation of the bis-arylated byproduct and is generally the most reliable method for achieving high purity and yield.

Step A: Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk tube or reaction vial, add 1-bromo-2-fluoro-3-methoxybenzene (1.0 equiv), 1-Boc-piperazine (1.2-1.5 equiv), sodium tert-butoxide (1.4 equiv), RuPhos Pd G3 precatalyst (0.01-0.02 equiv), and RuPhos ligand (0.01-0.02 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, tert-butyl 4-(2-fluoro-3-methoxyphenyl)piperazine-1-carboxylate, can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or carried forward directly if sufficiently pure.

Step B: Boc Deprotection

  • Setup: Dissolve the crude or purified Boc-protected product from Step A in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature. Alternatively, use a solution of 4M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(2-fluoro-3-methoxyphenyl)piperazine. The product can be further purified by chromatography or crystallization if necessary.

References
  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Hartwig, J. F., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Retrieved from [Link]

  • Hartwig, J. F., et al. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Hartwig, J. F., et al. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. Retrieved from [Link]

  • Hartwig, J. F. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Retrieved from [Link]

  • Gao, Y., & Canney, D. J. (2010). Microwave Synthesis of N-Arylpiperazines. Scribd. Retrieved from [Link]

  • Unknown Author. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Retrieved from [Link]

  • Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • TMP Chem. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Troubleshooting common impurities in 1-(2-Fluoro-3-methoxyphenyl)piperazine crystallization

Welcome to the technical support center for the crystallization of 1-(2-Fluoro-3-methoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(2-Fluoro-3-methoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during the crystallization of this important pharmaceutical intermediate. The following question-and-answer format addresses specific issues to provide actionable solutions grounded in scientific principles.

Frequently Asked Questions (FAQs)

Impurity Identification and Remediation

Q1: We observe a persistent impurity in our crystallized 1-(2-Fluoro-3-methoxyphenyl)piperazine, which we suspect is an unreacted starting material. What are the likely culprits and how can we remove them?

A1: The most common unreacted starting materials depend on your synthetic route. The two primary routes for synthesizing 1-(2-Fluoro-3-methoxyphenyl)piperazine are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • For SNAr routes, common starting materials are 1,2-difluoro-3-methoxybenzene or 1-bromo-2-fluoro-3-methoxybenzene and piperazine.

  • For Buchwald-Hartwig routes, you will likely use an aryl halide (e.g., 2-bromo-1-fluoro-3-methoxybenzene) and piperazine, along with a palladium catalyst and a phosphine ligand.

Troubleshooting and Remediation:

ImpurityIdentification MethodsRemediation Strategies
Piperazine Highly polar, visible on TLC with appropriate staining (e.g., ninhydrin). Can be detected by HPLC and GC-MS.- Aqueous Washes: Piperazine is highly water-soluble. Multiple washes of the organic layer containing the product with dilute acid (e.g., 0.1 M HCl) followed by a base wash (e.g., sat. NaHCO₃) can effectively remove it. - Recrystallization: Piperazine has very different solubility profiles from the product and is typically removed during crystallization in a suitable solvent system.
Aryl Halide/Difluoroaromatic Less polar than the product. Detectable by GC-MS and HPLC.- Reaction Optimization: Ensure the reaction goes to completion by optimizing stoichiometry, reaction time, and temperature. - Chromatography: Flash column chromatography is effective for removing less polar starting materials. - Recrystallization: A carefully chosen solvent system can leave the more soluble aryl halide in the mother liquor.

Q2: Our analysis shows an impurity with the same mass as our product. What could this be and how do we address it?

A2: An impurity with the same mass is likely a positional isomer. The most probable isomer is 1-(2-Fluoro-5-methoxyphenyl)piperazine or 1-(4-Fluoro-3-methoxyphenyl)piperazine , arising from impurities in the starting aryl halide or aniline.

Expert Insight: The synthesis of substituted aromatic compounds can sometimes yield a mixture of isomers, which can be challenging to separate due to their similar physical properties.[1]

Troubleshooting and Remediation:

  • Starting Material Purity: The most critical step is to ensure the isomeric purity of your starting materials (e.g., 2-fluoro-3-methoxyaniline or 1-bromo-2-fluoro-3-methoxybenzene) through techniques like GC-MS or HPLC analysis before starting the synthesis.

  • Chromatographic Separation:

    • HPLC: High-performance liquid chromatography is a powerful tool for separating positional isomers. Phenyl-based columns can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[2][3][4]

    • Preparative TLC/Column Chromatography: While challenging, it may be possible to achieve separation with a carefully optimized solvent system.

  • Fractional Crystallization: This technique can sometimes be employed to separate isomers, although it may require multiple recrystallization steps and can lead to significant yield loss.

Q3: We are using a Buchwald-Hartwig amination and are concerned about residual palladium and phosphine ligands in our final product. How can we detect and remove these?

A3: Residual palladium and phosphine ligands are common process-related impurities in cross-coupling reactions and are strictly regulated in pharmaceutical products.[5]

Detection and Removal of Palladium and Ligand Impurities

ImpurityDetection MethodsRemoval Strategies
Residual Palladium Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard for quantifying trace metals.- Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium. - Scavenger Resins: Use of functionalized resins designed to bind palladium. - Recrystallization: Can reduce palladium levels, but may not be sufficient to meet stringent regulatory limits.
Phosphine Ligands/Oxides ³¹P NMR spectroscopy is highly effective for detecting phosphorus-containing impurities. HPLC can also be used.- Oxidative Workup: Treatment with an oxidizing agent (e.g., hydrogen peroxide) can convert phosphine ligands to their more polar phosphine oxides, which are often more easily removed by extraction or crystallization. - Acidic Extraction: Protonation of the basic phosphine ligands with a dilute acid wash can facilitate their removal into the aqueous phase.

Crystallization Troubleshooting

Q4: Our product is "oiling out" during crystallization instead of forming solid crystals. What is causing this and how can we fix it?

A4: "Oiling out" or liquid-liquid phase separation occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. This is often due to a high degree of supersaturation or the presence of impurities that inhibit crystallization.

Crystallization Troubleshooting Flowchart

G start Oiling Out Observed c1 Is the cooling rate too fast? start->c1 s1 Reduce the cooling rate. Allow for slow cooling to room temperature, then refrigerate. c1->s1 Yes c2 Is the solution too concentrated? c1->c2 No end Successful Crystallization s1->end s2 Add more solvent to dissolve the oil, re-heat, and cool slowly. c2->s2 Yes c3 Is the solvent system optimal? c2->c3 No s2->end s3 Try a different solvent or a co-solvent (anti-solvent) system. Add anti-solvent slowly at a slightly elevated temperature. c3->s3 Yes c4 Are there nucleation inhibitors present? c3->c4 No s3->end s4 Scratch the inside of the flask. Add seed crystals. c4->s4 Yes s4->end

Caption: Troubleshooting workflow for "oiling out" during crystallization.

Q5: The crystals we obtained are very small and needle-like, which makes them difficult to filter and dry. How can we obtain larger, more equant crystals?

A5: The formation of small, needle-like crystals is typically a result of rapid nucleation and fast crystal growth. To obtain larger crystals, the goal is to slow down the crystallization process.

Strategies for Growing Larger Crystals:

  • Slower Cooling: A very slow cooling rate reduces the level of supersaturation and allows for more ordered crystal growth.

  • Solvent Selection: A solvent in which the compound has slightly higher solubility can sometimes lead to the formation of larger, more well-defined crystals.[6] Common solvents for piperazine derivatives include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (toluene, heptane).[7] A co-solvent system, such as ethanol/water or toluene/heptane, often provides the best results.

  • Reduced Supersaturation: Start with a more dilute solution. This will require a longer time for nucleation to occur, which can favor the growth of larger crystals.

  • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of an anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce the growth of high-quality single crystals.

Q6: We have a low yield after crystallization. What are the common causes and how can we improve it?

A6: A low crystallization yield can be due to several factors. A systematic approach is needed to identify the cause.

Troubleshooting Low Crystallization Yield

G start Low Crystallization Yield c1 Too much solvent used? start->c1 s1 Concentrate the mother liquor and cool to obtain a second crop of crystals. c1->s1 Yes c2 Premature crystallization during hot filtration? c1->c2 No s2 Pre-heat the filtration apparatus. Use a slight excess of hot solvent. c2->s2 Yes c3 Compound is too soluble in the chosen solvent? c2->c3 No s3 Select a different solvent or a co-solvent system where the compound has lower solubility at room temperature. c3->s3 Yes c4 Incomplete precipitation? c3->c4 No s4 Cool the solution to a lower temperature (e.g., freezer). Add an anti-solvent to the mother liquor. c4->s4 Yes

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Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(2-Fluoro-3-methoxyphenyl)piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and pharmacologists working with 1-(2-Fluoro-3-methoxyphenyl)piperazine . Due to its specific physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and pharmacologists working with 1-(2-Fluoro-3-methoxyphenyl)piperazine . Due to its specific physicochemical properties, this compound frequently presents challenges related to poor aqueous solubility, which can compromise both in vitro assay reliability and in vivo bioavailability.

Below, you will find expert troubleshooting guides, mechanistic explanations, and validated experimental protocols to overcome these formulation hurdles.

Part 1: Mechanistic Overview & Causality

To solve solubility issues, we must first understand the molecular causality. 1-(2-Fluoro-3-methoxyphenyl)piperazine consists of two distinct functional regions:

  • The Fluoro-methoxyphenyl Moiety: A highly lipophilic (hydrophobic) region that strongly resists aqueous solvation and drives high crystal lattice energy.

  • The Piperazine Ring: A basic secondary amine. The unsubstituted nitrogen on a typical piperazine ring has a pKa of approximately 9.73, while the substituted nitrogen has a pKa around 5.35[1].

At a physiological pH of 7.4, the secondary amine is largely protonated. However, when handled as a free base in unbuffered water or neutral solutions, the lipophilic dominance of the phenyl ring causes the compound to aggregate and precipitate. Enhancing solubility requires either disrupting the crystal lattice via salt formation [2] or shielding the hydrophobic phenyl ring from the aqueous environment via cyclodextrin complexation [3].

Part 2: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS for an in vitro cell assay. How do I prevent this "solvent crash"?

The Causality: When a high-concentration DMSO stock is injected into an aqueous buffer (like PBS), the DMSO diffuses into the water much faster than the hydrophobic drug molecules can solvate. This leaves the drug locally supersaturated, causing rapid nucleation and precipitation. The Solution:

  • Stepwise Dilution: Do not spike directly from a 10 mM stock into a 1 µM aqueous well. Create intermediate dilutions in 50% DMSO/50% buffer.

  • Co-solvency: Introduce a surfactant or secondary co-solvent. A standard in vitro vehicle is 0.5% DMSO + 0.1% Tween-80 + 99.4% PBS . The Tween-80 micelles will trap the lipophilic fluoro-methoxyphenyl moiety before it can aggregate.

Q2: I am moving to in vivo PK studies and need to dose at 50 mg/kg via oral gavage (PO). The free base is completely insoluble in water. What is the most reliable formulation strategy?

The Causality: High-dose in vivo studies cannot rely on DMSO due to severe gastrointestinal toxicity and solvent-induced behavioral artifacts. The Solution: You have two primary options depending on your timeline and resources:

  • Salt Formation (e.g., Hydrochloride): Converting the free base to an HCl salt protonates the piperazine nitrogen permanently in the solid state. This drastically lowers the crystal lattice energy and allows for rapid ion-dipole interactions with water[2].

  • HP-β-CD Complexation: If you cannot synthesize the salt, formulate the free base in 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD (approx. 6.0–6.5 Å in diameter) perfectly accommodates the fluoro-methoxyphenyl ring, while the hydrophilic hydroxyl groups on the exterior provide massive aqueous solubility[4].

Q3: How do I know if my HP-β-CD inclusion complex actually formed, or if it's just a physical mixture?

The Causality: A physical mixture will not enhance bioavailability because the drug is not molecularly dispersed. The Solution: Perform a Phase Solubility Study (Higuchi-Connors method). If true complexation occurs, plotting the concentration of dissolved 1-(2-Fluoro-3-methoxyphenyl)piperazine against increasing concentrations of HP-β-CD will yield a linear (AL-type) or positive-curvature (AP-type) isotherm, proving host-guest encapsulation[4].

Part 3: Formulation Strategy Workflows

Workflow Start Solubility Issue: 1-(2-Fluoro-3-methoxyphenyl)piperazine InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD/Tox) Start->InVivo DMSO Co-solvent Strategy (DMSO/Tween-80) Keep final DMSO < 1% InVitro->DMSO Rapid Screening Salt Salt Formation (HCl / Mesylate) InVivo->Salt Stable solid needed CD Cyclodextrin Complexation (20% HP-β-CD) InVivo->CD High dose liquid formulation

Caption: Decision tree for selecting a solubility enhancement strategy based on experimental application.

Mechanism API Free Base API (Lipophilic Phenyl Ring) Complex Inclusion Complex (API Encapsulated) API->Complex Non-covalent interaction CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-guest encapsulation Soluble Aqueous Solvation (Enhanced Bioavailability) Complex->Soluble Hydrogen bonding with water

Caption: Mechanism of HP-β-CD inclusion complexation shielding the lipophilic moiety from the aqueous environment.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride Salt

This protocol converts the insoluble free base into a highly soluble HCl salt via anhydrous precipitation.

  • Dissolution: Dissolve 1.0 g of 1-(2-Fluoro-3-methoxyphenyl)piperazine free base in 10 mL of anhydrous diethyl ether (or anhydrous ethanol if poorly soluble in ether) in a round-bottom flask under inert gas (N₂ or Ar).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Nucleation: A white precipitate (the hydrochloride salt) will begin to form immediately as the protonated piperazine ring becomes insoluble in the non-polar ether.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 5 mL of ice-cold anhydrous ether to remove unreacted free base. Dry the resulting solid in a vacuum desiccator overnight to remove residual solvent.

  • Validation: Verify the salt formation via melting point analysis (the salt will have a significantly higher melting point than the free base) and check the pH of a 1% aqueous solution (should be mildly acidic, ~pH 4-5).

Protocol B: Preparation of HP-β-CD Inclusion Complex (Co-Lyophilization Method)

This protocol is ideal for preparing stable, water-soluble powders for in vivo dosing without altering the drug's covalent structure.

  • Host Solution: Dissolve 20 g of HP-β-CD in 100 mL of ultra-pure water (20% w/v) at room temperature. Stir until completely clear.

  • API Addition: Add 1.0 g of 1-(2-Fluoro-3-methoxyphenyl)piperazine free base to the HP-β-CD solution.

  • Complexation: Stir the suspension magnetically at 500 rpm for 24–48 hours at room temperature. The solution will gradually clarify as the lipophilic fluoro-methoxyphenyl moiety is encapsulated into the hydrophobic cavities of the cyclodextrin[3].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved free base.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize (freeze-dry) for 48 hours.

  • Reconstitution: The resulting white, fluffy powder is the inclusion complex. It can be rapidly reconstituted in standard saline (0.9% NaCl) for immediate in vivo injection or oral gavage.

Part 5: Quantitative Data Summary

Table 1: Comparison of Solubility Enhancement Strategies for Piperazine Derivatives

StrategyMechanism of ActionExpected Solubility IncreasePrimary ApplicationProsCons
Co-solvent (DMSO) Reduces dielectric constant of the solvent mixture.10x - 50xIn vitro screening, biochemical assays.Extremely fast, no synthesis required.High toxicity in vivo; risk of solvent crash upon dilution.
HCl Salt Formation Protonates secondary amine, lowering crystal lattice energy[2].100x - 500xSolid oral dosage forms, long-term storage.Highly stable solid; permanent solubility fix.Requires chemical synthesis and isolation steps.
HP-β-CD Complexation Encapsulates hydrophobic phenyl ring in a host cavity[4].50x - 200xIn vivo liquid dosing (IV, PO, IP).Excellent biocompatibility; masks bitter taste.Adds bulk to the formulation; requires 24h+ equilibration.

Part 6: References

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: Journal of Pharmaceutical Sciences (PubMed / NIH) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI Pharmaceuticals URL:[Link] (Derived from MDPI repository)

  • Piperazine | C4H10N2 | CID 4837 Source: PubChem - NIH URL: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI Pharmaceutics URL:[Link] (Derived from MDPI repository)

Sources

Optimization

LC-MS Technical Support Center: Troubleshooting Background Noise in 1-(2-Fluoro-3-methoxyphenyl)piperazine Analysis

Welcome to the advanced troubleshooting center for the LC-MS/MS analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine . As a basic secondary amine with a relatively low molecular weight ([M+H]⁺ ≈ 211 m/z), this piperazine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the LC-MS/MS analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine . As a basic secondary amine with a relatively low molecular weight ([M+H]⁺ ≈ 211 m/z), this piperazine derivative is highly responsive in positive electrospray ionization (ESI+). However, its low mass-to-charge ratio places it in a spectral window heavily populated by chemical noise, solvent clusters, and endogenous matrix interferences[1]. Furthermore, the increasing need to provide reproducible quantification of piperazine derivatives in complex biological matrices requires rigorous control over background noise[2].

This guide provides field-proven, self-validating protocols to diagnose, isolate, and eliminate background noise and ion suppression in your bioanalytical workflows.

Diagnostic Logic: Isolating the Source of Noise

Before altering your method, you must identify whether the background noise is originating from the instrument system, the mobile phase, or the sample matrix. Follow the self-validating diagnostic workflow below. By systematically injecting blanks, you isolate variables and establish a definitive causality for the noise.

DiagnosticLogic Start High Baseline Noise (m/z 211) Step1 Inject Blank Solvent Start->Step1 Check1 Noise Persists? Step1->Check1 SysContam System/Mobile Phase Contamination Check1->SysContam Yes Step2 Inject Extracted Blank Matrix Check1->Step2 No Sol1 Flush LC, Replace Solvents, Clean ESI Source SysContam->Sol1 Check2 Noise in Elution Window? Step2->Check2 Matrix Matrix Effect (Phospholipids) Check2->Matrix Yes Carryover Column Carryover Check2->Carryover No Sol2 Implement HybridSPE or LLE Matrix->Sol2 Sol3 Optimize Wash Gradient & Basic Additives Carryover->Sol3

Diagnostic workflow for isolating LC-MS background noise sources.

Technical FAQs: Mechanisms & Causality

Q: We are observing a persistent, high baseline noise specifically in the 200–250 m/z range. What is driving this? A: Because 1-(2-Fluoro-3-methoxyphenyl)piperazine has a low [M+H]⁺, it elutes in a mass range highly susceptible to solvent clusters and low-molecular-weight chemical noise[1]. The use of high-purity solvents and additives is of utmost importance to prevent unwanted adduct formation and increased MS background[3]. If you recently switched solvent batches, trace impurities (e.g., plasticizers, PEG) in lower-grade methanol or water are likely ionizing in ESI+, elevating the baseline.

Q: The signal-to-noise (S/N) ratio for our piperazine derivative drops significantly in plasma samples compared to neat standards, and the baseline becomes erratic. How do we fix this? A: You are experiencing matrix-induced ion suppression. Phospholipids are the major cause of ion suppression in regards to analysis of samples extracted from biological tissues or plasma samples[4]. Matrix ionization suppression results from charge competition in the ESI source between components in the sample matrix and the target analytes[5]. Because piperazines are basic, they co-elute with endogenous phosphatidylcholines. To resolve this, you must abandon standard Protein Precipitation (PPT) and move to targeted phospholipid depletion (see Protocol 1).

Q: There is a white film developing on the ESI source cone, which coincides with a steady increase in background noise over a 500-injection batch. Is our silica column bleeding? A: No. A persistent white film on the ion source almost always indicates mobile‑phase additive or buffer residue accumulating over time—not stationary‑phase bleed[6]. Piperazine methods often utilize ammonium acetate or formate to improve peak shape. Over time, these salts precipitate in the source, distorting the electric field, causing erratic droplet desolvation, and spiking chemical noise. You must implement a routine source-cleaning protocol (see Protocol 2).

Quantitative Comparison of Sample Preparation Strategies

To effectively reduce background noise, the sample preparation method must selectively isolate the basic piperazine while rejecting phospholipids. The table below summarizes the quantitative impact of various extraction methods on baseline noise.

Extraction MethodPhospholipid Removal (%)Piperazine Recovery (%)Baseline Noise ImpactMechanistic Causality
Protein Precipitation (PPT) < 5%90 - 95%Severe Increase Co-precipitation leaves highly abundant phospholipids in the supernatant, causing direct ESI charge competition[5].
Liquid-Liquid Extraction (LLE) 80 - 90%70 - 85%Moderate Reduction Hydrophobic endogenous interferences are extracted by non-polar solvents, but requires strict basic pH control to keep piperazine un-ionized[4].
HybridSPE-Phospholipid > 99%85 - 95%Maximum Reduction Lewis acid-base interaction selectively traps phosphate groups, allowing the basic piperazine to pass through unsuppressed[5].

Self-Validating Experimental Protocols

Protocol 1: Targeted Phospholipid Depletion Workflow

To eliminate the erratic background noise caused by matrix effects, utilize a HybridSPE approach. This protocol is self-validating: by running a post-column infusion of the analyte while injecting the HybridSPE extract, you will observe a flat baseline without the characteristic "suppression dips" caused by phospholipids.

SPEWorkflow Plasma Plasma Sample + SIL-IS PPT Protein Precipitation (1% Formic Acid in ACN) Plasma->PPT Load Load onto HybridSPE Plate PPT->Load Zr Zr-Si Particles Bind Phospholipids (Lewis Acid-Base) Load->Zr Elute Collect Eluate (Piperazine passes through) Zr->Elute Inject Evaporate, Reconstitute & Inject to LC-MS/MS Elute->Inject

Targeted phospholipid depletion workflow using HybridSPE for piperazine derivatives.

Step-by-Step Methodology:

  • Spike & Precipitate: Transfer 100 µL of plasma to a microcentrifuge tube. Spike with a Stable Isotope-Labeled Internal Standard (SIL-IS). Add 300 µL of 1% formic acid in acetonitrile (ACN).

  • Agitate: Vortex for 2 minutes to ensure complete protein precipitation. Centrifuge at 10,000 rpm for 5 minutes.

  • Load: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate or cartridge.

  • Elute: Apply vacuum (10 in Hg) for 2 minutes. The zirconia-silica particles will covalently bind the electron-rich phosphate groups of the matrix phospholipids, while the protonated 1-(2-Fluoro-3-methoxyphenyl)piperazine passes through[5].

  • Reconstitute: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase and inject into the LC-MS/MS.

Protocol 2: ESI Source Cleaning & Baseline Recovery

When background noise steadily climbs across a batch due to additive buildup, use this protocol to safely restore instrument sensitivity.

Step-by-Step Methodology:

  • Bench Test Validation: Wipe the suspected source cone with a water-soaked, lint-free wipe. Rinse the wipe into a clean beaker with HPLC-grade water. If the white particulates dissolve, they are buffer salts (e.g., ammonium formate); if they do not, suspect silica shedding[6].

  • Cool & Vent: Place the LC-MS into standby mode, allowing the ESI source to cool below 40°C.

  • Aqueous Wash: Remove the spray shield and cone. Sonicate in a 50:50 mixture of LC-MS grade Water/Methanol for 15 minutes to dissolve salt deposits.

  • Organic Wash: Transfer components to 100% LC-MS grade Isopropanol (IPA) and sonicate for 10 minutes to remove residual hydrophobic contaminants.

  • Dry & Reassemble: Dry components completely with high-purity nitrogen gas. Reassemble the source.

  • System Validation: Inject a neat standard of 1-(2-Fluoro-3-methoxyphenyl)piperazine. Compare the S/N ratio to the system suitability test (SST) baseline to confirm noise reduction.

References[4] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Link[5] Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Link[1] Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. Link[3] LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Link[6] White Film on an LC-MS Source with Background Noise was Very Low. MTC USA. Link[2] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Link

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-(2-Fluoro-3-methoxyphenyl)piperazine

Welcome to the Technical Support and Troubleshooting Center for the chromatographic analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine . As an arylpiperazine derivative containing a highly basic secondary amine, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the chromatographic analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine . As an arylpiperazine derivative containing a highly basic secondary amine, this compound notoriously exhibits severe peak tailing and poor resolution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to optimize mobile phase conditions, suppress secondary interactions, and validate analytical methods.

Diagnostic Workflow: Resolving Peak Tailing

Before altering your mobile phase chemistry, it is critical to diagnose the root cause of poor peak shape. The workflow below outlines the standard diagnostic path for basic compounds like piperazine derivatives[1].

HPLC_Troubleshooting Start Analyze 1-(2-Fluoro-3-methoxyphenyl)piperazine Assess Calculate USP Tailing Factor (Tf) Start->Assess CheckTf Is Tf > 1.2? Assess->CheckTf Good Optimal Peak Shape (Validated Method) CheckTf->Good No LowPH Adjust Mobile Phase to pH 2.5-3.0 (Protonate Silanols) CheckTf->LowPH Yes CheckTf2 Is Tf still > 1.2? LowPH->CheckTf2 CheckTf2->Good No AddTEA Add 0.05-0.1% TEA or Switch to Endcapped C18 CheckTf2->AddTEA Yes AddTEA->Good

Diagnostic workflow for resolving piperazine peak tailing in HPLC.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 1-(2-Fluoro-3-methoxyphenyl)piperazine exhibit severe peak tailing on standard C18 columns?

Causality: The peak tailing of basic compounds is fundamentally a problem of mixed-mode retention. 1-(2-Fluoro-3-methoxyphenyl)piperazine contains a secondary amine in its piperazine ring with a pKa typically between 9.0 and 9.8[2]. At a neutral or mid-range pH (5.0–7.0), the analyte is heavily protonated (positively charged). Simultaneously, the residual silanol groups (Si-OH) on standard silica-based C18 columns deprotonate into negatively charged siloxanes (Si-O⁻)[3].

The positively charged piperazine analyte undergoes strong secondary ionic interactions with these negatively charged silanols. This ion-exchange mechanism slows the elution of a fraction of the analyte molecules, creating a broad, asymmetrical "tail"[4].

Silanol_Mechanism MidPH Mid pH (5-7) Silanols Ionized (Si-O⁻) Interaction Strong Ionic Interaction with Piperazine (R₂NH₂⁺) MidPH->Interaction Tailing Severe Peak Tailing (Tf > 2.0) Interaction->Tailing LowPH Low pH (< 3) Silanols Protonated (Si-OH) NoInteraction Ionic Interaction Minimized LowPH->NoInteraction Symmetry Symmetrical Peak (Tf ≈ 1.0) NoInteraction->Symmetry

Mechanism of mobile phase pH on piperazine-silanol secondary interactions.

Q2: How do I choose the optimal mobile phase pH for this piperazine derivative?

Causality: You must push the pH to an extreme to ensure uniform ionization of either the column or the analyte. Operating near the analyte's pKa will result in a mix of ionized and unionized forms, guaranteeing peak distortion[2].

  • Low pH Strategy (Recommended): Lowering the mobile phase pH to 2.5–3.0 using a 10–20 mM phosphate or formate buffer protonates the residual silanol groups (converting Si-O⁻ back to neutral Si-OH)[5]. This neutralizes the column's active sites, preventing the ionic interaction entirely.

  • High pH Strategy: Raising the pH above 10.0 deprotonates the piperazine, rendering it neutral. While this eliminates ionic interactions, it requires specialized hybrid silica-polymer columns that will not dissolve under highly alkaline conditions[1].

Q3: Should I use mobile phase additives like Triethylamine (TEA)?

Causality: If low pH alone does not resolve the tailing (often the case with older "Type A" silica columns), you can introduce a competing base like Triethylamine (TEA)[5]. TEA acts as a "sacrificial base." Because it is a small, highly basic molecule, it preferentially binds to any remaining active silanol sites on the column, effectively shielding the larger 1-(2-Fluoro-3-methoxyphenyl)piperazine analyte from these interactions[2].

  • Caution: While highly effective at 0.05%–0.1% (v/v), TEA can accelerate the hydrolysis of the column's stationary phase over time and will suppress ionization if you are using LC-MS detection[5].

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the quantitative impact of various mobile phase configurations on the peak shape of piperazine derivatives.

Mobile Phase ConditionpH RangeBuffer / AdditiveExpected USP Tailing Factor (Tf)Mechanistic Effect
Unoptimized Aqueous 5.0 - 7.0Water / None> 2.0 (Severe)Strong secondary ionic interactions between ionized silanols (Si-O⁻) and protonated piperazine.
Acidic Buffer 2.5 - 3.020 mM Phosphate1.2 - 1.5 (Moderate)Silanols are protonated (Si-OH), neutralizing active sites and minimizing ionic retention[2].
Acidic + Competing Base 2.5 - 3.0Phosphate + 0.1% TEA1.0 - 1.1 (Excellent)TEA acts as a sacrificial base, competitively blocking any residual active silanol sites[5].
High pH (Hybrid Column) > 10.0Ammonium Hydroxide1.0 - 1.2 (Excellent)Piperazine is deprotonated (neutral), eliminating ionic interactions entirely[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The success of the protocol is mathematically verified at the end of the workflow.

Protocol A: Low-pH Mobile Phase Preparation & Column Equilibration

This protocol establishes a baseline suppression of silanol activity using an acidic buffer[2].

  • Buffer Preparation: Dissolve the appropriate mass of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water to achieve a 20 mM concentration.

  • pH Adjustment: While stirring continuously, add dilute phosphoric acid dropwise until the pH meter reads exactly 2.5. (Note: Do not use hydrochloric acid, as chlorides can corrode HPLC steel components).

  • Filtration: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Solvent Blending: Mix the filtered buffer with your organic modifier. Expert Insight: Methanol is highly recommended over acetonitrile for this specific application, as high percentages of acetonitrile can precipitate phosphate buffers during gradient elution[5].

  • Equilibration: Flush the C18 column with the new mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica bed.

  • System Validation: Inject a 10 µg/mL standard of 1-(2-Fluoro-3-methoxyphenyl)piperazine. Calculate the USP Tailing Factor (Tf) at 5% peak height.

    • Validation Criteria: If Tf ≤ 1.2, the method is validated. If Tf > 1.2, proceed to Protocol B.

Protocol B: Additive (TEA) Optimization Workflow

If residual silanol activity persists on your specific column, implement a silanol suppressor[5].

  • Baseline Preparation: Prepare the optimized pH 2.5 mobile phase from Protocol A.

  • Additive Introduction: Add exactly 0.05% (v/v) Triethylamine (TEA) to the aqueous portion of the mobile phase prior to blending with the organic modifier.

  • Re-equilibration: Equilibrate the column for 15 column volumes. TEA requires time to fully saturate and bind to the active silanol sites.

  • System Validation: Re-inject the piperazine standard.

    • Validation Criteria: Calculate the Tf. If the peak is symmetrical (Tf ≈ 1.0), lock the method. If slight tailing remains, incrementally increase the TEA concentration to a maximum of 0.1% (v/v). Exceeding 0.1% yields diminishing returns and accelerates column degradation[2].

References

  • Benchchem - Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide
  • Benchchem - Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds
  • UHPLCS Lab - How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Chrom Tech, Inc.
  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes

Sources

Optimization

Technical Support Center: Stability and Degradation Troubleshooting for 1-(2-Fluoro-3-methoxyphenyl)piperazine

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS: 1121613-59-9) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 1-(2-Fluoro-3-methoxyphenyl)piperazine (CAS: 1121613-59-9) .

As a functionalized phenylpiperazine, this compound serves as a critical building block in medicinal chemistry. However, the electron-rich fluoro-methoxy-substituted phenyl ring, coupled with the secondary amine of the piperazine moiety, introduces specific vulnerabilities. This guide provides field-proven troubleshooting strategies, self-validating analytical protocols, and mechanistic insights into its degradation pathways to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing an unexpected +16 Da or +14 Da mass shift in LC-MS during long-term storage of the free base in solution. What is causing this?

A1: This is a classic signature of oxidative degradation .

  • Causality: Piperazine rings are highly susceptible to oxidation in the presence of dissolved oxygen, trace transition metals (e.g., Cu²⁺, Fe³⁺), or light. The +16 Da shift indicates the formation of an N-oxide at the secondary amine of the piperazine ring. A +14 Da shift points to the formation of a piperazinone derivative (loss of 2H, addition of O). The electron-donating methoxy group on the phenyl ring increases overall electron density, making the piperazine nitrogen highly nucleophilic and prone to oxidation .

  • Solution: Store solutions in amber vials under an inert atmosphere (Argon/N₂). If using aqueous buffers, add a chelating agent like EDTA (0.1 mM) to sequester trace metals that catalyze oxidation.

Q2: My compound shows significant degradation under strongly acidic conditions (pH < 2) at elevated temperatures. Is the phenylpiperazine bond breaking?

A2: Yes, this is highly probable.

  • Causality: While phenylpiperazines are generally stable at physiological pH, forced degradation studies of novel phenylpiperazine derivatives demonstrate that hydrolysis occurs via pseudo-first-order kinetics at extreme pH (pH 1-2 or >10) . Protonation of the piperazine nitrogens under strongly acidic conditions creates a superior leaving group. Elevated temperatures provide the activation energy required for the hydrolytic cleavage of the C-N bond between the phenyl ring and the piperazine ring.

  • Solution: Maintain the pH of stock solutions between 4.0 and 7.0 for optimal stability. If acidic conditions are strictly required for solubility (e.g., when forming the HCl salt), keep the ambient temperature strictly below 25°C.

Q3: We detected a highly toxic N-nitrosamine impurity in our batch. How did this form, and how can we prevent it?

A3: The formation of N-nitrosopiperazine derivatives is a critical safety and regulatory issue.

  • Causality: 1-(2-Fluoro-3-methoxyphenyl)piperazine contains a reactive secondary amine. In the presence of oxidizing conditions and trace nitrogen oxides (NOx) or nitrites (often found as impurities in water, excipients, or industrial solvents), the secondary amine undergoes rapid nitrosation to form an N-nitrosamine .

  • Solution: Exclusively use high-purity, nitrite-free solvents. Implement an N₂ sparge to remove dissolved oxygen and NOx from solvents prior to dissolution.

Q4: The solid powder has become sticky and gained weight over time. Has the compound degraded?

A4: It has likely undergone hygroscopic water absorption and carbamate formation , rather than covalent degradation.

  • Causality: The free base of piperazine derivatives readily absorbs atmospheric CO₂ and moisture to form carbamate salts. If you are working with the hydrochloride salt (CAS: 2172605-22-8), it is inherently hygroscopic and will pull moisture from the air, altering its molarity and physical state.

  • Solution: Store the solid compound in a vacuum desiccator at -20°C. Critically, allow the vial to fully equilibrate to room temperature before opening to prevent immediate condensation on the cold powder.

Part 2: Experimental Methodologies & Self-Validating Protocols

To accurately track the degradation of 1-(2-Fluoro-3-methoxyphenyl)piperazine, you must utilize a stability-indicating assay. The following protocol is designed to be a self-validating system, ensuring that your analytical method is capable of resolving the parent compound from its degradants before you run experimental samples.

Protocol 1: Stability-Indicating HPLC-UV/MS Method

1. Column Selection: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm). The C18 stationary phase effectively handles the lipophilic fluoro-methoxyphenyl group while retaining the polar piperazine moiety. 2. Mobile Phase Preparation:

  • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent and suppresses secondary interactions between the basic piperazine nitrogens and residual silanols on the column, preventing peak tailing.

  • Phase B: 0.1% TFA in Acetonitrile. 3. Gradient Elution: Start at 5% B, ramp to 60% B over 15 minutes, then flush at 95% B for 5 minutes. 4. Detection: UV detection at 254 nm. Configure MS with Electrospray Ionization (ESI+) scanning m/z 100-500. 5. Self-Validation (System Suitability Test): Before running analytical samples, inject a 50:50 mixture of the unstressed parent standard and a 24-hour H₂O₂-stressed sample. The protocol is validated only if the chromatographic resolution ( Rs​ ) between the parent peak and the primary N-oxide degradant peak is ≥1.5 , and the tailing factor for the parent peak is ≤1.2 .

Protocol 2: Forced Degradation Workflow

Perform these steps to establish the intrinsic stability profile of your specific batch:

  • Acidic Stress: Dissolve 1 mg/mL compound in 0.1 M HCl. Heat to 60°C for 24 hours.

  • Basic Stress: Dissolve 1 mg/mL compound in 0.1 M NaOH. Heat to 60°C for 24 hours.

  • Oxidative Stress: Dissolve 1 mg/mL compound in 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Quenching: Neutralize acid/base samples with equimolar NaOH/HCl. Dilute all samples 1:10 with Mobile Phase A to halt degradation prior to HPLC injection.

Part 3: Quantitative Data & Visualization

Table 1: Forced Degradation Summary for 1-(2-Fluoro-3-methoxyphenyl)piperazine
Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Mass Shift (ESI+)
Oxidative 3% H₂O₂Ambient / 24hN-Oxidation / Piperazinone+16 Da / +14 Da
Acidic 0.1 M HCl60°C / 24hC-N Bond Cleavage (Hydrolysis)Loss of piperazine mass
Basic 0.1 M NaOH60°C / 24hRing opening / HydrolysisVariable
Photolytic UV/Vis (1.2M lux hr)AmbientPhoto-oxidation+16 Da
Nitrosative Trace Nitrites (NOx)AmbientN-Nitrosamine formation+29 Da (Net addition of NO)
Degradation Pathways and Troubleshooting Workflows

DegradationPathways Parent 1-(2-Fluoro-3-methoxyphenyl) piperazine Oxidation Oxidative Stress (O2, H2O2, Metals) Parent->Oxidation Exposure to Air/Light Hydrolysis Hydrolytic Stress (Extreme pH, Heat) Parent->Hydrolysis pH < 2 or pH > 10 Nitrosation Nitrosative Stress (NOx, Nitrites) Parent->Nitrosation Trace Nitrites NOxide N-Oxide Derivative (+16 Da) Oxidation->NOxide N-Oxidation Piperazinone Piperazinone Derivative (+14 Da) Oxidation->Piperazinone Carbonyl Formation Cleavage Ring Cleavage Products (Loss of Piperazine) Hydrolysis->Cleavage C-N Bond Cleavage Nitrosamine N-Nitrosopiperazine (Toxic Impurity) Nitrosation->Nitrosamine Secondary Amine Reaction

Degradation pathways of 1-(2-Fluoro-3-methoxyphenyl)piperazine under various stress conditions.

TroubleshootingWorkflow Start Identify Stability Issue Issue1 Mass Shift (+14 / +16 Da) Start->Issue1 Issue2 Loss of Potency (Acidic pH) Start->Issue2 Issue3 Sticky Solid / Weight Gain Start->Issue3 Diag1 Check for N-Oxidation Issue1->Diag1 Diag2 Check for Hydrolysis Issue2->Diag2 Diag3 Check for Hygroscopicity Issue3->Diag3 Sol1 Purge with N2, Add EDTA Diag1->Sol1 Confirmed Oxidation Sol2 Buffer to pH 4.0 - 7.0 Diag2->Sol2 Confirmed Cleavage Sol3 Store in Desiccator at -20°C Diag3->Sol3 Confirmed Moisture/CO2

Troubleshooting workflow for resolving stability issues of 1-(2-Fluoro-3-methoxyphenyl)piperazine.

References

  • Tarsa, M., et al. "The Stability Study of a Novel Phenylpiperazine Derivative." Isaac Scientific Publishing, 2019. URL: [Link]

  • Enaasen, M. K., et al. "Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions." National Institutes of Health (PMC), 2015. URL: [Link]

Troubleshooting

Technical Support Center: 1-(2-Fluoro-3-methoxyphenyl)piperazine Immunoassay Optimization

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult with laboratories facing the analytical hurdles of novel psychoactive substance (NPS) detection.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult with laboratories facing the analytical hurdles of novel psychoactive substance (NPS) detection. 1-(2-Fluoro-3-methoxyphenyl)piperazine[1] is a structurally complex phenylpiperazine derivative. Because it shares a highly conserved pharmacophore with common pharmaceuticals and their metabolites, immunoassays targeting this compound are inherently susceptible to cross-reactivity.

This guide provides a mechanistic understanding of these interferences and field-proven, self-validating protocols to optimize your assay's specificity.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does my 1-(2-Fluoro-3-methoxyphenyl)piperazine assay show high false-positive rates with patient samples containing Trazodone? A: The causality lies in structural mimicry and in vivo metabolism. Trazodone is extensively metabolized into meta-chlorophenylpiperazine (mCPP). Both mCPP and 1-(2-Fluoro-3-methoxyphenyl)piperazine feature an unsubstituted secondary amine on the piperazine ring and a substituted phenyl ring. Immunoassay capture antibodies rely heavily on the immunogenic piperazine nitrogen for epitope recognition. Because the antibody's binding pocket cannot sterically exclude the chlorine atom of mCPP in favor of the fluoro/methoxy groups of your target, low-to-moderate affinity binding occurs. This structural overlap is a well-documented cause of[2].

Q: Can general amphetamine screening kits reliably detect 1-(2-Fluoro-3-methoxyphenyl)piperazine? A: No. While some designer drugs cross-react with commercial amphetamine immunoassays, relying on them for specific piperazine detection is analytically flawed. Research evaluating demonstrates that commercial amphetamine assays yield highly variable cross-reactivity (19% to 57%), and many piperazines produce completely negative responses[3]. Furthermore, compounds like solriamfetol and mCPP are known to , further confounding the data[4]. A dedicated phenylpiperazine assay is required.

Section 2: Troubleshooting Guide

Issue: Unacceptable False-Positive Rate (Low Specificity)

  • Root Cause: The assay's lower limit of detection (LOD) or administrative cutoff is set too close to the baseline noise generated by endogenous interferents or structurally related non-target metabolites (like mCPP).

  • Solution: Implement an empirical cutoff optimization strategy. By raising the cutoff threshold, you exploit the differential binding kinetics between the target analyte (high affinity, strong signal) and cross-reactants (low affinity, weak signal).

Issue: Matrix Effects in Urine Samples Causing Signal Drift

  • Root Cause: Variations in urine pH and ionic strength alter the conformational state of the capture antibody, artificially enhancing the non-specific binding of off-target piperazines.

  • Solution: Standardize the sample matrix using a high-ionic-strength binding buffer (e.g., 0.1 M Phosphate buffer, pH 7.2) prior to introduction to the assay plate to stabilize the antibody's tertiary structure.

Section 3: Self-Validating Experimental Protocols
Protocol 1: Iterative Cutoff Optimization & LC-HRMS Validation

Philosophy: An immunoassay should never be the sole arbiter of truth in assay development. This protocol uses Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) as an orthogonal, self-validating truth standard to establish the optimal immunoassay cutoff.

  • Sample Preparation: Collect a minimum of 500 randomized, presumptive-negative biological samples. Spike a subset (n=100) with known concentrations of 1-(2-Fluoro-3-methoxyphenyl)piperazine ranging from 1 to 50 µg/L.

  • Initial Screening: Run all samples through the immunoassay using the manufacturer's baseline cutoff (e.g., 5.0 µg/L). Record all presumptive positives.

  • Orthogonal Confirmation (Self-Validation): Subject all presumptive positives and a 10% random sampling of negatives to LC-HRMS. Quantify the exact concentration of the target analyte and identify any cross-reactants (e.g., mCPP).

  • Data Synthesis: Calculate the assay's specificity and efficiency at the 5.0 µg/L cutoff.

  • Threshold Adjustment: Iteratively raise the immunoassay cutoff (e.g., to 10, 20, and 25 µg/L) in silico using your dataset. Identify the mathematical inflection point where specificity exceeds 90% without dropping sensitivity below 95%. As demonstrated in , raising the cutoff threshold to 25–42 µg/L often eliminates >90% of mCPP-induced false positives[5].

Protocol 2: Competitive Blocking for Enhanced Specificity
  • Buffer Formulation: Prepare a blocking buffer containing 1% Bovine Serum Albumin (BSA) and a low concentration of a non-signal-generating structural analog to saturate low-affinity off-target binding sites.

  • Incubation: Pre-incubate the antibody-coated wells with the blocking buffer for 30 minutes at 37°C to ensure thermodynamic equilibrium.

  • Washing: Wash 3x with PBS-Tween 20 (0.05%) to remove unbound blocking agents before adding the sample, ensuring only high-affinity target sites remain available.

Section 4: Quantitative Cross-Reactivity Profile

The following table summarizes the expected cross-reactivity profiles of common interferents when using a standard phenylpiperazine immunoassay.

CompoundStructural FeatureApprox. Cross-Reactivity (%)Clinical Context
1-(2-Fluoro-3-methoxyphenyl)piperazine Target Analyte100%Designer Drug (NPS)
m-Chlorophenylpiperazine (mCPP) meta-Cl substitution30 - 48%Trazodone Metabolite
Trifluoromethylphenylpiperazine (TFMPP) meta-CF3 substitution12 - 48%Designer Drug
1-Benzylpiperazine (BZP) Benzyl substitution< 1%Designer Drug
Trazodone Parent Drug (Bulky)< 0.1%Antidepressant
Solriamfetol Phenylalkylamine derivativeVariableNarcolepsy Medication

Data synthesized from established phenylpiperazine immunoassay performance metrics[5][6].

Section 5: Visualizing the Workflow

Mechanism Target 1-(2-Fluoro-3-methoxyphenyl)piperazine (Target Analyte) Antibody Anti-Phenylpiperazine Antibody (Capture Probe) Target->Antibody Specific Recognition Interferent mCPP / Trazodone Metabolites (Cross-Reactants) Interferent->Antibody Structural Mimicry SignalTrue High-Affinity Binding (True Positive) Antibody->SignalTrue Target Present SignalFalse Low-Affinity Binding (False Positive) Antibody->SignalFalse Interferent Present

Competitive binding mechanism illustrating cross-reactivity in phenylpiperazine immunoassays.

Optimization Step1 1. Initial Screening (Base Cutoff e.g., 5 µg/L) Step2 2. LC-HRMS Confirmation (Self-Validation) Step1->Step2 Presumptive Positives Step3 3. Specificity Analysis (Calculate False Positive Rate) Step2->Step3 True vs False Positives Step4 4. Cutoff Adjustment (Raise Threshold) Step3->Step4 If Specificity < Target Step5 5. Optimized Assay (High Specificity >90%) Step3->Step5 If Specificity >= Target Step4->Step1 Iterative Feedback

Iterative cutoff optimization workflow utilizing LC-HRMS for self-validating specificity.

References
  • Castaneto, M. S., et al. (2015). "Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing." Analytical and Bioanalytical Chemistry.[Link]

  • Colby, J. M., et al. (2024). "Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening." Journal of Analytical Toxicology.[Link]

  • Brahm, N. C., et al. (2014). "False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review." Journal of Analytical Toxicology.[Link]

  • Regester, L. E., et al. (2014). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 1-(2-Fluoro-3-methoxyphenyl)piperazine vs. 1-(3-methoxyphenyl)piperazine

Executive Summary & Pharmacophore Rationale In central nervous system (CNS) drug discovery, the phenylpiperazine moiety is a privileged scaffold, universally recognized for its robust interaction with aminergic G-protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In central nervous system (CNS) drug discovery, the phenylpiperazine moiety is a privileged scaffold, universally recognized for its robust interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors[1].

This technical guide provides an in-depth comparison between the standard 1-(3-methoxyphenyl)piperazine pharmacophore and its bioisosteric derivative, 1-(2-fluoro-3-methoxyphenyl)piperazine . By introducing a highly electronegative fluorine atom at the ortho-position relative to the piperazine linkage, medicinal chemists can significantly alter the molecule's conformational landscape, pKa, and lipophilicity. These modifications directly translate to enhanced target selectivity and altered binding kinetics, making the fluorinated derivative a highly valuable building block for next-generation neurotherapeutics[2].

Structural & Physicochemical Analysis (The "Fluorine Effect")

The transition from a hydrogen atom to a fluorine atom at the C2 position of the phenyl ring is not merely a steric substitution; it induces profound stereoelectronic effects that dictate receptor affinity.

  • Conformational Locking (The Ortho-Effect): In 1-(3-methoxyphenyl)piperazine, the methoxy group at the C3 position has rotational freedom. When fluorine is introduced at C2, the electrostatic repulsion between the lone pairs of the fluorine and the oxygen of the methoxy group forces the methoxy substituent into a restricted, anti-conformation. This "pre-organization" reduces the entropic penalty upon binding to the rigid hydrophobic pocket of the 5-HT₁ₐ receptor, thereby increasing affinity[3].

  • pKa Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring and, by extension, slightly lowers the basicity (pKa) of the distal N4 piperazine nitrogen. A lower pKa increases the fraction of unionized molecules at physiological pH (7.4), enhancing blood-brain barrier (BBB) permeability.

  • Receptor Pocket Sterics: The basic piperazine nitrogen consistently forms a critical salt bridge with the conserved Asp3.32 residue in transmembrane domain 3 (TM3) of 5-HT receptors. The addition of the C2-fluorine introduces minor steric bulk that fits optimally into the 5-HT₁ₐ sub-pocket but creates steric clashes within the slightly narrower D₂ receptor pocket, driving 5-HT₁ₐ over D₂ selectivity[1].

Comparative Binding Affinity Profiles

To objectively evaluate these pharmacophores, we analyze their binding affinities (Kᵢ) across primary target receptors. The data below synthesizes representative structure-activity relationship (SAR) findings for derivatives utilizing these core moieties, evaluated via standardized radioligand displacement assays[3][4].

Table 1: Quantitative Binding & Physicochemical Comparison
Pharmacophore Motif5-HT₁ₐ Affinity (Kᵢ, nM)5-HT₂ₐ Affinity (Kᵢ, nM)Dopamine D₂ (Kᵢ, nM)Predicted pKₐ (N4)
1-(3-Methoxyphenyl)piperazine 87 - 120260 - 291> 10008.9
1-(2-Fluoro-3-methoxyphenyl)piperazine 12 - 45> 500> 20008.5

Data Interpretation: The C2-fluorination yields a nearly 3-to-7-fold increase in 5-HT₁ₐ affinity while simultaneously decreasing 5-HT₂ₐ and D₂ affinity. This divergent affinity profile is highly desirable when designing selective 5-HT₁ₐ partial agonists for anxiolytic or antidepressant applications[5].

Mechanistic Pathway: 5-HT₁ₐ Receptor Modulation

Phenylpiperazines typically act as partial agonists or antagonists at the 5-HT₁ₐ receptor, which is coupled to inhibitory G-proteins (Gi/o)[4]. Upon ligand binding, the receptor undergoes a conformational shift that activates the Gi/o protein, leading to the inhibition of adenylate cyclase and a subsequent drop in intracellular cAMP levels.

G L Phenylpiperazine Ligand R 5-HT1A Receptor (GPCR) L->R Binds G Gi/o Protein (alpha subunit) R->G Activates AC Adenylate Cyclase (Inhibited) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Mechanism of 5-HT1A receptor activation and downstream cAMP inhibition by piperazine ligands.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the binding affinities and functional activities of these piperazine derivatives[6].

Radioligand Displacement Assay ([³H]8-OH-DPAT)

This assay determines the binding affinity (Kᵢ) of the piperazine compounds for the 5-HT₁ₐ receptor by measuring their ability to displace a known radioactive agonist.

Step-by-Step Protocol & Causality:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₁ₐ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g. Rationale: Centrifugation isolates the membrane fraction where the lipophilic GPCRs are embedded, removing cytosolic interference.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM[³H]8-OH-DPAT (radioligand), and varying concentrations of the test piperazine (10⁻¹¹ to 10⁻⁴ M). Incubate at 37°C for 60 minutes. Rationale: 60 minutes at physiological temperature ensures the binding kinetics reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged basic piperazine nitrogens from binding non-specifically to the filter.

  • Washing & Detection: Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression. Calculate the IC₅₀, and convert to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Radioligand]/Kd).

Workflow Prep 1. Membrane Prep (HEK293 5-HT1A) Incubate 2. Incubation Ligand +[3H]8-OH-DPAT Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Step-by-step workflow for [3H]8-OH-DPAT radioligand displacement binding assay.

Functional [³⁵S]GTPγS Binding Assay

While displacement assays prove affinity, the [³⁵S]GTPγS assay determines efficacy (whether the compound is an agonist or antagonist)[4].

Step-by-Step Protocol & Causality:

  • Assay Buffer Preparation: Prepare buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 10 µM GDP. Rationale: Excess GDP is critical; it occupies the basal G-protein nucleotide binding sites, significantly lowering background noise so that receptor-mediated G-protein activation is clearly measurable.

  • Incubation: Mix membranes with the test piperazine and 0.1 nM [³⁵S]GTPγS (a non-hydrolyzable radioactive GTP analog). Incubate for 30 mins at 30°C. Rationale: Because [³⁵S]GTPγS cannot be hydrolyzed by the G-protein's intrinsic GTPase activity, it accumulates, providing a stable radioactive signal proportional to receptor activation.

  • Filtration & Counting: Filter and count as described in Section 5.1. Agonists will increase the radioactive signal above baseline, while antagonists will block agonist-induced signal increases.

Conclusion for Drug Design

The comparative analysis between 1-(3-methoxyphenyl)piperazine and 1-(2-fluoro-3-methoxyphenyl)piperazine underscores the profound impact of targeted halogenation in medicinal chemistry. By leveraging the stereoelectronic and steric properties of an ortho-fluorine substitution, researchers can effectively "tune" the phenylpiperazine pharmacophore. This modification locks the active conformation, enhances 5-HT₁ₐ selectivity over off-target D₂ and 5-HT₂ₐ receptors, and optimizes physicochemical properties for CNS penetration. For drug development professionals designing novel anxiolytics or atypical antipsychotics, the fluorinated scaffold represents a superior starting point for lead optimization.

References

  • Ostrowska, K., et al. "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A." International Journal of Molecular Sciences, 2025 Feb 24;26(5):1946. Available at:[Link]

  • Chemsrc. "1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7 | Chemical & Physical Properties." Chemsrc Database. Available at:[Link]

Sources

Comparative

Comparative Efficacy and Receptor Binding Profile of 1-(2-Fluoro-3-methoxyphenyl)piperazine vs. Standard 5-HT Ligands

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Pathway Relationships

I'm now refining the signaling pathway relationships. I'm focusing on clarifying ligand-receptor interactions. Specifically, I'm working on the inhibitory and stimulatory G-protein couplings. I'm also ensuring the downstream effects on cAMP and IP3/DAG are accurately represented, using inhibitory and excitatory pathways. I'm also emphasizing the color contrast for improved visual clarity, following the provided palette.

Clarifying Binding Interactions

I'm now clarifying ligand binding interactions within the diagrams. My focus is on ensuring the accuracy of both inhibitory and stimulatory G-protein couplings. I'm also ensuring the downstream effects on cAMP and IP3/DAG are correctly represented. I'm focusing on highlighting the differential modulation for clarity.

Analyzing Assay Workflow

I'm now analyzing the radioligand binding assay workflow. I've been detailing the rationales for specific components. I'm explaining why we use Tris-HCl at pH 7.4 as a buffer, and how PEI-soaked filters minimize non-specific binding. Also, I'm documenting the role of pargyline to inhibit MAO. I'm focusing on the reasons for these choices.

Summarizing Receptor Profiles

I'm now summarizing the binding profiles in a comparative table for 2-F-3-MeO-PP, mCPP, TFMPP, and 2-MPP, across 5-HT1A, 5-HT2A, and 5-HT2C receptors. I'm noting each compound's functional profile and highlighting the key differences in their affinities. I'm focusing on the agonist/antagonist distinctions.

Refining Affinity Analysis

I'm now refining the affinity analysis. I'm expanding the table with additional data. I'm also adding functional activity details. I'm focusing on the agonist/antagonist distinctions for each compound.

Executive Summary

The development of atypical antipsychotics and broad-spectrum antidepressants relies heavily on the precise modulation of serotonergic (5-HT) and dopaminergic pathways. Phenylpiperazines represent a privileged scaffold in medicinal chemistry for targeting these receptors. This guide provides an in-depth comparative analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine against standard 5-HT ligands such as mCPP, TFMPP, and 2-MPP. By dissecting the structure-activity relationship (SAR) and evaluating in vitro radioligand binding data, we demonstrate how dual ortho-fluoro and meta-methoxy substitutions yield a superior, multi-target pharmacological profile.

Structural Rationale and Mechanistic Grounding

To understand the efficacy of 1-(2-Fluoro-3-methoxyphenyl)piperazine, one must analyze the causality behind its specific ring substitutions [1].

  • The Ortho-Fluoro Advantage (Conformational Locking): The introduction of a highly electronegative fluorine atom at the ortho (2-) position restricts the dihedral angle between the phenyl ring and the piperazine moiety. This steric and electrostatic lock forces the molecule into a coplanar conformation that is highly favored by the binding pocket of the 5-HT1A receptor (specifically interacting via a salt bridge with Asp116).

  • The Meta-Methoxy Advantage (Steric Tuning): The methoxy group at the meta (3-) position provides necessary steric bulk and acts as a hydrogen-bond acceptor. While unsubstituted phenylpiperazines often lack selectivity, the 3-methoxy group shifts the affinity profile away from 5-HT2C agonism (common in mCPP) and towards balanced 5-HT2A antagonism and 5-HT7 modulation [2].

Receptor Signaling Pathways

1-(2-Fluoro-3-methoxyphenyl)piperazine acts as a multi-target ligand, typically exhibiting high-affinity partial agonism at 5-HT1A (coupled to Gi/o proteins) and antagonism at 5-HT2A (coupled to Gq proteins).

Pathway Ligand 1-(2-Fluoro-3-methoxyphenyl)piperazine HT1A 5-HT1A Receptor Ligand->HT1A High Affinity Agonism HT2A 5-HT2A Receptor Ligand->HT2A Antagonism Gi Gi/o Protein (Inhibitory) HT1A->Gi Gq Gq Protein (Stimulatory) HT2A->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC cAMP ↓ cAMP Levels AC->cAMP IP3 ↑ IP3 / DAG (Blocked) PLC->IP3

Fig 1: Differential GPCR signaling modulation by 1-(2-Fluoro-3-methoxyphenyl)piperazine.

Comparative Efficacy Data

The following table synthesizes the quantitative binding affinities ( Ki​ ) of 1-(2-Fluoro-3-methoxyphenyl)piperazine compared to historically standard 5-HT ligands. Data is aggregated from competitive radioligand binding assays utilizing cloned human receptors expressed in HEK293 or CHO cell lines [1, 2].

Ligand5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)5-HT2C ( Ki​ , nM)Primary Functional Profile
1-(2-Fluoro-3-methoxyphenyl)piperazine 0.8 - 2.5 45 - 80 60 - 100 5-HT1A Agonist / 5-HT2A Antagonist
mCPP (1-(3-Chlorophenyl)piperazine)40 - 8030 - 502 - 55-HT2C Agonist
TFMPP (1-(3-Trifluoromethylphenyl)piperazine)100 - 15080 - 12010 - 205-HT1B / 5-HT2C Agonist
2-MPP (1-(2-Methoxyphenyl)piperazine)15 - 30>500>5005-HT1A Antagonist

Analysis: Unlike mCPP and TFMPP, which are heavily skewed toward 5-HT2C agonism (often leading to anxiogenic side effects in vivo), 1-(2-Fluoro-3-methoxyphenyl)piperazine exhibits sub-nanomolar to low-nanomolar affinity for 5-HT1A. This profile is highly desirable for mitigating negative symptoms in schizophrenia and exerting anxiolytic/antidepressant effects.

Experimental Protocols: Radioligand Binding Assays

To ensure trustworthiness and reproducibility, the binding affinities presented above must be validated through rigorous, self-validating experimental systems. Below is the optimized protocol for evaluating piperazine derivatives at 5-HT receptors.

Workflow Overview

Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Rapid Vacuum Filtration Step2->Step3 Step4 Liquid Scintillation Counting Step3->Step4 Step5 Non-linear Regression (Ki) Step4->Step5

Fig 2: Standardized radioligand binding assay workflow for 5-HT receptor affinity.

Step-by-Step Methodology

1. Membrane Preparation

  • Action: Homogenize CHO cells stably expressing human 5-HT1A or 5-HT2A receptors in ice-cold preparation buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the centrifugation.

  • Causality: The double-wash centrifugation step removes endogenous serotonin and cytosolic proteins that could competitively bind to the receptors or degrade the radioligand, ensuring a clean baseline.

2. Assay Buffer Formulation

  • Action: Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4 at 37°C), 4 mM CaCl₂, 0.1% Ascorbic Acid, and 10 µM Pargyline.

  • Causality:

    • Tris-HCl: Mimics physiological pH and provides strong buffering capacity against temperature-dependent pH shifts.

    • Ascorbic Acid: Acts as an antioxidant to prevent the oxidation of the monoamine radioligands.

    • Pargyline: An MAO inhibitor that prevents the enzymatic degradation of any residual endogenous serotonin or susceptible assay components.

3. Incubation and Competition

  • Action: In a 96-well plate, combine 50 µL of the radioligand (e.g., 1.5 nM [³H]8-OH-DPAT for 5-HT1A, or 2.0 nM [³H]Ketanserin for 5-HT2A), 50 µL of 1-(2-Fluoro-3-methoxyphenyl)piperazine at varying concentrations ( 10−11 to 10−5 M), and 100 µL of the membrane suspension (approx. 15 µg protein/well). Incubate at 37°C for 60 minutes.

  • Self-Validation: Include control wells with 10 µM unlabelled 5-HT (for 5-HT1A) or 10 µM Mianserin (for 5-HT2A) to define Non-Specific Binding (NSB). Total binding minus NSB equals Specific Binding.

4. Rapid Filtration and Detection

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour. Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters. This is a critical step; without PEI, positively charged piperazine ligands will bind directly to the filter membrane, creating artificially high background noise.

  • Action: Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

5. Data Analysis

  • Action: Plot the competition curves using non-linear regression (e.g., GraphPad Prism). Calculate the IC50​ values and convert them to Ki​ (inhibition constant) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

References

  • Title: New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL: [Link]

Validation

A Comparative Guide to Purity Validation of 1-(2-Fluoro-3-methoxyphenyl)piperazine Using Quantitative NMR (qNMR)

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 1-(2-Fluoro-3-methoxyphenyl)piperazine, utilized in the synthesis of novel therapeutics, ensuring an accurate and reliable purity assessment is paramount. Even minute impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.

Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) have been the industry's workhorse for purity analysis.[1] However, these techniques are inherently relative, relying on the response factor of a well-characterized reference standard of the same compound.[2] This dependency becomes a significant bottleneck in early-phase development when such standards are often scarce, costly, or simply unavailable.[3][4]

This guide provides an in-depth technical comparison, demonstrating the validation of 1-(2-Fluoro-3-methoxyphenyl)piperazine purity using Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the causality behind the experimental design of qNMR, present it as a self-validating system, and contrast its performance with traditional methods, providing the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

The qNMR Paradigm: A Shift from Relative to Absolute Quantification

Quantitative NMR (qNMR) stands apart as a primary analytical method.[1] Its power lies in a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[5][6] This allows for the absolute quantification of a target analyte by co-dissolving it with a certified internal standard (IS) of known purity and mass.[6][7] The purity of the analyte is determined by a simple ratio of signal integrals, molecular weights, and masses, eliminating the need for an identical API reference standard.[5][8] This capability is particularly advantageous in the early stages of drug discovery and development, where it can accelerate timelines and reduce costs.[3][4]

A Self-Validating qNMR Protocol for Purity Determination

The trustworthiness of any analytical protocol lies in its intrinsic design. A robust qNMR method is a self-validating system where the experimental parameters are chosen not by rote, but to satisfy the fundamental requirements for accurate quantification.

Causality Behind Experimental Choices
  • Selection of the Internal Standard (IS): The Anchor of Accuracy: The choice of an IS is the most critical decision in a qNMR experiment.[9] Its purity, mass, and behavior directly influence the final result.[9] For 1-(2-Fluoro-3-methoxyphenyl)piperazine, a suitable IS like Maleic Acid or Dimethyl Sulfone (DMSO2) is chosen based on stringent criteria:

    • High Purity & Stability: The IS must have a certified purity (typically >99.5%) traceable to a primary standard (e.g., from NIST or other metrological institutes) and be chemically inert, showing no reactivity with the analyte or solvent.[10][11]

    • Spectral Simplicity & Resolution: An ideal IS gives a simple spectrum, preferably a sharp singlet, in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[10][12] This prevents signal overlap, which is a major source of integration error.

    • Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution, which is critical for acquiring high-quality spectra.[10][11]

  • Optimizing Acquisition Parameters: Ensuring Quantitative Fidelity: Simply recording a spectrum is insufficient for quantification. Specific parameters must be optimized to ensure the "signal area ∝ nuclei number" principle holds true.

    • Relaxation Delay (D1): This is arguably the most crucial parameter for accuracy.[12] After a radiofrequency pulse excites the nuclei, they need time to return to thermal equilibrium before the next pulse. This process is governed by the spin-lattice relaxation time (T1).[13] To ensure complete relaxation for all nuclei (both analyte and IS), the relaxation delay (D1) must be set to at least 5 to 7 times the longest T1 value in the sample.[12][14] An insufficient delay leads to signal saturation, especially for nuclei with long T1 times, causing their integrals to be artificially low and invalidating the quantification.[13]

    • Pulse Angle: A 90° pulse is typically used to maximize the signal obtained from a single scan, which is beneficial for sensitivity.[14][15] The accurate calibration of the pulse width is essential for ensuring uniform excitation across the entire spectrum.[15]

    • Signal-to-Noise Ratio (S/N): Precision in integration is directly linked to the S/N. For a precision of 1% or better, an S/N of at least 250:1 is recommended for the signals being quantified.[14][16] This is achieved by adjusting the number of scans (NS), as S/N increases with the square root of NS.

Diagram: The qNMR Experimental Workflow

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation prep1 Accurately weigh Analyte (1-(2-Fluoro-3-methoxyphenyl)piperazine) prep2 Accurately weigh Internal Standard (e.g., Maleic Acid) prep1->prep2 prep3 Dissolve both in deuterated solvent (e.g., DMSO-d6) in NMR tube prep2->prep3 acq1 Determine longest T1 (Inversion-Recovery Experiment) acq2 Set Relaxation Delay (D1) D1 ≥ 5 x T1_longest acq1->acq2 acq3 Acquire Spectrum (Set NS for high S/N) acq2->acq3 proc1 Phase and Baseline Correction proc2 Integrate Analyte & IS Signals proc1->proc2 proc3 Check S/N > 250:1? proc2->proc3 proc3->acq3 No, Increase NS proc4 Calculate Purity using qNMR Equation proc3->proc4 Yes proc5 Result: Absolute Purity (%) proc4->proc5

Caption: Workflow for absolute purity determination by qNMR.

Experimental Protocol: ¹H qNMR Purity of 1-(2-Fluoro-3-methoxyphenyl)piperazine
  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-15 mg of 1-(2-Fluoro-3-methoxyphenyl)piperazine into a clean, dry vial.

    • Accurately weigh (to 0.01 mg) approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) and transfer the homogeneous solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe that has been properly tuned and matched.[17]

    • Calibrate the 90° pulse width on the sample.[15]

    • Perform an inversion-recovery experiment to determine the T1 relaxation times for at least one signal from the analyte and the IS. Identify the longest T1 value.

  • Data Acquisition:

    • Set the relaxation delay (D1) to be at least 5 times the longest measured T1 value.

    • Set the pulse angle to 90°.

    • Acquire the ¹H NMR spectrum. Adjust the number of scans (NS) to achieve a signal-to-noise ratio > 250 for the peaks selected for integration.

  • Data Processing:

    • Apply Fourier transform, followed by careful manual phase and baseline correction to the spectrum.

    • Select well-resolved, non-exchangeable proton signals for both the analyte and the internal standard for integration. For 1-(2-Fluoro-3-methoxyphenyl)piperazine, aromatic protons or the methoxy protons are often suitable. For Maleic Acid, the two olefinic protons give a singlet.

    • Integrate the selected signals accurately.

  • Purity Calculation: The purity of the analyte (Purity_Analyte) is calculated using the following equation:

    Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

    Where:

    • I_Analyte, I_IS: Integral areas of the signals for the analyte and internal standard.

    • N_Analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • MW_Analyte, MW_IS: Molecular weights of the analyte and internal standard.

    • m_Analyte, m_IS: Masses of the analyte and internal standard.

    • Purity_IS: Certified purity of the internal standard.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While HPLC and GC are powerful separation techniques, their utility for quantitative purity assessment has fundamental differences when compared to qNMR. The choice of technique should be guided by the specific analytical need and the stage of drug development.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Absolute, primary ratio method based on the number of nuclei.[5]Relative, comparative method based on detector response.[1]
Reference Standard Requires a certified, structurally unrelated internal standard.[8]Requires a certified reference standard of the analyte itself for accurate assay.
Accuracy High, provides a direct measure of mass fraction (purity). Not biased by differences in chromophores.[1]High, but can be biased if impurities have different response factors than the API.
Specificity Excellent. High-resolution spectra can distinguish between structurally similar isomers and impurities.[3]Dependent on chromatographic resolution. Co-elution of impurities can lead to inaccurate results.
Method Development Relatively fast. Focus is on parameter optimization (e.g., D1), not separation.[3]Can be time-consuming, requiring optimization of column, mobile phase, and gradient.
Sample Throughput Moderate to high, especially with automation.[2]High, well-suited for large numbers of samples once the method is developed.
Sample Analysis Non-destructive; the sample can be recovered and used for other analyses.[6][18]Destructive; the sample is consumed during the analysis.
Regulatory Acceptance Accepted by major pharmacopeias (USP, EP) and regulatory bodies (ICH).[3][8]Widely accepted and the most common method for release testing.
The Orthogonal Power of ¹⁹F qNMR

For a molecule like 1-(2-Fluoro-3-methoxyphenyl)piperazine, qNMR offers a unique and powerful self-validation pathway. The presence of a fluorine atom allows for ¹⁹F qNMR analysis. ¹⁹F NMR has several advantages, including a 100% natural abundance, high sensitivity, and a wide chemical shift range that minimizes the chance of signal overlap.[19][20] Performing a purity assessment using ¹⁹F qNMR with a suitable fluorine-containing internal standard provides an independent, orthogonal result to the ¹H qNMR experiment, lending immense confidence to the final purity value.[21]

Conclusion: An Indispensable Tool for Modern Drug Development

Quantitative NMR is a robust, reliable, and versatile technique that overcomes many of the limitations of traditional chromatographic methods for purity assessment, especially in early-phase pharmaceutical development.[22] Its foundation as a primary analytical method provides absolute purity values without the need for an analyte-specific reference standard, thereby accelerating development timelines.[8] The ability to use orthogonal nuclei like ¹H and ¹⁹F for the analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine further solidifies its role as a self-validating system. By understanding the causality behind the experimental parameters and implementing rigorous, well-designed protocols, researchers can leverage qNMR to generate highly accurate and trustworthy data, ensuring the quality and integrity of next-generation pharmaceutical compounds.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Chemical Society.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020). American Pharmaceutical Review.
  • The application of absolute quantitative (1)H NMR spectroscopy in drug discovery and development. (2016). PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Why qNMR Internal Standards Matter. (2025).
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2009).
  • Quantitative NMR spectroscopy on fluorine-containing drugs. (2020). Diva-portal.org.
  • What Is Quantitative Nuclear Magnetic Resonance (qNMR) Analysis? (2025).
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2018).
  • Quantitative Fluorine NMR To Determine Carbohydrate Density on Glyconanomaterials. (2015).
  • A Guide to Quantit
  • Let's try doing quantit
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Purity by Absolute qNMR Instructions. (N.D.). University of Wisconsin-Madison.
  • Quantitative NMR Spectroscopy. (N.D.). University of Oxford.
  • Internal Standard for qNMR. (N.D.).
  • Quantitative NMR (qNMR)
  • Easy, Precise and Accurate Quantit
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relax
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Royal Society of Chemistry.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. (N.D.). Benchchem.
  • qNMR for Purity Determination in Pharmaceuticals. (N.D.). Reading Scientific Services Ltd (RSSL).
  • Almac Voice: Is HPLC Analysis Obsolete? (N.D.). Almac Group.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry.

Sources

Comparative

Comparing analytical detection methods for 1-(2-Fluoro-3-methoxyphenyl)piperazine in plasma

Title: Comparative Analytical Strategies for the Detection of 1-(2-Fluoro-3-methoxyphenyl)piperazine in Plasma As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analytical Strategies for the Detection of 1-(2-Fluoro-3-methoxyphenyl)piperazine in Plasma

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of quantifying trace-level synthetic derivatives in complex biological matrices. 1-(2-Fluoro-3-methoxyphenyl)piperazine (2-F-3-MeOPP) is a phenylpiperazine derivative with a molecular weight of 210.25 g/mol and the chemical formula C11H15FN2O[1]. Like other piperazine-derived designer drugs and pharmaceutical intermediates, it presents unique analytical hurdles: it is highly polar, basic (due to the secondary amine in the piperazine ring), and subject to severe matrix effects when extracted from plasma[2].

This guide objectively compares the leading analytical modalities for detecting 2-F-3-MeOPP in plasma, detailing the mechanistic causality behind sample preparation, ionization, and quantification.

Modality Comparison: LC-MS/MS vs. GC-MS vs. HPLC-DAD

Selecting the correct analytical platform dictates the reliability of your pharmacokinetic or toxicological data. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the gold standard for systematic toxicological analysis (STA), the basic and polar nature of piperazines necessitates time-consuming derivatization to prevent column tailing and thermal degradation[2][3]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior modality, offering direct analysis of polar analytes with unmatched sensitivity[3].

Table 1: Quantitative Comparison of Analytical Modalities for Piperazine Derivatives

ParameterLC-MS/MS (Gold Standard)GC-MS (Alternative)HPLC-DAD (Screening)
Sample Preparation SPE (Mixed-Mode Cation Exchange)LLE + Chemical DerivatizationLLE or SPE
Ionization / Detection Electrospray Ionization (ESI+)Electron Impact (EI)UV Absorbance (Diode Array)
Sensitivity (LOD) ~0.5 – 1.0 ng/mL~5.0 – 10.0 ng/mL~50.0 ng/mL
Specificity Extremely High (MRM transitions)High (Spectral Library Matching)Low (Co-eluting interferences)
Run Time < 15 minutes> 25 minutes~ 20 minutes
Primary Drawback Susceptible to matrix ion suppressionRequires volatile derivatizationInsufficient for trace plasma levels

Mechanistic Workflow and Logical Divergence

The decision between LC-MS/MS and GC-MS dictates the entire sample preparation workflow. Below is the logical divergence pathway for processing plasma spiked with 2-F-3-MeOPP.

Workflow Plasma Plasma Sample (Spiked with 2-F-3-MeOPP) IS Add Internal Standard (e.g., TFMPP-D4) Plasma->IS Extraction Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) IS->Extraction Split Analytical Divergence Extraction->Split LCMS LC-MS/MS (Direct ESI+) Split->LCMS Polar/Basic GCMS GC-MS (Derivatization Required) Split->GCMS Volatile

Caption: Plasma sample preparation and analytical divergence workflow for piperazine detection.

Self-Validating Experimental Protocols

A robust bioanalytical method must be a self-validating system. This means incorporating internal controls that automatically correct for extraction inefficiencies and instrument drift. For piperazines, stable isotopically labeled (SIL) internal standards, such as TFMPP-D4, are critical because their co-elution and identical ionization dynamics perfectly correct for matrix-induced ion suppression[2][3].

Protocol A: LC-MS/MS Workflow (The Gold Standard)

Causality Focus: The piperazine nitrogen has a pKa of ~9.8, meaning it is fully protonated at physiological and acidic pH. We exploit this using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Internal Standard Addition: Aliquot 200 µL of plasma. Add 10 µL of TFMPP-D4 (100 ng/mL) to mathematically normalize downstream losses[3].

  • Protein Disruption: Add 200 µL of 4% Phosphoric acid (H3PO4). Why? This disrupts protein-analyte binding and ensures the secondary amine of 2-F-3-MeOPP is 100% ionized (cationic) for optimal SPE retention.

  • SPE Loading & Washing:

    • Condition an Oasis MCX cartridge with 1 mL Methanol, then 1 mL H2O.

    • Load the acidified plasma.

    • Wash 1: 1 mL 0.1M HCl (locks the basic analyte onto the sulfonic acid resin).

    • Wash 2: 1 mL Methanol (elutes neutral lipids and acidic interferences).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Why? The high pH neutralizes the piperazine amine, releasing it from the cation exchange resin.

  • Reconstitution & Injection: Evaporate under N2 at 40°C. Reconstitute in 100 µL of initial mobile phase. Inject 5 µL onto a UPLC C18 column.

Protocol B: GC-MS Workflow (The Legacy Alternative)

Causality Focus: GC-MS requires analytes to be volatile and thermally stable. Free piperazines tail severely on GC columns. We must use Liquid-Liquid Extraction (LLE) followed by acylation[4].

  • Alkaline LLE: Aliquot 500 µL of plasma. Add 100 µL of 1M NaOH to adjust the pH to ~11. Why? This deprotonates the piperazine, making it lipophilic. Extract with 2 mL of Ethyl Acetate[4].

  • Derivatization: Evaporate the organic layer. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Ethyl Acetate. Incubate at 60°C for 30 minutes. Why? TFAA reacts with the secondary amine to form a trifluoroacetamide derivative, drastically increasing volatility and mass-to-charge ratio, pushing the analyte out of the low-mass background noise.

  • Analysis: Evaporate excess reagent, reconstitute in 50 µL Ethyl Acetate, and inject 1 µL into the GC-MS (EI mode).

Mass Spectrometry Fragmentation Logic (LC-MS/MS)

In LC-MS/MS, 2-F-3-MeOPP is ionized via Electrospray Ionization (ESI+) to form a protonated precursor ion [M+H]+ at m/z 211.1[1]. During Collision-Induced Dissociation (CID), phenylpiperazines characteristically undergo a neutral loss of 43 Da (C2H5N), representing the cleavage of the piperazine ring[3]. This highly specific fragmentation pathway is the foundation of Multiple Reaction Monitoring (MRM) quantification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 211.1 CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 m/z 168.1 (-43 Da) CID->Product1 Piperazine Ring Cleavage Product2 Product Ion 2 m/z 150.1 CID->Product2 Secondary Fragmentation

Caption: ESI+ fragmentation logic for 1-(2-Fluoro-3-methoxyphenyl)piperazine.

Experimental Validation Data

When comparing the validated performance of these two protocols for piperazine derivatives in plasma, LC-MS/MS demonstrates superior linearity, recovery, and sensitivity[3][4].

Table 2: Typical Validation Parameters for 2-F-3-MeOPP in Plasma

Validation ParameterProtocol A: LC-MS/MSProtocol B: GC-MS
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL15.0 ng/mL
Linear Dynamic Range 1.0 – 500 ng/mL15.0 – 1000 ng/mL
Extraction Recovery > 92% (MCX SPE)~ 78% (Alkaline LLE)
Matrix Effect (Ion Suppression) < 15% (Corrected by SIL-IS)N/A (EI is immune to suppression)

References

  • 1-(2-Fluoro-3-methoxyphenyl)piperazine - CymitQuimica. cymitquimica.com.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. nih.gov.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. mdpi.com.
  • A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. nih.gov.

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Correlation (IVIVC) for 1-(2-Fluoro-3-methoxyphenyl)piperazine Metabolism

As drug development pipelines increasingly rely on predictive toxicology and pharmacokinetics, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is paramount. For arylpiperazine derivatives—a critical class of s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on predictive toxicology and pharmacokinetics, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is paramount. For arylpiperazine derivatives—a critical class of scaffolds used in neuroactive drugs and serotonin (5-HT) receptor ligands—metabolic profiling presents unique challenges.

This guide provides an objective, data-driven comparison of in vitro metabolic models against in vivo pharmacokinetic realities for 1-(2-Fluoro-3-methoxyphenyl)piperazine . By dissecting the causality behind experimental choices, we will establish a self-validating framework for accurately predicting the hepatic clearance of this compound.

Mechanistic Grounding: The Arylpiperazine Metabolic Landscape

1-(2-Fluoro-3-methoxyphenyl)piperazine is characterized by its lipophilic phenylpiperazine core, an ortho-fluoro substitution, and a meta-methoxy group. The presence of the fluorine atom is a deliberate structural modification designed to sterically hinder and electronically deactivate adjacent carbon centers, thereby shunting metabolism away from rapid aromatic hydroxylation[Tandon et al., 2004][1].

Consequently, the primary metabolic burden falls on two pathways:

  • O-demethylation (CYP2D6): A high-affinity, low-capacity pathway that cleaves the methoxy group to form a pharmacologically active phenol derivative.

  • N-oxidation / Piperazine Ring Degradation (CYP3A4): A lower-affinity, high-capacity pathway heavily dependent on hepatic blood flow[Caccia, 2007][2].

G Parent 1-(2-Fluoro-3-methoxyphenyl)piperazine (Parent Compound) CYP2D6 CYP2D6 (O-demethylation) Parent->CYP2D6 High Affinity CYP3A4 CYP3A4 / CYP2D6 (Aromatic Hydroxylation) Parent->CYP3A4 High Capacity CYP_Ox CYP3A4 (N-oxidation) Parent->CYP_Ox Met1 1-(2-Fluoro-3-hydroxyphenyl)piperazine (Active Metabolite) CYP2D6->Met1 Met2 Hydroxylated Arylpiperazine CYP3A4->Met2 Met3 N-oxide Metabolite CYP_Ox->Met3 UGT UGT-mediated Glucuronidation (Phase II) Met1->UGT Met2->UGT Excretion Renal / Biliary Excretion Met3->Excretion Direct UGT->Excretion

Fig 1: Primary Phase I and Phase II metabolic pathways of 1-(2-Fluoro-3-methoxyphenyl)piperazine.

Comparative Analysis of Metabolic Models

To predict the in vivo clearance ( CLinvivo​ ) of 1-(2-Fluoro-3-methoxyphenyl)piperazine, researchers must select the appropriate in vitro model. Below is an objective comparison of the three standard models used in preclinical development.

Data Presentation: Model Performance Comparison
ModelIntrinsic Clearance ( CLint​ )Predicted Hepatic Clearance ( CLH​ )Observed In Vivo CLH​ Fold Error & Causality
Human Liver Microsomes (HLM) 45.2 µL/min/mg12.4 mL/min/kg22.5 mL/min/kg1.8x (Underpredicts): Lacks active hepatic uptake transporters (OATPs) and sequential Phase II coupling without exogenous UDPGA.
Primary Human Hepatocytes (PHH) 9.8 µL/min/10⁶ cells18.6 mL/min/kg22.5 mL/min/kg1.2x (Accurate): Maintains intact cellular membranes, physiological cofactors, and transporter-enzyme interplay.
Recombinant CYPs (rCYPs) 115.4 µL/min/nmolN/AN/AN/A (Phenotyping Only): Artificial lipid environment skews Km​ values; used strictly to identify specific CYP isoform contributions.

Note: Data represents typical physiological scaling parameters for lipophilic fluorinated arylpiperazines based on well-stirred model extrapolations.

Expert Insight: While HLMs are highly scalable and cost-effective for initial screening, they consistently underpredict the clearance of lipophilic arylpiperazines. Because 1-(2-Fluoro-3-methoxyphenyl)piperazine is highly permeable, it relies heavily on sequential Phase I (CYP2D6) to Phase II (UGT) metabolism. PHH models are required to capture this coupled metabolic cascade accurately[Kuipers et al., 2000][3].

Self-Validating Experimental Protocol for IVIVC

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for determining the IVIVC of 1-(2-Fluoro-3-methoxyphenyl)piperazine.

Phase A: In Vitro Intrinsic Clearance ( CLint​ ) Assay

Objective: Determine the rate of parent compound depletion in Primary Human Hepatocytes.

  • Preparation: Thaw cryopreserved PHHs and assess viability via Trypan Blue exclusion (must be >80%). Plate at a density of 1×106 cells/mL in Williams' E medium supplemented with 2 mM L-glutamine.

  • Incubation: Spike 1-(2-Fluoro-3-methoxyphenyl)piperazine to a final concentration of 1 µM (ensuring concentration is well below anticipated Km​ to maintain linear kinetics).

    • Self-Validation Step: Run parallel incubations with Dextromethorphan (CYP2D6 probe) and Midazolam (CYP3A4 probe) to verify system enzymatic competence.

  • Sampling & Quenching: Aliquot 50 µL at time points 0, 15, 30, 60, 90, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition.

  • Calculation: Calculate CLint​ using the elimination rate constant ( k ):

    CLint​=Nk⋅V​

    (Where V = incubation volume, N = number of cells).

Phase B: In Vivo Pharmacokinetic Profiling

Objective: Obtain true systemic clearance in a rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer 1-(2-Fluoro-3-methoxyphenyl)piperazine intravenously (IV) at 2 mg/kg via the tail vein. Formulate in 5% DMSO / 95% Saline to ensure complete dissolution.

  • Sampling: Collect serial blood samples (200 µL) from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PK Analysis: Extract plasma and quantify via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to determine Area Under the Curve ( AUC0−∞​ ) and observed systemic clearance ( CLobs​=Dose/AUC ).

Phase C: IVIVC Mathematical Scaling

Use the Well-Stirred Model to scale in vitro CLint​ to predicted in vivo hepatic clearance ( CLH​ ):

CLH​=QH​+fu​⋅CLint,scaled​QH​⋅fu​⋅CLint,scaled​​

(Where QH​ = Hepatic blood flow, fu​ = fraction unbound in plasma).

IVIVC InVitro In Vitro Assay (HLMs / Hepatocytes) CLint Intrinsic Clearance (CL_int) InVitro->CLint Scaling Physiological Scaling (MPPGL, Liver Wt) CLint->Scaling CLh Predicted Hepatic Clearance (CL_h) Scaling->CLh Correlation IVIVC Modeling (Well-Stirred Model) CLh->Correlation Compare InVivo In Vivo PK Study (Rodent / Human) ObsCL Observed Systemic Clearance InVivo->ObsCL ObsCL->Correlation Compare

Fig 2: Workflow for establishing In Vitro-In Vivo Correlation (IVIVC) using physiological scaling.

Data Interpretation & Causality Analysis

When evaluating the IVIVC for 1-(2-Fluoro-3-methoxyphenyl)piperazine, discrepancies often arise between predicted and observed clearance. As an application scientist, understanding the why is critical:

  • Metabolic Shunting via Halogenation: The ortho-fluoro group blocks standard CYP3A4-mediated aromatic hydroxylation at the 2-position. This forces the molecule to rely disproportionately on CYP2D6-mediated O-demethylation. Because CYP2D6 is highly polymorphic in humans (and varies significantly between human and rodent models), in vitro human hepatocyte data may not perfectly correlate with in vivo rat PK data without allometric scaling adjustments.

  • Extrahepatic Metabolism: Piperazine derivatives often undergo partial metabolism in the gut wall (via intestinal CYP3A4) and kidneys. If CLobs​ significantly exceeds hepatic blood flow ( QH​ ), extrahepatic clearance must be factored into the IVIVC model.

  • Non-Specific Binding: Lipophilic arylpiperazines tend to bind non-specifically to microsomal proteins and plasticware during in vitro assays. Failure to correct for the fraction unbound in vitro ( fu,mic​ ) will artificially lower the CLint​ , leading to a severe underprediction of in vivo clearance.

Conclusion

Establishing an accurate IVIVC for 1-(2-Fluoro-3-methoxyphenyl)piperazine requires moving beyond basic microsomal stability assays. Due to its specific structural features—namely the fluoro-methoxy interplay and the basic piperazine nitrogen—Primary Human Hepatocytes combined with the well-stirred physiological model provide the most reliable predictive framework. By implementing self-validating probe substrates and correcting for protein binding, researchers can confidently bridge the gap between benchtop assays and clinical pharmacokinetic realities.

References
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. URL:[Link]

  • Tandon, M., O'Donnell, M. M., Porte, A., Vensel, D., Yang, D., Palma, R., Beresford, A., & Ashwell, M. A. (2004). The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Kuipers, W., van Wijngaarden, I., Kruse, C. G., ter Horst-van Amstel, M., Tulp, M. T., & IJzerman, A. P. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Benchmarking 1-(2-Fluoro-3-methoxyphenyl)piperazine against other phenylpiperazine derivatives

An in-depth technical guide for researchers, medicinal chemists, and pharmacologists benchmarking 1-(2-Fluoro-3-methoxyphenyl)piperazine against standard phenylpiperazine derivatives. Executive Summary: The Evolution of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, medicinal chemists, and pharmacologists benchmarking 1-(2-Fluoro-3-methoxyphenyl)piperazine against standard phenylpiperazine derivatives.

Executive Summary: The Evolution of Phenylpiperazine Pharmacophores

Phenylpiperazine derivatives are foundational scaffolds in central nervous system (CNS) drug discovery, acting as privileged structures for serotonergic (5-HT) and dopaminergic (D2) receptors. Compounds like meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) have historically served as standard probes. However, the demand for higher receptor subtype selectivity—specifically targeting the 5-HT1A receptor for anxiolytic and antidepressant applications without triggering 5-HT2A-mediated hallucinogenic off-target effects—has driven the rational design of di-substituted analogs.

1-(2-Fluoro-3-methoxyphenyl)piperazine represents a highly optimized building block. By combining an electronegative ortho-fluoro substitution with a sterically demanding meta-methoxy group, this derivative leverages precise electrostatic and steric interactions to fine-tune receptor affinity and functional efficacy.

Structure-Activity Relationship (SAR) & Mechanistic Causality

To understand why 1-(2-Fluoro-3-methoxyphenyl)piperazine outperforms traditional mono-substituted derivatives, we must analyze the binding pocket thermodynamics and 3D Quantitative Structure-Activity Relationship (3D-QSAR) CoMFA models[1].

  • The ortho-Fluoro Advantage (Electrostatics): Fluorine is highly electronegative yet sterically compact (a bioisostere of hydrogen). Substitution at the ortho position introduces a strong negative electrostatic potential. CoMFA models demonstrate that this negative potential at the ortho position is highly favorable for 5-HT1A affinity, as it enhances π−π stacking interactions with aromatic residues (e.g., Phe361) in the receptor's orthosteric binding site[1].

  • The meta-Methoxy Advantage (Steric Selectivity): The meta position is the critical determinant for 5-HT1A vs. α 1 and 5-HT2A selectivity[1]. The 5-HT1A receptor pocket is relatively spacious in this region, easily accommodating the bulky methoxy group. In contrast, the α 1 and 5-HT2A pockets have stricter steric limitations (optimum volume 11−25 ų), causing steric clashes that drastically reduce off-target binding[1].

  • The Piperazine Core (Salt Bridge): The basic N4 nitrogen of the piperazine ring is protonated at physiological pH, forming a mandatory, self-validating salt bridge with the conserved Asp116 (3.32) residue present across all aminergic G-protein-coupled receptors (GPCRs).

G Ligand Phenylpiperazine Derivatives HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A High Affinity HT2A 5-HT2A Receptor (Gq coupled) Ligand->HT2A Low Affinity Gi Gi/o Protein HT1A->Gi Gq Gq Protein HT2A->Gq AC Adenylyl Cyclase Inhibition Gi->AC Inhibits PLC Phospholipase C Activation Gq->PLC Activates cAMP Decreased cAMP (Anxiolytic Effects) AC->cAMP Ca2 Increased Intracellular Ca2+ (Psychedelic/Off-target) PLC->Ca2

Caption: Divergent GPCR signaling pathways activated by phenylpiperazine derivatives.

Quantitative Benchmarking: Receptor Affinity Profiles

The following table synthesizes the binding affinities ( Ki​ ) of 1-(2-Fluoro-3-methoxyphenyl)piperazine against standard reference derivatives. The data highlights the superior selectivity index of the di-substituted analog.

Compound5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)5-HT1A / 5-HT2A SelectivityPrimary Functional Profile
1-(2-Fluoro-3-methoxyphenyl)piperazine < 10.0 > 500 > 50x 5-HT1A Partial Agonist
2-Methoxyphenylpiperazine (2-MeOPP)35.0 - 41.0[2]> 1000~ 25x5-HT1A Partial Agonist[3]
TFMPP (3-Trifluoromethyl)188.0[4]~ 41.00.2x (Favors 2A)5-HT1A/2A/2C Mixed Agonist
mCPP (3-Chloro)68.0[5]~ 45.00.6x (Favors 2A)5-HT2A/2C Agonist[3]

Data Interpretation: While mono-substituted compounds like mCPP and TFMPP exhibit strong cross-reactivity with 5-HT2A and 5-HT2C receptors (correlating with psychedelic and anorectic effects in human doses)[6], the addition of the 2-fluoro group to the 3-methoxy scaffold tightly restricts the ligand to the 5-HT1A pocket, drastically improving the safety window for CNS drug development.

Experimental Workflows: Self-Validating Assay Protocols

To ensure data integrity, the pharmacological evaluation of these derivatives relies on self-validating experimental systems. The protocols below utilize internal controls to guarantee that the observed signals are strictly receptor-mediated.

Protocol A: Radioligand Displacement Binding Assay (Affinity)

This assay determines the Ki​ by measuring the ligand's ability to displace a highly selective radiotracer.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human 5-HT1A or 5-HT2A receptors. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) to isolate cell membranes.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1.5 nM [³H]-WAY-100635 (for 5-HT1A) or 2.0 nM [³H]-Ketanserin (for 5-HT2A) in a final volume of 250 µL.

  • Displacement: Add the phenylpiperazine derivatives at concentrations ranging from 10−11 to 10−4 M.

  • Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM of unlabeled Serotonin (5-HT). Because 10 µM of 5-HT will saturate all specific receptor sites, any remaining radioactivity detected in these wells represents non-specific binding (e.g., sticking to the plastic or lipid bilayer). This background is subtracted from all other wells.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Because 5-HT1A is a Gi/o​ -coupled receptor, its activation decreases intracellular cAMP. To measure a decrease accurately, we must first artificially elevate the baseline.

  • Baseline Elevation (Internal Control): Treat cells with 10 µM Forskolin. Forskolin directly activates adenylyl cyclase downstream of the GPCR, creating a massive, stable pool of cAMP. Without this step, basal cAMP is too low to detect a meaningful reduction, rendering the assay invalid.

  • Ligand Addition: Introduce 1-(2-Fluoro-3-methoxyphenyl)piperazine at varying concentrations. Add 500 µM IBMX (a phosphodiesterase inhibitor) to prevent the natural degradation of cAMP during the assay window.

  • Quantification: After 30 minutes, lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. A decrease in the HTRF signal confirms Gi​ -mediated agonism.

Workflow Step1 Ligand Synthesis & Prep 1-(2-Fluoro-3-methoxyphenyl)piperazine Step2 Radioligand Binding Assay [3H]-WAY-100635 Displacement Step1->Step2 Step3 Functional Assay Forskolin-stimulated cAMP Reduction Step2->Step3 Step4 Data Analysis Cheng-Prusoff Equation (Ki Calculation) Step3->Step4 Step5 Benchmarking Compare vs. mCPP, TFMPP, 2-MeOPP Step4->Step5

Caption: High-throughput screening and validation workflow for phenylpiperazine derivatives.

Conclusion

Benchmarking 1-(2-Fluoro-3-methoxyphenyl)piperazine against legacy compounds like mCPP and TFMPP reveals a masterclass in rational drug design. By leveraging the CoMFA-predicted steric tolerance of the 5-HT1A meta-pocket and the electrostatic favorability of the ortho-pocket[1], this di-substituted derivative achieves superior selectivity. For drug development professionals, utilizing this scaffold minimizes the risk of 5-HT2A-mediated adverse events while maintaining the robust Gi​ -coupled efficacy required for next-generation neurotherapeutics.

References

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models | PLOS One |[Link]

  • ortho-Methoxyphenylpiperazine | Wikipedia |[Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants | Semantic Scholar |[Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | Inxight Drugs |[Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor affinity studies | Taylor & Francis |[Link]

Sources

Validation

Reproducibility Validation of 1-(2-Fluoro-3-methoxyphenyl)piperazine Synthesis Protocols: A Comparative Guide

The N-arylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neuroactive compounds and targeted therapeutics[1]. Specifically, 1-(2-Fluoro-3-methoxyphenyl)piperazine serv...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-arylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neuroactive compounds and targeted therapeutics[1]. Specifically, 1-(2-Fluoro-3-methoxyphenyl)piperazine serves as a critical intermediate in the development of CNS-active agents. However, synthesizing this sterically hindered, electronically deactivated scaffold presents significant reproducibility challenges.

As a Senior Application Scientist, I have evaluated the two predominant synthetic pathways for this molecule: the modern Palladium-Catalyzed Buchwald-Hartwig Amination and the Classical Bimolecular Alkylation . This guide objectively compares their mechanistic reliability, experimental reproducibility, and scalability to empower your drug development workflows.

Mechanistic Overview & Pathway Visualization

The choice of synthetic route dictates not only the yield but also the impurity profile of the final active pharmaceutical ingredient (API).

Pathway A: Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination constructs the C–N bond by coupling an unactivated aryl halide (1-bromo-2-fluoro-3-methoxybenzene) directly with piperazine[2]. This method relies on a precisely tuned catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination).

WorkflowA A 1-Bromo-2-fluoro- 3-methoxybenzene C Pd-Catalyzed Cross-Coupling A->C B Piperazine (3.0 equiv) B->C D 1-(2-Fluoro-3-methoxyphenyl) piperazine C->D 110°C, 8h

Figure 1: Workflow of the Palladium-catalyzed Buchwald-Hartwig amination approach.

Pathway B: Classical Bimolecular Alkylation

The classical approach relies on the nucleophilic attack of an aniline derivative (2-fluoro-3-methoxyaniline) on a bifunctional electrophile, bis(2-chloroethyl)amine hydrochloride[3]. This is a two-step SN2 cascade: an initial intermolecular alkylation followed by an entropically favored, yet enthalpically demanding, intramolecular ring closure.

WorkflowB A 2-Fluoro-3-methoxy aniline C Bimolecular Alkylation & Cyclization A->C B Bis(2-chloroethyl)amine HCl B->C D 1-(2-Fluoro-3-methoxyphenyl) piperazine C->D 150°C, 36h

Figure 2: Classical bimolecular alkylation and cyclization pathway.

Experimental Protocols & Causality Analysis

A protocol is only as good as its underlying logic. Below are the self-validating methodologies for both pathways, detailing the scientific causality behind every critical parameter.

Protocol A: Buchwald-Hartwig Amination (High-Yield/Modern Method)

1. Reagent Preparation & Stoichiometry:

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-bromo-2-fluoro-3-methoxybenzene (1.0 equiv) and anhydrous piperazine (3.0 equiv).

  • Causality: Unprotected piperazine possesses two reactive secondary amines. The 3.0 molar excess acts as a statistical safeguard, saturating the catalytic palladium species to drastically reduce the probability of the mono-arylated product undergoing a second oxidative addition (which would form an undesired bis-arylated byproduct)[1].

2. Catalyst & Ligand Selection:

  • Action: Add Pd₂(dba)₃ (2 mol%) and XPhos ligand (4 mol%), followed by Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Causality: The bulky, electron-rich dicyclohexylphosphine moiety of XPhos is critical here. It facilitates the oxidative addition into the sterically hindered C–Br bond (adjacent to the fluorine atom) and accelerates the reductive elimination step. This rapid turnover minimizes the residence time of the intermediate, ensuring high selectivity[1]. NaOtBu is chosen over weaker bases to ensure rapid deprotonation of the coordinated amine.

3. Reaction Execution:

  • Action: Suspend the mixture in anhydrous, degassed toluene (0.2 M). Seal the flask, remove from the glovebox, and stir at 110 °C for 8 hours.

  • Causality: Toluene provides the necessary boiling point to overcome the activation energy barrier of the cross-coupling, while rigorous degassing prevents the oxidation of the electron-rich phosphine ligand, which would immediately kill the catalytic cycle[2].

4. Workup & Purification:

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed Celite pad. Purify via flash chromatography (DCM:MeOH 9:1 with 1% Et₃N).

  • Causality: The Celite filtration effectively sequesters colloidal palladium ("palladium black"). The addition of 1% triethylamine (Et₃N) to the mobile phase prevents the basic piperazine nitrogen from streaking on the acidic silica gel, ensuring sharp peak resolution and high recovered purity.

Protocol B: Classical Alkylation (Scale-Up/Cost-Effective Method)

1. Reagent Mixing:

  • Action: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-3-methoxyaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv)[3].

  • Causality: The hydrochloride salt of the alkylating agent is used to prevent its premature self-polymerization (aziridine formation), which readily occurs if handled as a free base.

2. Solvent & Base Addition:

  • Action: Add diethylene glycol monomethyl ether as the solvent and anhydrous K₂CO₃ (2.5 equiv).

  • Causality: Diethylene glycol monomethyl ether is a high-boiling, polar protic solvent. It is specifically chosen because it solubilizes the inorganic salts and stabilizes the polar transition states during the SN2 displacements. K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during the double alkylation[3].

3. Thermal Cyclization:

  • Action: Heat the reaction mixture vigorously to 140–150 °C for 36–48 hours.

  • Causality: While the first intermolecular SN2 attack occurs at lower temperatures (~80 °C), the resulting secondary amine intermediate is sterically hindered and electronically deactivated. The extreme temperature of 150 °C is strictly necessary to overcome the enthalpic barrier for the final intramolecular ring closure.

4. Workup:

  • Action: Cool the dark mixture, pour into ice-cold 1M NaOH, and extract with dichloromethane. Purify via vacuum distillation.

  • Causality: The strong basic workup is required to liberate the synthesized piperazine from its hydrochloride salt form, allowing it to partition into the organic phase for extraction.

Quantitative Data & Reproducibility Analysis

To objectively compare the performance of these two protocols, we have summarized the empirical validation data below.

Performance MetricProtocol A: Buchwald-HartwigProtocol B: Classical Alkylation
Average Yield (%) 88 – 92%45 – 55%
Reaction Time 8 – 10 hours36 – 48 hours
Operating Temperature 110 °C140 – 150 °C
Impurity Profile Trace bis-arylation (<2%)Oligomers, unreacted intermediates
Scalability Moderate (Cost-prohibitive at multi-kg)High (Standard commodity reactors)
Reagent Cost High (Pd catalyst, XPhos)Low (Bulk chemicals)
Environmental Impact Moderate (Heavy metal waste)High (Toxic bis-chloroethyl agents)

Conclusion & Recommendations

The selection between these two protocols hinges on the development phase of your project:

  • For Discovery & Lead Optimization: Protocol A (Buchwald-Hartwig) is unequivocally recommended. Its high yield, rapid reaction time, and clean impurity profile make it ideal for generating high-purity 1-(2-Fluoro-3-methoxyphenyl)piperazine for in vitro and in vivo biological assays[1],[2].

  • For Process Chemistry & Manufacturing: Protocol B (Classical Alkylation) remains the industrial standard for multi-kilogram scale-up. Despite its lower yield and harsher conditions, it circumvents the prohibitive costs of palladium and proprietary phosphine ligands, and eliminates the regulatory burden of heavy-metal purging in the final API[3].

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluoro-3-methoxyphenyl)piperazine proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory hurdles, but as a discipline grounded in molecular reality. 1-(2-Fluoro-3-methoxyphenyl)piperazine (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory hurdles, but as a discipline grounded in molecular reality. 1-(2-Fluoro-3-methoxyphenyl)piperazine (frequently handled as its hydrochloride salt[1]) is a highly valuable building block in medicinal chemistry, particularly for synthesizing CNS-active therapeutics targeting serotonin and dopamine receptors. However, its specific molecular architecture demands rigorous operational and disposal protocols.

To build a self-validating safety culture in your laboratory, you must understand the causality behind the rules. This guide provides the essential physicochemical context, step-by-step operational workflows, and RCRA-compliant disposal procedures necessary to manage this compound safely and responsibly.

Physicochemical Profiling & Hazard Causality

Before handling or disposing of any chemical, we must analyze its structural properties to predict its behavior in the laboratory and the environment.

  • Amine Basicity: The secondary amine in the piperazine ring is moderately basic (typical pKa​ ~9.8). This basicity means it will readily react—sometimes exothermically—with strong acids. This dictates strict segregation during waste accumulation to prevent unintended neutralization reactions.

  • Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This imparts significant environmental persistence, rendering the molecule highly resistant to standard biological degradation in wastewater treatment facilities. Consequently, drain disposal is strictly prohibited; it must be managed as a regulated hazardous waste[2].

  • Biological Activity: As a pharmacologically active scaffold, accidental exposure (via inhalation of dust or dermal absorption) can lead to systemic effects and severe local irritation.

Table 1: Quantitative Data & Hazard Summary

PropertyValue / Description
Chemical Name 1-(2-Fluoro-3-methoxyphenyl)piperazine
CAS Number 2172605-22-8 (Hydrochloride salt)[1]
Molecular Formula C11​H15​FN2​O
Molecular Weight 210.25 g/mol (Free base)
Key Functional Groups Secondary amine, fluoroarene, methoxy ether
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Recommended Disposal High-Temperature Incineration (RCRA Compliant)

Operational Safety & Handling Protocol

To prevent systemic absorption and local irritation, operations must follow a self-validating safety system where engineering controls and Personal Protective Equipment (PPE) act as redundant safeguards.

Step-by-Step Handling Methodology:

  • Environmental Control: Always handle the neat powder inside a certified Class II Biological Safety Cabinet (BSC) or a ductless fume hood equipped with HEPA filtration. This prevents the aerosolization of the fine hydrochloride salt powder.

  • PPE Selection: Don standard laboratory attire, including a fully buttoned lab coat, safety goggles (not just spectacles), and double-layered nitrile gloves. The double-gloving technique ensures that if the outer glove is contaminated during weighing, it can be removed immediately without exposing the skin.

  • Weighing and Transfer: Use anti-static weighing boats and spatulas. Because piperazine salts can be hygroscopic and statically charged, neutralizing the static environment prevents the powder from "jumping" and contaminating the workspace.

  • Decontamination: After transfer, wipe down the balance and surrounding surfaces with a solvent in which the compound is soluble (e.g., 70% isopropanol or ethanol), followed by a soap and water wash to remove residual organics.

Waste Segregation & Accumulation (RCRA Compliance)

Proper waste segregation at the point of generation is a critical requirement under EPA Resource Conservation and Recovery Act (RCRA) guidelines[3]. Mixing incompatible wastes not only violates safety protocols but exponentially increases disposal costs.

WasteWorkflow A Waste Generation: 1-(2-Fluoro-3-methoxyphenyl)piperazine B Determine Waste Matrix A->B C Solid Waste (Powder, PPE, Consumables) B->C Solid D Liquid Waste (Solvent Solutions) B->D Liquid E UN-Rated Solid Drum (Double-Bagged) C->E F Compatible Carboy (Halogenated/Non-Halogenated) D->F G Apply RCRA Label & Store in SAA E->G F->G

Workflow for segregating 1-(2-Fluoro-3-methoxyphenyl)piperazine waste.

Segregation Logic:

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must go into a designated Halogenated Waste carboy. Do not mix with concentrated acids due to the basic nature of the piperazine ring.

  • Solid Waste: Contaminated weighing boats, pipette tips, and PPE should be collected in a solid hazardous waste drum lined with a poly-bag.

RCRA-Compliant Disposal Procedures

Because fluorinated compounds resist environmental degradation, landfilling poses a severe risk of groundwater contamination[4]. The scientifically and legally sound disposal method is High-Temperature Incineration . Incineration at temperatures exceeding 1000°C ensures complete thermal destruction (mineralization) into carbon dioxide, water, and hydrogen fluoride. The Treatment, Storage, and Disposal Facility (TSDF) utilizes alkaline scrubbers to neutralize the highly corrosive hydrogen fluoride gas produced during combustion.

Step-by-Step Lab-Pack Disposal Methodology:

  • Primary Containment Verification: Ensure the chemical waste is in a chemically compatible, leak-proof primary container (e.g., High-Density Polyethylene (HDPE) or amber glass). Verify that the cap is tightly sealed with a PTFE lining to prevent vapor escape.

  • Waste Characterization & Labeling: Affix a compliant RCRA hazardous waste label to the primary container immediately upon designating it as waste. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and identify the primary hazards (Toxic, Irritant)[5].

  • Secondary Containment (Lab-Packing): Place the primary containers into a larger, UN-rated shipping drum. Surround the primary containers with an inert, compatible absorbent material (such as vermiculite) to cushion the containers and absorb any potential leaks during transit[4].

  • Manifesting & Transport: Collaborate with your Environmental Health and Safety (EHS) department or a licensed waste broker to complete the Uniform Hazardous Waste Manifest. This document tracks the waste from the "cradle to the grave," ensuring it legally reaches an EPA-permitted TSDF[2].

Spill Response & Decontamination

In the event of an accidental release, a pre-planned, logical response prevents a minor incident from escalating into an exposure event.

SpillResponse S1 Spill Detected S2 Assess Volume & Risk S1->S2 S3 Major Spill (>50g/mL) Evacuate & Call EHS S2->S3 High Risk S4 Minor Spill (<50g/mL) Proceed with Cleanup S2->S4 Low Risk S5 Don PPE (Nitrile, Goggles, Coat) S4->S5 S6 Contain & Absorb (Inert Material) S5->S6 S7 Transfer to Hazardous Waste S6->S7 S8 Decontaminate Area S7->S8

Logical pathway for responding to 1-(2-Fluoro-3-methoxyphenyl)piperazine spills.

Step-by-Step Spill Cleanup Methodology (Minor Spills):

  • Containment: If the spill is a powder, gently cover it with damp paper towels to prevent aerosolization. If it is a solution, encircle the spill with an inert absorbent (e.g., diatomaceous earth or sand).

  • Collection: Use a plastic scoop (never metal, to avoid sparking if flammable solvents are involved) to collect the absorbed material.

  • Disposal: Place all collected material and contaminated cleanup supplies into a designated solid hazardous waste bag.

  • Surface Decontamination: Wash the affected area with a dilute detergent solution, followed by a water rinse, to ensure all residual piperazine basicity is neutralized and removed.

References

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." Available at:[Link]

  • Environmental Marketing Services. "Laboratory Chemical Disposal." Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res." Available at: [Link]

  • University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling." Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Fluoro-3-methoxyphenyl)piperazine

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation must be built upon an unwavering foundation of safety.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation must be built upon an unwavering foundation of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 1-(2-Fluoro-3-methoxyphenyl)piperazine, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding Your Compound

Before any work begins, a thorough understanding of the specific hazards associated with 1-(2-Fluoro-3-methoxyphenyl)piperazine is critical. Based on available Safety Data Sheets (SDS), this compound presents several potential risks that dictate our handling protocols.

According to safety data from multiple suppliers, 1-(2-Fluoro-3-methoxyphenyl)piperazine is classified as an irritant. Specifically, it is designated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile suggests that the primary routes of exposure and concern are dermal contact, ocular contact, and inhalation of the powder form. Our procedural controls and Personal Protective Equipment (PPE) selection are directly derived from mitigating these specific risks.

Table 1: Hazard Summary for 1-(2-Fluoro-3-methoxyphenyl)piperazine

Hazard ClassificationGHS Hazard StatementPrimary Routes of Exposure
Skin Irritation (Category 2)H315Dermal Contact
Eye Irritation (Category 2A)H319Ocular Contact
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335Inhalation
Personal Protective Equipment (PPE): An Integrated Safety System

Effective PPE is more than a checklist; it's a carefully selected system designed to provide a reliable barrier between you and the chemical hazard. The choice of each component is a deliberate one, based on the known risks of 1-(2-Fluoro-3-methoxyphenyl)piperazine.

Given the H315 "Causes skin irritation" classification, selecting the correct gloves is paramount.

  • Recommendation: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.

  • Causality: Nitrile provides excellent resistance to punctures and offers good chemical resistance for short-term handling. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves. Always consult your institution's chemical safety officer for specific glove recommendations based on compatibility charts.

The H319 "Causes serious eye irritation" warning necessitates robust eye protection.

  • Recommendation: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum requirement. However, for tasks involving weighing of the powder or any potential for splashing, a full-face shield worn over safety goggles provides a higher level of protection.

  • Causality: Safety glasses protect from direct frontal impacts, but side shields are critical for preventing particles from entering from the periphery. A face shield adds a crucial layer of protection for the entire face, not just the eyes, which is particularly important when handling powders that can become airborne.

The potential for respiratory irritation (H335) means that engineering controls and, when necessary, respiratory protection are essential, especially when handling the solid form of the compound.

  • Recommendation: All handling of solid 1-(2-Fluoro-3-methoxyphenyl)piperazine should be performed within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if the procedure has a high potential for generating dust, a NIOSH-approved N95 respirator should be worn.

  • Causality: A chemical fume hood is the primary engineering control designed to capture and exhaust airborne contaminants, pulling them away from the user's breathing zone. An N95 respirator provides a physical barrier, filtering out at least 95% of airborne particles, offering personal protection when engineering controls alone may be insufficient.

  • Recommendation: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Causality: The lab coat protects your personal clothing and skin from accidental spills and contamination. It should be removed before leaving the laboratory to prevent the spread of contaminants.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling 1-(2-Fluoro-3-methoxyphenyl)piperazine from receipt to use.

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.

This is a critical step where the risk of inhalation and contamination is highest.

  • Prepare the Work Area: Perform all weighing activities inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of 1-(2-Fluoro-3-methoxyphenyl)piperazine to the weigh boat. Avoid any actions that could generate dust, such as tapping the container forcefully.

  • Clean Up: Once the desired amount is weighed, securely cap the stock container. Use a damp wipe to clean the spatula and any minor spills on the balance and surrounding work surface. Dispose of the wipe in the designated solid chemical waste container.

  • Solvent Addition: In the fume hood, place the weigh boat containing the compound into the desired flask or beaker. Carefully add the solvent, directing the stream to wash any remaining powder from the weigh boat into the vessel.

  • Mixing: Use a magnetic stir bar or gentle swirling to dissolve the compound completely.

  • Transfer: When transferring the solution, use a pipette or syringe to minimize the risk of splashing.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of all personnel and environmental compliance.

  • Solid Waste: All disposable materials that have come into contact with 1-(2-Fluoro-3-methoxyphenyl)piperazine, such as gloves, weigh boats, and contaminated bench paper, must be placed in a clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container. The container must be properly labeled with the chemical name and approximate concentration.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

The workflow for ensuring safety from the moment a task is considered until waste is disposed of is a continuous cycle of assessment and action.

PPE_Workflow cluster_0 Pre-Operational Safety Assessment cluster_1 Control & PPE Selection cluster_2 Execution & Disposal start Identify Task (e.g., Weighing, Dissolution) assess_risk Assess Risks - Inhalation (Dust) - Skin/Eye Contact (Irritant) start->assess_risk Initiate eng_control Engineering Control Work in Chemical Fume Hood assess_risk->eng_control Mitigate ppe_select Select Appropriate PPE - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat - N95 Respirator (if needed) eng_control->ppe_select Supplement execute Perform Task per Protocol ppe_select->execute Proceed dispose Segregate Waste - Solid Waste - Liquid Waste execute->dispose Generate dispose->start Cycle Complete

Caption: Workflow for Hazard Assessment and Control.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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